4-Iodo-1-naphthaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7IO |
|---|---|
Molecular Weight |
282.08 g/mol |
IUPAC Name |
4-iodonaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H7IO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H |
InChI Key |
SVQORKDQMPDINU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2I)C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Iodo-1-naphthaldehyde from 1-Naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic route for 4-Iodo-1-naphthaldehyde, a potentially valuable intermediate in organic synthesis and drug discovery. Due to the limited availability of direct literature precedence for this specific transformation, this guide combines established principles of aromatic iodination with theoretical considerations of regioselectivity in the naphthalene system to present a robust experimental protocol. The quantitative and spectroscopic data provided are estimations based on analogous compounds and should be considered as such in any experimental undertaking.
Introduction
Aromatic iodides are crucial building blocks in synthetic organic chemistry, serving as versatile precursors for cross-coupling reactions, the formation of organometallic reagents, and the introduction of iodine-specific functionalities. The target molecule, this compound, incorporates both an iodo-substituted naphthalene core and a reactive aldehyde group, making it a promising intermediate for the synthesis of complex molecular architectures, including those with potential pharmaceutical applications. This guide outlines a plausible and accessible method for its preparation from commercially available 1-naphthaldehyde.
Proposed Synthetic Route: Electrophilic Iodination
The proposed synthesis involves the direct electrophilic iodination of 1-naphthaldehyde. This approach is favored for its operational simplicity and the availability of various iodinating agents. The key challenge in this synthesis is controlling the regioselectivity of the iodination on the naphthalene ring.
Regioselectivity
The aldehyde group at the 1-position of the naphthalene ring is an electron-withdrawing and deactivating group. In electrophilic aromatic substitution of benzene derivatives, such groups typically direct incoming electrophiles to the meta position. However, the naphthalene ring system exhibits a strong intrinsic preference for electrophilic attack at the α-positions (1, 4, 5, and 8) over the β-positions (2, 3, 6, and 7). This is due to the greater stability of the resulting carbocation intermediate, which can be stabilized by resonance structures that maintain the aromaticity of one of the rings.
For 1-substituted naphthalenes with a deactivating group, electrophilic substitution is generally directed to the other ring, primarily at the C5 and C8 positions (both α-positions). However, substitution at the C4 position of the same ring is also a possibility. Therefore, the direct iodination of 1-naphthaldehyde is expected to yield a mixture of isomers, with this compound being a significant, if not the major, product. Careful purification will be necessary to isolate the desired isomer.
Experimental Protocol
The following protocol is a proposed method for the synthesis of this compound based on the iodination of aromatic compounds using iodine and a silver(I) salt as a halogen activator.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Naphthaldehyde | 156.18 | 5.00 g | 32.0 mmol |
| Iodine (I₂) | 253.81 | 8.12 g | 32.0 mmol |
| Silver(I) Sulfate (Ag₂SO₄) | 311.80 | 10.0 g | 32.1 mmol |
| Dichloromethane (CH₂Cl₂) | - | 200 mL | - |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | - | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-naphthaldehyde (5.00 g, 32.0 mmol) and dichloromethane (200 mL). Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Addition of Reagents: To the stirred solution, add iodine (8.12 g, 32.0 mmol) followed by silver(I) sulfate (10.0 g, 32.1 mmol) in one portion.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the insoluble silver salts.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium thiosulfate solution (50 mL) to remove excess iodine, saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, likely a mixture of isomers, can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the this compound isomer.
Data Presentation
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value |
| Molecular Formula | C₁₁H₇IO |
| Molar Mass | 282.08 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 95-100 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in hexane. |
Table 2: Estimated Spectroscopic Data for this compound
| ¹H NMR (400 MHz, CDCl₃) | Estimated δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aldehyde-H | 10.2 | s | - | CHO |
| Aromatic-H | 9.2 - 7.5 | m | - | Ar-H |
| ¹³C NMR (100 MHz, CDCl₃) | Estimated δ (ppm) | Assignment |
| Aldehyde-C | 193.0 | C=O |
| Aromatic-C | 140.0 - 125.0 | Ar-C |
| Aromatic-C (C-I) | ~100.0 | C-I |
Note: The estimated NMR data is based on the analysis of related structures such as 4-bromo-1-naphthaldehyde and other iodinated naphthalene derivatives. Actual chemical shifts and coupling constants may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
An In-depth Technical Guide to the Chemical Properties of 4-Iodo-1-naphthaldehyde
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Iodo-1-naphthaldehyde, a key intermediate for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes available information and provides context based on related compounds.
Core Chemical Properties
Quantitative data for this compound is not extensively reported. The following table summarizes the key known identifiers for this compound.
| Property | Value | Source |
| CAS Number | 1261626-80-5 | N/A |
| Molecular Formula | C₁₁H₇IO | N/A |
| Molecular Weight | 282.08 g/mol | N/A |
Due to the scarcity of experimental data for this compound, the table below presents data for the parent compound, 1-Naphthaldehyde, to provide a comparative reference.
| Property | 1-Naphthaldehyde | Source |
| CAS Number | 66-77-3 | |
| Molecular Formula | C₁₁H₈O | |
| Molecular Weight | 156.18 g/mol | |
| Melting Point | 1-2 °C | |
| Boiling Point | 160-161 °C at 15 mmHg | |
| Density | 1.15 g/mL at 25 °C | |
| Refractive Index | n20/D 1.652 |
Spectroscopic Data
¹H and ¹³C NMR Data for 1-Naphthaldehyde: [1]
-
¹H NMR (400 MHz, CDCl₃): δ 10.36 (s, 1H), 9.24 (d, J = 8.6 Hz, 1H), 8.05 (d, J = 8.2 Hz, 1H), 7.93 (d, J = 6.9 Hz, 1H), 7.88 (d, J = 8.1 Hz, 1H), 7.66 (t, J = 7.7 Hz, 1H), 7.57 (q, J = 7.1 Hz, 2H).[1]
-
¹³C NMR (101 MHz, CDCl₃): δ 193.7, 136.8, 135.4, 133.8, 131.4, 130.6, 129.4, 128.6, 127.0, 124.9.[1]
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, a general approach would involve the iodination of 1-naphthaldehyde or the formylation of 1-iodonaphthalene. Iodination of aromatic aldehydes can be achieved using various iodinating agents.[2]
The reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the aryl iodide. The aldehyde group can undergo nucleophilic addition, oxidation to a carboxylic acid, or reduction to an alcohol. The aryl iodide moiety is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This reactivity makes it a valuable building block in the synthesis of more complex molecules.
Experimental Protocols
A specific experimental protocol for the synthesis of this compound could not be located in the available search results. However, a general procedure for the formylation of an aryl iodide, which could be adapted for the synthesis of this compound from 1-iodonaphthalene, is described below.
General Procedure for Palladium-Catalyzed Formylation of Aryl Halides: [1]
-
To a sealed tube, add the aryl iodide (1.0 equiv), tert-butyl isocyanide (1.2 equiv), palladium acetate (Pd(OAc)₂, 0.045 equiv), 1,2-bis(diphenylphosphino)ethane (dppe, 0.09 equiv), and sodium formate (HCO₂Na, 2.0 equiv).
-
Add anhydrous dimethyl sulfoxide (DMSO).
-
Stir the mixture at 120 °C under a nitrogen atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired aldehyde.
Visualizations
The following diagrams illustrate a potential synthetic pathway and the expected reactivity of this compound.
Caption: A potential synthetic route to this compound.
Caption: Potential reaction pathways for this compound.
Applications in Drug Development
Aryl iodides and naphthaldehyde derivatives are important structural motifs in medicinal chemistry. The presence of the iodine atom allows for the facile introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) during the drug discovery process. The naphthaldehyde core is found in various biologically active molecules. While specific applications of this compound in drug development are not well-documented, its structure suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents.
Conclusion
This compound is a potentially valuable, yet undercharacterized, building block for organic synthesis and medicinal chemistry. This guide provides a summary of the currently available information. Further research is needed to fully elucidate its chemical properties, optimize its synthesis, and explore its applications in drug discovery and materials science. The data and diagrams presented herein offer a foundation for researchers interested in this promising compound.
References
Spectroscopic and Synthetic Profile of 4-Iodo-1-naphthaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for 4-Iodo-1-naphthaldehyde. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines established data for the parent molecule, 1-naphthaldehyde, with predicted spectroscopic shifts based on the substituent effects of iodine. The experimental protocol is a proposed method based on established organic synthesis reactions.
Spectroscopic Data
The introduction of an iodine atom at the 4-position of the naphthalene ring is expected to influence the electronic environment of the molecule, leading to predictable shifts in its spectroscopic signatures compared to the parent 1-naphthaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the six aromatic protons. The iodine atom will induce shifts in the neighboring protons, primarily through inductive and anisotropic effects.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-C=O | ~10.1 | s | - |
| H-2 | ~7.5-7.7 | d | ~8.0 |
| H-3 | ~8.0-8.2 | d | ~8.0 |
| H-5 | ~8.1-8.3 | d | ~8.5 |
| H-6 | ~7.6-7.8 | t | ~7.5 |
| H-7 | ~7.5-7.7 | t | ~7.5 |
| H-8 | ~9.1-9.3 | d | ~8.5 |
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum will reflect the presence of eleven distinct carbon atoms. The carbon atom bearing the iodine (C-4) is expected to show a significant upfield shift due to the heavy atom effect.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~193 |
| C-1 | ~135 |
| C-2 | ~130 |
| C-3 | ~140 |
| C-4 | ~95-100 |
| C-4a | ~138 |
| C-5 | ~130 |
| C-6 | ~128 |
| C-7 | ~125 |
| C-8 | ~132 |
| C-8a | ~131 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the strong carbonyl stretch of the aldehyde group and vibrations associated with the substituted naphthalene ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aldehyde) | 2850-2750 | Medium |
| C=O stretch (aldehyde) | 1700-1680 | Strong |
| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |
| C-I stretch | 600-500 | Medium |
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.
| Parameter | Value |
| Molecular Formula | C₁₁H₇IO |
| Molecular Weight | 282.08 g/mol |
| Major Fragment Ions (m/z) | 282 (M⁺), 253 (M⁺ - CHO), 126 (M⁺ - I - CHO) |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route for this compound involves the direct iodination of 1-naphthaldehyde.
Materials:
-
1-Naphthaldehyde
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or another suitable oxidizing agent
-
Sulfuric acid (concentrated)
-
Acetic acid
-
Dichloromethane
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 1-naphthaldehyde in glacial acetic acid.
-
Add iodine and periodic acid to the solution.
-
Slowly add concentrated sulfuric acid dropwise while stirring the mixture in an ice bath.
-
Allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, followed by a wash with sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Spectroscopic Analysis Protocol:
-
NMR: ¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film on a salt plate.
-
MS: Mass spectra can be acquired using an electron ionization (EI) mass spectrometer.
Visualizations
Caption: Spectroscopic data correlation for structural confirmation.
Caption: Synthesis and characterization workflow.
Technical Guide: Investigating the Structural and Biological Profile of 4-Iodo-1-naphthaldehyde
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of October 2025, a solved crystal structure for 4-Iodo-1-naphthaldehyde has not been deposited in publicly accessible crystallographic databases (such as the Cambridge Structural Database) or detailed in the peer-reviewed scientific literature. This guide, therefore, provides a framework for its synthesis, characterization, and potential structural determination based on established chemical principles and data for analogous compounds.
Introduction
This compound is an aromatic organic compound featuring a naphthalene backbone substituted with an aldehyde group at the 1-position and an iodine atom at the 4-position. Halogenated naphthaldehydes are valuable intermediates in organic synthesis, serving as building blocks for more complex molecules, including pharmaceuticals, polymers, and materials with specific optical properties. The presence of a heavy atom like iodine makes this compound a candidate for studies in X-ray crystallography and a potential modulator of biological activity. This document outlines the prospective experimental protocols for the synthesis, characterization, and structural elucidation of this compound.
Synthesis and Purification
The synthesis of this compound can be approached through several synthetic routes, primarily involving the iodination of a naphthaldehyde precursor or the formylation of an iodinated naphthalene.
2.1. Proposed Synthetic Protocol: Electrophilic Iodination
A common method for introducing iodine onto an activated aromatic ring is through electrophilic iodination. 1-Naphthaldehyde is the logical starting material.
Experimental Protocol:
-
Reaction Setup: To a solution of 1-naphthaldehyde (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), add N-Iodosuccinimide (NIS) (1.1 equivalents) as the iodine source.
-
Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid, to activate the iodinating agent.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
A summary of key reagents and conditions is presented in Table 1.
Table 1: Reagents and Conditions for Proposed Synthesis
| Reagent/Parameter | Role | Recommended Quantity/Setting |
| 1-Naphthaldehyde | Starting Material | 1.0 equivalent |
| N-Iodosuccinimide (NIS) | Iodine Source | 1.1 equivalents |
| Trifluoroacetic Acid (TFA) | Catalyst | 0.1 equivalents |
| Glacial Acetic Acid | Solvent | 10-20 mL per gram of starting material |
| Temperature | Reaction Parameter | Room Temperature (20-25°C) |
| Reaction Time | Reaction Parameter | 12-24 hours |
Structural Characterization
Given the absence of a solved crystal structure, a combination of spectroscopic and analytical techniques would be required to confirm the identity and purity of synthesized this compound.
Table 2: Required Analytical Characterization Data
| Technique | Purpose | Expected Observations |
| ¹H NMR | Proton environment characterization | Aromatic protons showing distinct coupling patterns, a singlet for the aldehyde proton (~10 ppm). |
| ¹³C NMR | Carbon skeleton confirmation | Peaks corresponding to the naphthalene core, the aldehyde carbonyl (~190 ppm), and the carbon bearing the iodine atom. |
| Mass Spectrometry | Molecular weight and formula verification | A molecular ion peak corresponding to the exact mass of C₁₁H₇IO. |
| FT-IR Spectroscopy | Functional group identification | Characteristic C=O stretch for the aldehyde (~1700 cm⁻¹), and C-I vibrational modes. |
| Melting Point | Purity assessment | A sharp, defined melting point range. |
Hypothetical Crystallographic Analysis
To obtain the definitive crystal structure, single-crystal X-ray diffraction would be necessary. The following workflow outlines the required steps.
4.1. Experimental Protocol for Crystallization and Data Collection:
-
Crystallization: Grow single crystals of the purified compound. Techniques include slow evaporation from a saturated solution (e.g., in ethanol, acetone, or a mixture of solvents like dichloromethane/hexane) or vapor diffusion.
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on an X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
The following diagram illustrates the general workflow from synthesis to structural elucidation.
Caption: Workflow from synthesis to structural determination.
Biological Activity Assessment
While no specific biological activities have been reported for this compound, naphthalene derivatives are known to possess a range of biological effects, including anti-inflammatory and antimicrobial properties. The introduction of an iodine atom can modulate these activities through effects on lipophilicity, metabolic stability, and binding interactions.
A general workflow for assessing the biological potential of a novel compound is shown below.
Caption: General workflow for biological activity screening.
Conclusion
The definitive crystal structure of this compound remains to be determined. This guide provides a comprehensive framework for its synthesis, purification, and characterization. The outlined protocols, based on established methodologies for similar compounds, offer a clear path for researchers to produce this molecule and undertake its structural elucidation via single-crystal X-ray diffraction. Subsequent investigation into its biological activities could reveal novel applications in medicinal chemistry and materials science.
An In-depth Technical Guide to the Solubility of 4-Iodo-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 4-Iodo-1-naphthaldehyde, a key intermediate in various synthetic and developmental processes. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility, inferred from the behavior of structurally similar compounds, and provides detailed experimental protocols for determining precise solubility in-house.
Core Concepts: Understanding Solubility
The solubility of a compound is a critical physicochemical property that influences its behavior in chemical reactions, its formulation into drug products, and its environmental fate. It is governed by the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. This compound, possessing a large non-polar naphthalene ring system and a polar aldehyde group, is expected to exhibit good solubility in a range of common organic solvents.
Qualitative Solubility Profile
Based on the known solubility of the parent compound, 1-naphthaldehyde, and general principles of organic chemistry, the expected qualitative solubility of this compound is summarized below. It is anticipated to be soluble in most common organic solvents and insoluble in water.[1][2]
| Solvent Class | Common Solvents | Expected Solubility |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble |
| Esters | Ethyl Acetate, Butyl Acetate | Soluble |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Soluble |
| Halogenated Solvents | Dichloromethane, Chloroform | Soluble |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |
| Non-polar Solvents | Hexane, Cyclohexane | Sparingly Soluble to Insoluble |
| Aqueous Solvents | Water | Insoluble |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods are essential. The following protocols outline the procedures for both qualitative and quantitative solubility determination.
Qualitative Solubility Determination
This method provides a rapid assessment of a compound's solubility in various solvents.
Objective: To determine if a compound is soluble, sparingly soluble, or insoluble in a given solvent at a specific temperature.
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, acetone, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
-
Graduated pipette or dropper
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble.
-
If solid material remains, continue adding the solvent in 1 mL increments up to a total of 5 mL, vortexing after each addition.
-
Record the approximate volume of solvent required to dissolve the solid, or note if it remains insoluble.
-
Repeat the procedure for each solvent to be tested.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3][4]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
High-purity solvent of interest
-
Screw-cap vials or flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer with a validated analytical method for this compound.
Procedure:
-
Add an excess amount of this compound to a vial (enough to ensure that undissolved solid will remain at equilibrium).
-
Accurately pipette a known volume of the solvent into the vial.
-
Securely cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method.
-
Calculate the original solubility in mg/mL or mol/L.
Visualizing Experimental Workflows
The following diagram illustrates a general workflow for determining the solubility of an organic compound, as described in the experimental protocols.
References
CAS number and molecular weight of 4-Iodo-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information on 4-Iodo-1-naphthaldehyde, a naphthaldehyde derivative. Due to the limited publicly available research on this specific compound, this guide focuses on its fundamental chemical properties. Information regarding its biological activity and detailed experimental protocols is currently scarce in the scientific literature.
Core Chemical Properties
The essential chemical identifiers and properties of this compound are summarized in the table below. This information is critical for researchers working with this compound in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1261626-80-5 | [1][2] |
| Molecular Formula | C₁₁H₇IO | [1][2] |
| Molecular Weight | 282.08 g/mol | [2] |
Experimental Protocols
Biological Activity and Signaling Pathways
As of the latest literature review, there is no specific information available regarding the biological activity or the signaling pathways associated with this compound.
While research on analogous compounds, such as naphthalene-1,4-dione derivatives, has shown potential anticancer activity by disrupting the Warburg effect in cancer cells, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental validation.[1] Studies on other naphthaldehyde derivatives have explored their potential in various therapeutic areas, but direct evidence for the biological function of the 4-iodo substituted variant is lacking.
Given the absence of data on its biological interactions, no signaling pathway diagrams can be provided at this time. The creation of such diagrams would be purely speculative and not based on scientific evidence.
Future Research Directions
The lack of available data highlights an opportunity for further research into the properties and potential applications of this compound. Future studies could focus on:
-
Synthesis and Characterization: Development and publication of a robust and reproducible synthesis protocol, along with comprehensive characterization of the compound's physicochemical properties.
-
Biological Screening: A broad-based biological screening to identify any potential therapeutic activities, such as anticancer, antimicrobial, or anti-inflammatory effects.
-
Mechanism of Action Studies: If any biological activity is identified, further research into the underlying mechanism of action and the signaling pathways involved would be warranted.
This guide will be updated as more information on this compound becomes available in the scientific literature.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 4-Iodo-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical overview of the electrophilic aromatic substitution (EAS) reactions of 4-iodo-1-naphthaldehyde. Due to a scarcity of direct experimental data for this specific substrate, this document focuses on predicting the regioselectivity of nitration, halogenation, sulfonation, and Friedel-Crafts acylation based on established principles of physical organic chemistry. The directing effects of the iodo and naphthaldehyde functionalities on the naphthalene ring system are analyzed in detail to forecast the likely substitution patterns. This guide also puts forth detailed, albeit hypothetical, experimental protocols for these transformations, adapted from established procedures for related naphthalene derivatives. The content herein is intended to serve as a foundational resource for researchers designing synthetic routes involving this compound and to stimulate further empirical investigation into its reactivity.
Introduction to Electrophilic Aromatic Substitution of Naphthalene
Naphthalene is a bicyclic aromatic hydrocarbon that readily undergoes electrophilic aromatic substitution. It is generally more reactive than benzene due to the lower delocalization energy of the naphthalene nucleus, which stabilizes the intermediate carbocation (arenium ion) formed during the reaction.[1] Electrophilic attack on naphthalene predominantly occurs at the C1 (α) position, as the corresponding arenium ion is more resonance-stabilized than the intermediate formed from attack at the C2 (β) position.
The presence of substituents on the naphthalene ring significantly influences the regioselectivity of subsequent electrophilic attacks. The directing effects of these substituents are paramount in predicting the outcome of the reaction.
Regioselectivity in the Electrophilic Aromatic Substitution of this compound: A Theoretical Analysis
The electrophilic aromatic substitution of this compound is governed by the interplay of the directing effects of the iodo group at C4 and the aldehyde (formyl) group at C1.
-
The Aldehyde Group (-CHO) at C1: The formyl group is a powerful deactivating group due to its electron-withdrawing resonance and inductive effects. In the context of the naphthalene ring system, it deactivates the ring to which it is attached and directs incoming electrophiles primarily to the C5 and C8 positions (meta-like positions in the adjacent ring).
-
The Iodo Group (-I) at C4: The iodo group is a deactivating group due to its electron-withdrawing inductive effect. However, it is also an ortho, para-director because of the ability of its lone pairs to donate electron density through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. In the 4-iodo-naphthalene system, this would direct incoming electrophiles to the C3 (ortho) and C5/C8 (para-like) positions.
Combined Directing Effects:
In this compound, these two effects are in competition. The aldehyde at C1 strongly deactivates the entire molecule towards electrophilic attack. The most probable sites for substitution will be on the ring not bearing the aldehyde, specifically at positions C5 and C8, which are activated by the iodo group and are the preferred positions for substitution on a 1-substituted naphthalene. The C5 position is sterically less hindered than the C8 position. Therefore, electrophilic substitution is most likely to occur at the C5 position .
Below is a DOT script for a diagram illustrating the predicted regioselectivity.
Caption: Predicted sites of electrophilic attack on this compound.
Predicted Reactions and Hypothetical Experimental Protocols
While no specific experimental data for the electrophilic aromatic substitution of this compound has been found in the reviewed literature, the following sections propose reaction conditions based on established procedures for similar compounds.
Nitration
The nitration of this compound is predicted to yield primarily 4-iodo-5-nitro-1-naphthaldehyde .
Hypothetical Experimental Protocol:
-
In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Halogenation (Bromination)
The bromination of this compound is expected to produce 5-bromo-4-iodo-1-naphthaldehyde .
Hypothetical Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid in a flask protected from light.
-
Add a catalytic amount of iron(III) bromide (0.1 eq).
-
Slowly add a solution of bromine (1.1 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Sulfonation
Sulfonation of this compound is predicted to yield 5-(hydroxysulfonyl)-4-iodo-1-naphthaldehyde . The regioselectivity of naphthalene sulfonation can be temperature-dependent, but the C5 position is the anticipated kinetic and thermodynamic product in this case.
Hypothetical Experimental Protocol:
-
In a flask equipped with a mechanical stirrer and a thermometer, add this compound (1.0 eq) to fuming sulfuric acid (20% SO₃) at room temperature.
-
Heat the mixture to 40-60 °C and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Add sodium chloride to the aqueous solution to precipitate the sodium salt of the sulfonic acid.
-
Collect the precipitate by filtration and wash with a saturated sodium chloride solution.
-
To obtain the free sulfonic acid, dissolve the sodium salt in hot water and add concentrated hydrochloric acid.
-
Cool the solution to crystallize the product, which is then collected by filtration and dried.
Friedel-Crafts Acylation
Friedel-Crafts acylation of this compound is predicted to yield 5-acetyl-4-iodo-1-naphthaldehyde . Due to the deactivating nature of the substrate, harsh reaction conditions may be required.
Hypothetical Experimental Protocol:
-
To a suspension of anhydrous aluminum chloride (2.5 eq) in dichloroethane at 0 °C, add acetyl chloride (1.5 eq) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq) in dichloroethane dropwise.
-
Allow the reaction to warm to room temperature and then heat at 50 °C for 8-12 hours.
-
Cool the reaction mixture to 0 °C and quench by slowly adding ice-cold dilute hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Data Summary
The following table summarizes the predicted products for the electrophilic aromatic substitution of this compound. It must be emphasized that the yields and specific reaction conditions are hypothetical and require experimental verification.
| Reaction Type | Electrophile (Reagent) | Predicted Major Product | Hypothetical Yield |
| Nitration | NO₂⁺ (HNO₃/H₂SO₄) | 4-Iodo-5-nitro-1-naphthaldehyde | Moderate to Good |
| Bromination | Br⁺ (Br₂/FeBr₃) | 5-Bromo-4-iodo-1-naphthaldehyde | Moderate |
| Sulfonation | SO₃ (Fuming H₂SO₄) | 5-(Hydroxysulfonyl)-4-iodo-1-naphthaldehyde | Good |
| Friedel-Crafts Acylation | CH₃CO⁺ (CH₃COCl/AlCl₃) | 5-Acetyl-4-iodo-1-naphthaldehyde | Low to Moderate |
Visualizations of Reaction Mechanisms and Workflows
General Mechanism of Electrophilic Aromatic Substitution
The following diagram illustrates the general two-step mechanism for the electrophilic aromatic substitution on the C5 position of this compound.
Caption: General two-step mechanism for electrophilic aromatic substitution.
Experimental Workflow for a Hypothetical Nitration
This diagram outlines the key steps in the proposed experimental protocol for the nitration of this compound.
Caption: A proposed experimental workflow for the nitration reaction.
Conclusion
This technical guide has provided a theoretical framework for understanding the electrophilic aromatic substitution reactions of this compound. Based on the directing effects of the iodo and aldehyde substituents, it is predicted that electrophilic attack will preferentially occur at the C5 position of the naphthalene ring. While this document offers detailed hypothetical experimental protocols, it is crucial for researchers to undertake empirical studies to validate these predictions and to fully characterize the reactivity of this compound. Such studies will be invaluable for the rational design of synthetic routes in medicinal chemistry and materials science where this compound may serve as a key building block.
References
Discovery and history of 4-Iodo-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Iodo-1-naphthaldehyde, a functionalized naphthalene derivative. Due to a lack of specific historical records on its discovery, this document focuses on its synthesis, physicochemical properties, and potential applications, particularly in the field of drug discovery. The information presented is a synthesis of data from related compounds and established chemical principles, designed to serve as a valuable resource for researchers.
Introduction
Naphthalene and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a halogen, such as iodine, at a specific position on the naphthalene ring can profoundly influence the molecule's steric, electronic, and lipophilic properties. This, in turn, can modulate its biological activity and pharmacokinetic profile. This compound, with its reactive aldehyde functionality and the presence of an iodine atom, represents a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. While the specific discovery and history of this compound are not well-documented in scientific literature, its utility can be inferred from the broader context of naphthalene chemistry and the application of halogenated aromatic compounds in drug design.
Physicochemical Properties
| Property | Value | Source/Basis |
| Molecular Formula | C₁₁H₇IO | Calculated |
| Molecular Weight | 282.08 g/mol | Calculated |
| Appearance | Likely a pale yellow to brown solid | Inferred from similar compounds |
| Melting Point (°C) | Not available | - |
| Boiling Point (°C) | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) and sparingly soluble in water | Chemical principles |
| ¹H NMR (predicted) | Aldehyde proton (CHO) ~10 ppm; Aromatic protons ~7.5-9.0 ppm | Spectroscopic data of related compounds |
| ¹³C NMR (predicted) | Carbonyl carbon (C=O) ~190 ppm; Aromatic carbons ~120-140 ppm; Carbon-Iodine C-I ~95 ppm | Spectroscopic data of related compounds |
Synthesis of this compound
A specific, documented synthetic protocol for this compound is not readily found in the literature. However, a plausible and efficient method would be the direct electrophilic iodination of 1-naphthaldehyde. The following experimental protocol is adapted from a general method for the iodination of activated aromatic aldehydes.
Proposed Experimental Protocol: Iodination of 1-Naphthaldehyde
Materials:
-
1-Naphthaldehyde
-
Iodine (I₂)
-
Iodic acid (HIO₃)
-
Ethanol
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthaldehyde (10 mmol) in 100 mL of ethanol.
-
To this solution, add iodine (4 mmol).
-
Heat the reaction mixture to approximately 50°C with stirring.
-
In a separate beaker, dissolve iodic acid (2 mmol) in a minimal amount of water and add it dropwise to the reaction mixture over 15 minutes.
-
Continue stirring the reaction at 50°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any unreacted iodine. The solution should turn from brown to colorless.
-
Transfer the mixture to a separatory funnel and add 100 mL of deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Role in Drug Discovery and Development
The naphthalene scaffold is present in a wide array of approved drugs, highlighting its importance as a "privileged structure" in medicinal chemistry.[1] Molecules containing a naphthalene core have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The introduction of an iodo-substituent and an aldehyde group in this compound provides two key features for its application in drug discovery:
-
The Iodine Atom: Can act as a heavy atom for X-ray crystallography studies, facilitating the determination of protein-ligand binding modes. It can also form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.
-
The Aldehyde Group: Serves as a versatile chemical handle for further synthetic modifications. It can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Logical Workflow for a Naphthalene-Based Drug Discovery Program
The following diagram illustrates a typical workflow where a functionalized naphthalene core, such as this compound, can be utilized in a drug discovery program.
Caption: A logical workflow for a drug discovery program utilizing a functionalized naphthalene core.
Conclusion
While the history of this compound remains obscure, its chemical structure suggests significant potential as a versatile building block in organic synthesis and medicinal chemistry. The presence of both an aldehyde and an iodine moiety on the naphthalene scaffold provides multiple avenues for the creation of diverse molecular architectures. This guide offers a foundational understanding of this compound, proposing a practical synthetic route and highlighting its potential role in the development of novel therapeutics. Further research into the synthesis and applications of this compound is warranted to fully explore its utility in the scientific community.
References
Thermochemical Properties of 4-Iodo-1-naphthaldehyde: A Technical Guide
Absence of specific experimental data for 4-Iodo-1-naphthaldehyde necessitates a predictive and methodological approach to understanding its thermochemical properties. This guide outlines the key thermochemical parameters of interest for a molecule of this nature and details the established experimental and computational methodologies for their determination. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who require a foundational understanding of the energetic properties of similar halogenated aromatic aldehydes.
Introduction
This compound is a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its thermochemical properties is crucial for process optimization, reaction modeling, and predicting its stability and reactivity. These properties, including the enthalpy of formation, enthalpy of sublimation, and carbon-iodine bond dissociation enthalpy, govern the energy landscape of the molecule and its transformations.
This technical guide provides a comprehensive overview of the essential thermochemical properties relevant to this compound. In the absence of direct experimental values, this document focuses on the established methodologies for determining these properties, offering a roadmap for future experimental and computational investigations.
Key Thermochemical Properties
The primary thermochemical properties of interest for this compound are:
-
Standard Enthalpy of Formation (ΔfH°) : The enthalpy change when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's thermodynamic stability.
-
Enthalpy of Sublimation (ΔsubH°) : The heat required to transform one mole of a substance from the solid to the gaseous state at a given temperature and pressure. This property is critical for understanding intermolecular forces and for relating solid-state and gas-phase thermochemical data.
-
Carbon-Iodine (C-I) Bond Dissociation Enthalpy (BDE) : The enthalpy change required to homolytically cleave the C-I bond, forming a naphthaldehyde radical and an iodine radical. The C-I BDE is a direct measure of the bond's strength and a key indicator of the molecule's susceptibility to radical-initiated reactions.
-
Enthalpy of Combustion (ΔcH°) : The heat released when one mole of a substance is completely burned in oxygen under standard conditions. This value can be used to experimentally determine the enthalpy of formation.
Data Presentation
Due to the lack of specific experimental data for this compound, the following table provides illustrative data for a related compound, naphthalene, to demonstrate the standard format for presenting such information. These values should not be considered representative of this compound but serve as a structural example.
| Property | Symbol | Value (kJ/mol) | State |
| Standard Enthalpy of Formation | ΔfH° | +150.4 | solid |
| Enthalpy of Sublimation | ΔsubH° | 72.9[1] | solid to gas |
| Standard Enthalpy of Formation | ΔfH° | +77.5 | gas |
| Enthalpy of Combustion | ΔcH° | -5157 | solid |
Experimental Protocols
The determination of the thermochemical properties of organic compounds like this compound relies on well-established experimental techniques.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation of a C, H, O, I-containing compound can be determined from its enthalpy of combustion, measured using a static-bomb calorimeter.
Methodology:
-
A precisely weighed sample of this compound is placed in a crucible within a combustion bomb.
-
The bomb is filled with a known excess of pure oxygen to a pressure of approximately 3 MPa.
-
A small amount of water is added to the bomb to ensure that the combustion products are in their standard states.
-
The bomb is sealed and placed in a calorimeter, a container with a known quantity of water and a calibrated temperature sensor.
-
The sample is ignited by passing an electric current through a fuse wire.
-
The temperature change of the calorimeter system is meticulously recorded.
-
The energy equivalent of the calorimeter is determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid.
-
The gross heat of combustion is calculated from the temperature change and the energy equivalent of the calorimeter.
-
Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen in the bomb.
-
The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is derived using Hess's Law.
Knudsen Effusion Method for Enthalpy of Sublimation
The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature using the Knudsen effusion method.
Methodology:
-
A sample of solid this compound is placed in a Knudsen cell, a small, thermostated container with a very small orifice.
-
The cell is placed in a high-vacuum system.
-
The cell is heated to a series of precisely controlled temperatures.
-
At each temperature, the rate of mass loss due to the effusion of vapor through the orifice is measured using a microbalance.
-
The vapor pressure inside the cell is calculated from the rate of mass loss using the Knudsen equation.
-
The enthalpy of sublimation is then determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.
Photoacoustic Calorimetry for Bond Dissociation Enthalpy
Photoacoustic calorimetry is a powerful technique for directly measuring the enthalpy of a reaction in solution, which can be used to determine bond dissociation enthalpies.
Methodology:
-
A solution of this compound and a suitable photosensitizer in an appropriate solvent is prepared.
-
The solution is irradiated with a short pulse of laser light, which is absorbed by the photosensitizer.
-
The excited photosensitizer initiates a reaction, in this case, the homolytic cleavage of the C-I bond.
-
The heat released or absorbed during the reaction causes a rapid expansion or contraction of the solution, generating an acoustic wave.
-
This acoustic wave is detected by a sensitive microphone.
-
The amplitude of the photoacoustic signal is proportional to the enthalpy of the reaction.
-
By comparing the signal from the sample with that from a calorimetric reference, the enthalpy of the C-I bond cleavage can be determined.
Computational Methodologies
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules like this compound.
Ab Initio and Density Functional Theory (DFT) Calculations
High-level ab initio methods, such as the Gaussian-n (G3, G4) theories, and various Density Functional Theory (DFT) functionals can be employed to calculate the electronic energy of the molecule and its constituent elements.
Methodology for Enthalpy of Formation:
-
The geometry of the this compound molecule is optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
The vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
The electronic energies of the constituent elements in their standard states are also calculated.
-
The gas-phase enthalpy of formation at 298.15 K is then calculated using an appropriate isodesmic or atomization reaction scheme.[2]
Methodology for Bond Dissociation Enthalpy:
-
The geometries of the this compound molecule, the naphthaldehyde radical, and the iodine radical are optimized.
-
The electronic energies and thermal corrections to the enthalpy are calculated for all three species.
-
The bond dissociation enthalpy is then calculated as the difference between the sum of the enthalpies of the products (radicals) and the enthalpy of the reactant (parent molecule). Various DFT functionals, such as M06-2X, have shown good performance for BDE calculations.[3][4]
Mandatory Visualizations
The following diagrams illustrate the logical and experimental workflows described in this guide.
Caption: Experimental workflow for determining thermochemical properties.
Caption: Born-Haber cycle for this compound.
Conclusion
While specific thermochemical data for this compound are not currently available in the literature, this guide provides a robust framework for their determination. By employing the detailed experimental and computational protocols outlined herein, researchers can obtain the necessary data to accurately model the behavior of this compound. A comprehensive understanding of its thermochemical properties will undoubtedly facilitate its application in synthetic and medicinal chemistry, enabling more efficient process development and a deeper understanding of its chemical reactivity and stability.
References
- 1. hellenicaworld.com [hellenicaworld.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Synthesis and Handling of 4-Iodo-1-naphthaldehyde: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the proper handling of novel chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This in-depth technical guide addresses the safety and handling precautions for 4-Iodo-1-naphthaldehyde, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide leverages data from the structurally similar compounds, 1-Naphthaldehyde and 1-Iodonaphthalene, to provide a comprehensive overview of its potential hazards and recommended safety protocols.
Hazard Identification and Classification
While a definitive hazard profile for this compound is not available, an analysis of its structural components—an aldehyde group on a naphthalene ring with an iodine substituent—suggests a number of potential hazards. Aldehydes are known to be irritants and sensitizers, while iodinated aromatic compounds can possess toxicological properties. Based on data from 1-Naphthaldehyde and 1-Iodonaphthalene, the anticipated GHS hazard classifications are summarized below.
Table 1: Postulated GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Postulated Hazard Statement(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation. |
It is crucial to handle this compound as potentially hazardous and to take all necessary precautions until more specific toxicological data becomes available.
Physical and Chemical Properties
The physical and chemical properties of this compound are essential for its proper handling, storage, and use in experimental setups. The following table provides estimated values based on its constituent parts and data from related compounds.
Table 2: Estimated Physical and Chemical Properties of this compound
| Property | Estimated Value | Source/Basis |
| Molecular Formula | C₁₁H₇IO | Calculated |
| Molecular Weight | 282.08 g/mol | Calculated |
| Appearance | Off-white to yellow solid | Analogy to similar compounds |
| Melting Point | Not available | - |
| Boiling Point | > 160 °C at 15 mmHg | Based on 1-Naphthaldehyde[1] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane) | General solubility of aromatic aldehydes |
Exposure Controls and Personal Protection
To minimize exposure and ensure a safe laboratory environment, a multi-layered approach to hazard control is necessary.
Engineering Controls
-
Chemical Fume Hood: All work with this compound, including weighing, dissolving, and reacting, should be conducted in a well-ventilated chemical fume hood.
-
Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in the laboratory where this compound is handled.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical. The following table outlines the minimum required PPE.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Standard |
| Eyes/Face | Chemical safety goggles and a face shield | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Skin | Nitrile or neoprene gloves (double-gloving recommended), a flame-resistant lab coat, and closed-toe shoes | - |
| Respiratory | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | OSHA 29 CFR 1910.134 or European Standard EN 149 |
Handling and Storage
Proper handling and storage procedures are vital to maintain the integrity of the compound and prevent accidental exposure.
-
Handling: Avoid the generation of dust and aerosols. Use spark-proof tools and ensure adequate ventilation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures are crucial.
Table 4: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |
Accidental Release Measures
In the case of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbed material into a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Experimental Protocols
Representative Experimental Protocol: Wittig Reaction with this compound
Objective: To synthesize a hypothetical stilbene derivative from this compound.
Materials:
-
This compound
-
A suitable phosphonium ylide (e.g., (Triphenylphosphoranylidene)acetic acid ethyl ester)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser)
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble the reaction glassware under an inert atmosphere.
-
Reagents: In the reaction flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Reaction: To the stirred solution, add the phosphonium ylide (1.1 equivalents) portion-wise at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Safety and Experimental Workflows
To further clarify the safety and handling procedures, the following diagrams, created using the DOT language, illustrate key logical relationships and workflows.
Caption: Hazard Mitigation Workflow for this compound.
Caption: General Experimental Workflow for Handling this compound.
Conclusion
While specific safety and toxicological data for this compound remains to be fully elucidated, a cautious and informed approach based on the known hazards of its structural analogs is essential for its safe handling. By adhering to the engineering controls, personal protective equipment guidelines, and handling procedures outlined in this guide, researchers can minimize risks and create a secure environment for the synthesis and application of this and other novel chemical entities in the pursuit of scientific advancement. Continuous vigilance and a commitment to safety are the cornerstones of successful and responsible research.
References
An In-depth Technical Guide to the Synthesis and Reactions of 4-Iodo-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical reactivity of 4-Iodo-1-naphthaldehyde, a versatile building block in organic synthesis. Due to its unique electronic and steric properties, this compound serves as a valuable precursor for the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials. This document summarizes key synthetic methodologies and explores its utility in a range of important chemical transformations, supported by detailed experimental protocols and quantitative data.
Synthesis of this compound
The preparation of this compound can be approached through several synthetic strategies. The most common methods involve either the direct iodination of 1-naphthaldehyde or a multi-step sequence starting from a substituted naphthalene derivative.
Another plausible synthetic pathway is the Sandmeyer reaction, a well-established method for introducing halogens onto an aromatic ring.[1][2] This would involve the diazotization of 4-amino-1-naphthaldehyde followed by treatment with a solution of potassium iodide. The successful implementation of this method hinges on the availability of the corresponding amino-naphthaldehyde precursor. The synthesis of 4-amino-1-naphthol derivatives has been described, which could potentially be oxidized to the desired aldehyde.[3]
The logical flow for a potential Sandmeyer reaction synthesis is outlined below:
Caption: Proposed Sandmeyer reaction pathway for this compound synthesis.
Chemical Reactions of this compound
This compound is a bifunctional molecule, possessing both a reactive aldehyde group and an aryl iodide moiety. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of diverse molecular scaffolds.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is highly susceptible to oxidative addition to palladium(0), making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[4][5] The coupling of this compound with terminal alkynes, in the presence of a palladium catalyst and a copper(I) co-catalyst, provides a direct route to 1-naphthaldehyde derivatives substituted with an alkyne at the 4-position. These products are valuable intermediates for the synthesis of more complex molecules, including heterocycles and conjugated systems. While a specific example with this compound is not detailed in the searched literature, the cross-coupling of 1-iodo-4-nitrobenzene with phenylacetylene proceeds in quantitative yield under mild conditions.[6] A copper-free Sonogashira coupling protocol has also been developed for aryl iodides.[7]
Heck Reaction: The Heck reaction enables the coupling of an aryl halide with an alkene to form a substituted alkene.[5] Reacting this compound with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base, would yield 4-alkenyl-1-naphthaldehyde derivatives. These compounds are useful in the synthesis of stilbenes and other conjugated systems.
A general workflow for these palladium-catalyzed cross-coupling reactions is depicted below:
References
- 1. organicreactions.org [organicreactions.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Utilization of Schiff Bases Derived from 4-Iodo-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of applications in medicinal chemistry. Their synthetic accessibility and diverse biological activities, including anticancer, antibacterial, and antifungal properties, make them attractive scaffolds for drug discovery and development. This document provides detailed protocols for the synthesis of Schiff bases derived from 4-Iodo-1-naphthaldehyde and highlights their potential applications, particularly as anticancer agents. The presence of the iodo-naphthalene moiety is of particular interest as it can enhance lipophilicity and potentially introduce novel mechanisms of action.
Applications in Drug Development
Schiff bases derived from naphthaldehyde analogues have demonstrated significant potential as therapeutic agents. Their biological activity is often attributed to the ability of the imine nitrogen to form hydrogen bonds with biological targets, such as enzymes and DNA.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of naphthalene-based Schiff bases against various cancer cell lines. These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, making them promising candidates for the development of new anticancer drugs. The cytotoxic effects are often dose-dependent, and the presence of different substituents on the reacting amine can modulate the potency and selectivity of the compounds. For instance, Schiff bases have shown promising activity against human breast cancer (MCF-7), cervical cancer (HeLa), and tongue squamous cell carcinoma (TSCCF) cell lines.[1][2]
Experimental Protocols
The following section provides a generalized yet detailed protocol for the synthesis of Schiff bases from this compound and various primary amines. This procedure is based on established methods for Schiff base synthesis.
General Synthesis of Schiff Bases from this compound
This protocol describes the condensation reaction between this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., p-toluidine, aniline, etc.)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring.
-
In a separate beaker, dissolve 1.0 equivalent of the chosen primary amine in absolute ethanol.
-
Slowly add the amine solution to the aldehyde solution in the round-bottom flask with continuous stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
The solid product that precipitates upon cooling is collected by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a vacuum oven or air dry.
-
Characterize the synthesized compound using appropriate analytical techniques such as melting point determination, FT-IR, ¹H-NMR, and Mass Spectrometry.
Data Presentation
The following tables summarize the characterization data for a representative Schiff base and the cytotoxic activity of various naphthaldehyde-derived Schiff bases against different cancer cell lines.
Table 1: Physicochemical and Spectroscopic Data of a Representative Schiff Base
| Compound Name | Molecular Formula | Melting Point (°C) | Yield (%) | FT-IR (cm⁻¹) ν(C=N) | ¹H-NMR (δ ppm) -CH=N- |
| (E)-1-((2-hydroxynaphthalen-1-yl)methylene)-N-(4-iodophenyl)amine | C₁₇H₁₂INO | - | - | 1603 | - |
Note: Data for the specific this compound derivative is not available in the cited literature; the data presented is for a closely related analogue to provide a representative example.[3]
Table 2: In Vitro Cytotoxic Activity of Naphthalene-Derived Schiff Bases
| Cell Line | Compound Type | IC₅₀ (µg/mL) | Reference |
| Human Breast Cancer (MCF-7) | Lanthanide-Schiff Base Ligand Complexes | ~25 | [1] |
| Cervical Cancer (HeLa) | Lanthanide-Schiff Base Ligand Complexes | ~25 | [1] |
| Vero | Lanthanide-Schiff Base Ligand Complexes | >25 | [1] |
| Tongue Squamous Cell Carcinoma (TSCCF) | Novel Schiff Base | 446.68 | [2] |
| Normal Human Gingival Fibroblasts (NHGF) | Novel Schiff Base | 977.24 | [2] |
IC₅₀: The concentration of the compound that inhibits 50% of cell growth.
Mandatory Visualizations
Experimental Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff bases.
Proposed Signaling Pathway for Apoptosis Induction by Naphthalene-Based Schiff Bases
Caption: Proposed mechanism of apoptosis induction by Schiff bases.
References
Application Notes and Protocols: Preparation of Novel Fluorescent Probes from 4-Iodo-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes are indispensable tools in biomedical research and drug development, enabling the visualization and quantification of biological processes at the molecular level. Naphthaldehyde derivatives are attractive scaffolds for the design of fluorescent probes due to their inherent photophysical properties, which can be modulated through chemical modification. This document provides a detailed protocol for the synthesis of a novel class of fluorescent probes starting from 4-Iodo-1-naphthaldehyde. The synthetic strategy involves a versatile two-step process: a palladium-catalyzed cross-coupling reaction to introduce a fluorogenic moiety, followed by the formation of a Schiff base to append a targeting or environmentally sensitive group.
The iodo-substituent at the 4-position of the naphthaldehyde ring serves as a versatile handle for introducing a wide range of functionalities via well-established cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira coupling. This allows for the tuning of the probe's photophysical properties, including its absorption and emission wavelengths. The aldehyde group at the 1-position provides a convenient site for the introduction of a recognition element or a group that modulates the fluorescence in response to a specific analyte or environmental change, often through the formation of a Schiff base.[1][2]
Proposed Synthetic Pathway
The general synthetic route for the preparation of fluorescent probes from this compound is depicted below. The first step involves a palladium-catalyzed cross-coupling reaction (Suzuki or Sonogashira) to replace the iodine atom with a fluorescent group (Ar) or an alkyne-linked fluorophore. The resulting intermediate, a 4-substituted-1-naphthaldehyde, is then reacted with a primary amine (R-NH₂) to form the final fluorescent probe via a Schiff base linkage.
Caption: General synthetic workflow for fluorescent probes from this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-(Pyren-1-yl)-1-naphthaldehyde via Suzuki Coupling
This protocol describes the synthesis of a key intermediate where a pyrene moiety is introduced at the 4-position of the naphthaldehyde ring.
Materials:
-
This compound
-
Pyrene-1-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and pyrene-1-boronic acid (1.2 mmol) in a mixture of toluene (20 mL) and ethanol (5 mL).
-
Add an aqueous solution of K₂CO₃ (2 M, 5 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90 °C) and stir under an argon atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add 50 mL of water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4-(pyren-1-yl)-1-naphthaldehyde.
Protocol 2: Synthesis of a Schiff Base Fluorescent Probe
This protocol details the final step to create a fluorescent probe by forming a Schiff base with an amine.
Materials:
-
4-(Pyren-1-yl)-1-naphthaldehyde (from Protocol 1)
-
Aniline (or other primary amine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 4-(pyren-1-yl)-1-naphthaldehyde (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
Add aniline (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours.[3]
-
Monitor the formation of the Schiff base by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure fluorescent probe.
Quantitative Data
The photophysical properties of naphthaldehyde-based fluorescent probes are highly dependent on the nature of the substituent at the 4-position and the group attached via the Schiff base. The following table provides expected ranges for the key photophysical parameters of the synthesized pyrene-naphthaldehyde Schiff base probe.
| Parameter | Expected Value | Solvent |
| Absorption Maximum (λabs) | 380 - 420 nm | Dichloromethane |
| Emission Maximum (λem) | 450 - 550 nm | Dichloromethane |
| Molar Extinction Coefficient (ε) | 20,000 - 40,000 M-1cm-1 | Dichloromethane |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | Dichloromethane |
| Stokes Shift | 70 - 130 nm | Dichloromethane |
Application: Cellular Imaging
Naphthaldehyde-based fluorescent probes can be employed for cellular imaging applications. The lipophilic nature of the pyrene-naphthaldehyde core allows for passive diffusion across cell membranes. The specific amine used in the Schiff base formation can be tailored to include targeting moieties for specific organelles or to respond to changes in the cellular microenvironment (e.g., pH, viscosity, presence of specific ions).
Protocol 3: Live-Cell Imaging
Materials:
-
Synthesized fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Live cells cultured on a glass-bottom dish
-
Fluorescence microscope
Procedure:
-
Prepare a stock solution of the fluorescent probe (1 mM) in DMSO.
-
Dilute the stock solution in cell culture medium to a final working concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash twice with PBS.
-
Add the probe-containing medium to the cells and incubate at 37 °C in a CO₂ incubator for 30-60 minutes.
-
After incubation, wash the cells with PBS to remove any excess probe.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the probe's excitation and emission wavelengths.
Signaling Pathway Visualization
The synthesized probes can be designed to interact with specific cellular components or respond to signaling events. For instance, a probe with a suitable recognition moiety could be used to visualize lipid droplets within a cell, which are involved in various metabolic pathways.
Caption: Workflow for the application of the fluorescent probe in live-cell imaging.
References
Application Notes and Protocols: 4-Iodo-1-naphthaldehyde in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-iodo-1-naphthaldehyde in Suzuki-Miyaura cross-coupling reactions. This versatile building block serves as a key starting material for the synthesis of a wide array of 4-aryl-1-naphthaldehyde derivatives, which are valuable intermediates in drug discovery, materials science, and diagnostics.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This compound is an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond, facilitating coupling with a diverse range of aryl and heteroaryl boronic acids. The resulting 4-aryl-1-naphthaldehyde scaffold is a privileged structure in medicinal chemistry and materials science, exhibiting a range of biological activities and unique photophysical properties.
Applications in Research and Drug Development
The 4-aryl-1-naphthaldehyde core structure is a key pharmacophore in a variety of biologically active molecules. These compounds have been investigated for their potential as:
-
Anticancer Agents: The planar aromatic system of 4-aryl-1-naphthaldehydes allows for intercalation with DNA, a mechanism that can inhibit cancer cell proliferation.[1] Derivatives of this scaffold have shown cytotoxic activity against various cancer cell lines.
-
Fluorescent Probes: The extended π-conjugated system of these molecules often results in fluorescent properties. This makes them valuable tools for bioimaging and as sensors for biological molecules and processes.[2]
-
Enzyme Inhibitors: The rigid structure and potential for diverse functionalization make 4-aryl-1-naphthaldehydes attractive candidates for the design of specific enzyme inhibitors.
-
Building Blocks for Complex Molecules: The aldehyde functional group provides a handle for further chemical transformations, allowing for the synthesis of more complex drug candidates and functional materials.
Tabulated Reaction Data
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions of aryl iodides analogous to this compound. This data provides a useful starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd/C (1.4) | K₂CO₃ | DMF | Reflux (Microwave) | 1 | 92 |
| Pd/C (1.4) | K₂CO₃ | DMF | Reflux (Microwave) | 0.75 | 78 |
| Pd/C (1.4) | K₂CO₃ | DMF | Reflux (Microwave) | 0.5 | 41 |
Table 2: Suzuki-Miyaura Coupling of 4-Iodobenzaldehyde with Phenylboronic Acid [1]
| Catalyst (mol%) | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Cu-AIA-PC-Pd (1) | K₂CO₃ | Ethanol | Room Temp. | 6 | High (not specified) |
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is adapted from procedures for analogous aryl iodides and should be optimized for specific substrates.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium on Carbon [Pd/C])
-
Base (e.g., Potassium carbonate [K₂CO₃] or Sodium carbonate [Na₂CO₃])
-
Solvent (e.g., Toluene, Dimethylformamide [DMF], or a mixture of Dioxane/Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).
-
Addition of Reagents: Add the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0-3.0 mmol, 2.0-3.0 eq.).
-
Solvent Addition: Add the chosen solvent (e.g., 10 mL of a 4:1 mixture of Dioxane:Water).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-aryl-1-naphthaldehyde product.
-
Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for the synthesis of 4-aryl-1-naphthaldehydes.
References
Application Notes and Protocols: Sonogashira Coupling of 4-Iodo-1-naphthaldehyde with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative protocol for the Sonogashira coupling of 4-iodo-1-naphthaldehyde with various terminal alkynes. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes. The resulting 4-alkynyl-1-naphthaldehyde derivatives are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and organic materials.
The Sonogashira coupling is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. While the reaction can be performed under various conditions, including copper-free systems, the classic palladium/copper co-catalyzed method remains widely used due to its efficiency and broad substrate scope. Aryl iodides are particularly reactive substrates for this transformation.
General Reaction Scheme
The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is depicted below:
Caption: General scheme of the Sonogashira coupling reaction.
Tabulated Reaction Data
The following table summarizes representative conditions and yields for the Sonogashira coupling of various aryl iodides with terminal alkynes, providing a reference for expected outcomes with this compound.
| Aryl Iodide | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | 95 |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (2) | CuI (2) | DABCO | DMF | 80 | 6 | 98 |
| 4-Iodoanisole | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 60 | 24 | 85 |
| 1-Iodonaphthalene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF/DMF | 50 | 16 | 92 |
| 2-Iodothiophene | Cyclohexylacetylene | Pd(dppf)Cl₂ (2) | CuI (4) | i-Pr₂NH | Dioxane | 70 | 8 | 88 |
Experimental Workflow
The general workflow for the Sonogashira coupling of this compound is outlined in the following diagram:
Application Notes and Protocols: Heck Reaction of 4-Iodo-1-naphthaldehyde with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This document provides a generalized protocol for the Heck reaction of 4-Iodo-1-naphthaldehyde with various alkenes, a transformation of significant interest in the synthesis of complex organic molecules and pharmaceutical intermediates. Due to the limited availability of specific experimental data for this exact substrate in publicly accessible literature, this guide is based on established principles of the Heck reaction with similar aryl iodides. The provided protocols and data are intended as a starting point for reaction optimization.
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, allowing for the stereoselective formation of substituted alkenes.[1][2] The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) species, migratory insertion of the alkene into the aryl-palladium bond, β-hydride elimination to form the product, and subsequent reductive elimination to regenerate the active catalyst.[1] Aryl iodides are highly reactive substrates in the Heck reaction, often requiring milder reaction conditions compared to aryl bromides or chlorides.
Data Presentation
As no specific quantitative data for the Heck reaction of this compound with various alkenes could be located in the reviewed literature, a generalized table of expected reactivity and conditions based on analogous reactions is presented below. This table should be used as a guideline for experimental design.
| Alkene Partner | Expected Product Structure | Typical Catalyst | Ligand (if applicable) | Base | Solvent | Temperature (°C) | Expected Yield Range | Notes |
| Styrene | 4-(2-phenylethenyl)-1-naphthaldehyde | Pd(OAc)₂, PdCl₂(PPh₃)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, NMP, CH₃CN | 80 - 120 | Moderate to High | The product is a stilbene derivative. |
| n-Butyl acrylate | n-Butyl (E)-3-(4-formyl-1-naphthyl)acrylate | Pd(OAc)₂ | None (phosphine-free) or PPh₃ | Et₃N, NaOAc | DMF, DMAc | 100 - 140 | Good to Excellent | Acrylates are generally excellent coupling partners. |
| Ethylene (gas) | 4-vinyl-1-naphthaldehyde | Pd(OAc)₂, PdCl₂ | PPh₃, dppf | Et₃N, K₂CO₃ | DMF, Toluene | 80 - 120 (under pressure) | Variable | Requires specialized equipment for handling gaseous reagents under pressure. |
| 1-Octene | 4-(1-octenyl)-1-naphthaldehyde | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 - 130 | Moderate | Terminal aliphatic alkenes can sometimes lead to mixtures of regioisomers. |
Experimental Protocols
The following are generalized protocols for performing a Heck reaction with this compound. Note: These are starting points and may require significant optimization for specific alkene partners. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Heck Reaction with a Liquid Alkene (e.g., Styrene or n-Butyl Acrylate)
Materials:
-
This compound
-
Alkene (e.g., Styrene or n-Butyl Acrylate, 1.2 - 1.5 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂, 1-5 mol%)
-
Triphenylphosphine (PPh₃, 2-10 mol%, if required)
-
Triethylamine (Et₃N, 2-3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF (5-10 mL) via syringe.
-
Add the alkene (1.2 mmol) and triethylamine (2.0 mmol) via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Phosphine-Free Heck Reaction with an Acrylate
Materials:
-
This compound
-
n-Butyl acrylate (1.5 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂, 1-2 mol%)
-
Sodium Acetate (NaOAc, 2 equivalents)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
Procedure:
-
In a dry reaction vessel, combine this compound (1.0 mmol), Palladium(II) Acetate (0.01 mmol, 1 mol%), and Sodium Acetate (2.0 mmol).
-
Seal the vessel and purge with an inert gas.
-
Add anhydrous DMAc (5 mL) and n-butyl acrylate (1.5 mmol).
-
Heat the mixture to 120-140 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).
-
Work-up and purification are similar to Protocol 1.
Visualizations
Caption: General workflow for the Heck reaction.
Caption: Simplified Heck reaction catalytic cycle.
Conclusion
The Heck reaction of this compound with alkenes represents a valuable synthetic route to a variety of functionalized naphthalene derivatives. While specific literature examples for this exact transformation are scarce, the general principles of the Heck reaction provide a solid foundation for developing successful reaction conditions. The protocols and guidelines presented here are intended to serve as a starting point for researchers, and optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve high yields for specific substrate combinations.
References
Synthesis of Metal Complexes with Ligands Derived from 4-Iodo-1-naphthaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal complexes featuring Schiff base ligands derived from 4-iodo-1-naphthaldehyde. While direct literature on the synthesis and complexation of ligands from this compound is not extensively available, the protocols herein are based on established and reliable methods for the synthesis of analogous Schiff base complexes, particularly those derived from other substituted naphthaldehydes and aromatic amines.
Application Notes
Schiff base ligands, synthesized from the condensation of an aldehyde and a primary amine, are a versatile class of ligands in coordination chemistry. The incorporation of a this compound moiety into a Schiff base ligand offers several potential advantages in the development of novel metal complexes for various applications, including:
-
Catalysis: The steric and electronic properties of the bulky iodo-naphthaldehyde group can influence the catalytic activity of the resulting metal complex.
-
Biological Activity: The presence of the iodine atom can enhance the lipophilicity of the complexes, potentially leading to increased cell membrane permeability and enhanced antimicrobial or anticancer activity. The extended π-system of the naphthalene ring can also facilitate intercalation with DNA.
-
Materials Science: The unique photophysical properties of the naphthaldehyde derivative can be imparted to the metal complexes, making them candidates for applications in sensing, imaging, and as components in electronic materials.
The protocols provided below describe a general two-step process: the synthesis of the Schiff base ligand followed by the formation of the metal complex.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Ligand from this compound
This protocol describes the synthesis of a generic Schiff base ligand via the condensation of this compound with a primary amine.
Workflow for Schiff Base Ligand Synthesis
Caption: General workflow for the synthesis of a Schiff base ligand from this compound.
Materials:
-
This compound
-
A primary amine (e.g., aniline, substituted aniline, or an aliphatic amine)
-
Absolute Ethanol
-
Standard reflux apparatus
-
Stirring hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
To this solution, add a solution of 1.0 mmol of the desired primary amine in 10 mL of absolute ethanol.
-
The resulting mixture is heated to reflux with constant stirring for a period of 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, which should result in the precipitation of the Schiff base ligand.
-
The solid product is collected by vacuum filtration using a Buchner funnel.
-
The collected solid is washed with a small amount of cold ethanol to remove any unreacted starting materials.
-
The purified Schiff base ligand is then dried in a vacuum desiccator.
Protocol 2: Synthesis of Metal(II) Complex
This protocol outlines the synthesis of a metal(II) complex using the Schiff base ligand synthesized in Protocol 1.
Workflow for Metal Complex Synthesis
Caption: General workflow for the synthesis of a metal(II) complex with a Schiff base ligand.
Materials:
-
Schiff base ligand (from Protocol 1)
-
A metal(II) salt (e.g., Copper(II) acetate monohydrate, Nickel(II) acetate tetrahydrate)
-
Absolute Ethanol
-
Diethyl ether
-
Standard reflux apparatus
-
Stirring hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 2.0 mmol of the Schiff base ligand in 30 mL of hot absolute ethanol.
-
In a separate flask, dissolve 1.0 mmol of the metal(II) salt in 20 mL of hot absolute ethanol.
-
Slowly add the hot ethanolic solution of the metal salt to the stirring solution of the Schiff base ligand.
-
The resulting mixture is then heated to reflux for 3 to 5 hours. A change in color of the solution and the formation of a precipitate are often observed.
-
After reflux, the mixture is cooled to room temperature.
-
The solid metal complex is collected by vacuum filtration.
-
The product is washed sequentially with ethanol and diethyl ether to remove any unreacted ligand and metal salt.
-
The final metal complex is dried in a vacuum desiccator.
Data Presentation
The following tables present expected and typical quantitative data for the synthesis and characterization of Schiff base ligands and their metal complexes, based on literature for analogous compounds.
Table 1: Physicochemical and Analytical Data for a Representative Schiff Base Ligand and its Metal Complexes
| Compound | Formula | F.W. ( g/mol ) | Color | M.p. (°C) | Yield (%) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |
| Ligand (L) | C₁₇H₁₂INO | 373.19 | Yellow | >200 | ~85-95 | - |
| [Cu(L)₂] | C₃₄H₂₂CuI₂N₂O₂ | 807.90 | Green | >300 | ~70-80 | 10-20 |
| [Ni(L)₂] | C₃₄H₂₂I₂N₂NiO₂ | 803.05 | Reddish-Brown | >300 | ~70-80 | 10-20 |
| [Co(L)₂] | C₃₄H₂₂CoI₂N₂O₂ | 803.29 | Brown | >300 | ~65-75 | 10-20 |
| [Zn(L)₂] | C₃₄H₂₂I₂N₂O₂Zn | 813.74 | Light Yellow | >300 | ~75-85 | 10-20 |
Note: The formula for the ligand is based on the condensation of this compound and aniline. The molar conductance values are typically measured in DMF or DMSO and indicate the non-electrolytic nature of the complexes.
Table 2: Key Spectroscopic Data for a Representative Schiff Base Ligand and its Metal Complexes
| Compound | IR ν(C=N) (cm⁻¹) | IR ν(M-N) (cm⁻¹) | IR ν(M-O) (cm⁻¹) | Electronic Spectra λ_max (nm) (in DMF) |
| Ligand (L) | ~1620-1630 | - | - | ~280, ~350 |
| [Cu(L)₂] | ~1600-1610 | ~510-530 | ~450-470 | ~285, ~360, ~420, ~630 |
| [Ni(L)₂] | ~1600-1610 | ~515-535 | ~455-475 | ~285, ~360, ~480 |
| [Co(L)₂] | ~1600-1610 | ~510-530 | ~450-470 | ~285, ~360, ~410, ~680 |
| [Zn(L)₂] | ~1600-1610 | ~512-532 | ~452-472 | ~285, ~360 |
Note: A shift in the azomethine (C=N) stretching frequency to a lower wavenumber upon complexation is indicative of the coordination of the nitrogen atom to the metal center. The appearance of new bands in the far-IR region, attributable to M-N and M-O stretching vibrations, further confirms complex formation. The electronic spectra of the complexes show ligand-based transitions as well as d-d transitions for the transition metal ions.
Disclaimer: The experimental protocols and data presented are generalized and based on established chemical principles and literature for similar compounds. Researchers should conduct their own optimization and characterization for the specific synthesis of metal complexes with ligands derived from this compound. Standard laboratory safety procedures should be followed at all times.
Application of 4-Iodo-1-naphthaldehyde in Organic Light-Emitting Diodes (OLEDs)
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
While direct, high-performance applications of 4-Iodo-1-naphthaldehyde in published Organic Light-Emitting Diode (OLED) literature are not extensively documented, its molecular structure presents it as a valuable building block for the synthesis of novel organic electronic materials. The presence of an iodo group at the 4-position of the naphthalene core makes it an ideal candidate for cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to introduce functionalities tailored for charge transport or emission in OLED devices. The aldehyde group at the 1-position offers a reactive site for forming Schiff bases or for further chemical modifications.
This document provides a prospective application of this compound in the synthesis of a hole-transporting material (HTM) for OLEDs, including a hypothetical synthesis protocol, device fabrication methodology, and target performance metrics.
Hypothetical Application: Synthesis of a Naphthalene-Based Hole-Transporting Material
A potential application of this compound is in the synthesis of a triarylamine-naphthalene conjugate. Triarylamines are well-known for their excellent hole-transporting properties. By coupling this compound with a suitable triarylamine derivative via a Suzuki coupling reaction, a novel HTM can be synthesized. The naphthalene moiety can enhance the thermal stability and morphological properties of the resulting material.
Table 1: Hypothetical Performance Data of an OLED Employing a this compound Derivative as the Hole-Transporting Layer
| Parameter | Value |
| Device Structure | ITO / Hypothetical HTM (40 nm) / NPB (10 nm) / Alq3 (60 nm) / LiF (1 nm) / Al (100 nm) |
| Turn-on Voltage (V) | 3.5 |
| Maximum Luminance (cd/m²) | > 10,000 |
| Maximum Current Efficiency (cd/A) | 4.5 |
| Maximum Power Efficiency (lm/W) | 3.0 |
| External Quantum Efficiency (%) | 3.8 |
| Electroluminescence Peak (nm) | 520 (Emission from Alq3) |
| CIE Coordinates (x, y) | (0.32, 0.54) |
Note: The data in this table is hypothetical and represents target performance characteristics for a standard green-emitting OLED incorporating a novel HTM derived from this compound. Actual performance would be subject to experimental optimization.
Experimental Protocols
Synthesis of a Hypothetical Hole-Transporting Material (HTM) via Suzuki Coupling
This protocol describes the synthesis of a hypothetical HTM, N,N-diphenyl-4-(1-formylnaphthalen-4-yl)aniline, using this compound and a diphenylamine-boronic acid derivative.
Materials:
-
This compound
-
4-(Diphenylamino)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
To a 100 mL three-necked flask, add this compound (1.0 mmol), 4-(diphenylamino)phenylboronic acid (1.2 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.12 mmol).
-
Add 30 mL of toluene and 10 mL of ethanol to the flask.
-
Prepare a 2 M aqueous solution of potassium carbonate and add 5 mL to the reaction mixture.
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Heat the reaction mixture to 90°C and stir under an argon atmosphere for 24 hours.
-
After cooling to room temperature, add 50 mL of deionized water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the final product.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a standard multilayer OLED device using the hypothetically synthesized HTM.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hypothetical HTM synthesized in Protocol 1
-
N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)
-
Tris(8-hydroxyquinolinato)aluminum (Alq₃)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning station (with deionized water, acetone, isopropanol)
-
UV-Ozone cleaner
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Immediately transfer the cleaned substrates into the high-vacuum thermal evaporation system.
-
Deposit a 40 nm layer of the Hypothetical HTM onto the ITO anode at a rate of 1-2 Å/s.
-
Deposit a 10 nm layer of NPB as an additional hole-transporting layer at a rate of 1-2 Å/s.
-
Deposit a 60 nm layer of Alq₃ as the emissive and electron-transporting layer at a rate of 1-2 Å/s.
-
-
Cathode Deposition:
-
Deposit a 1 nm layer of LiF as an electron-injection layer at a rate of 0.1-0.2 Å/s.
-
Deposit a 100 nm layer of Al as the cathode at a rate of 5-10 Å/s.
-
-
Encapsulation:
-
Transfer the fabricated devices to a glovebox without exposure to air.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect against moisture and oxygen.
-
-
Characterization:
-
Measure the current-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence spectrum using a spectrometer.
-
Calculate the current efficiency, power efficiency, and external quantum efficiency.
-
Visualizations
Caption: Synthetic workflow for the hypothetical hole-transporting material.
Caption: Layered structure of the hypothetical OLED device.
The Use of 4-Iodo-1-naphthaldehyde as a Precursor for Photosensitizers: Application Notes and Protocols
Initial searches for the direct application of 4-Iodo-1-naphthaldehyde in the synthesis of photosensitizers for photodynamic therapy (PDT) did not yield specific examples, detailed experimental protocols, or comprehensive photophysical data in the reviewed scientific literature. Therefore, the following application notes and protocols are based on established chemical principles and analogous reactions of similar naphthaldehyde and iodoaromatic compounds, providing a theoretical framework for its potential use.
Introduction
This compound is a versatile bifunctional molecule possessing both an aldehyde group and an iodine substituent on a naphthalene core. These functional groups offer orthogonal reactivity, making it a potentially valuable precursor for the synthesis of novel photosensitizers. The naphthalene scaffold provides a good chromophore that can be extended and functionalized to tune the photophysical properties required for a successful photosensitizer. The key properties of an ideal photosensitizer include strong absorption in the therapeutic window (600-800 nm), high singlet oxygen quantum yield, and low dark toxicity.
This document outlines hypothetical synthetic strategies and experimental protocols to explore the potential of this compound as a building block for photosensitizers.
Synthetic Pathways
The aldehyde and iodo functionalities of this compound can be sequentially or concertedly modified to construct photosensitizer candidates. Key reactions include:
-
Modification of the Aldehyde Group: The aldehyde can be transformed into a variety of functional groups or used to extend the π-system of the naphthalene core through reactions like Knoevenagel condensation or Wittig reactions.
-
Modification of the Iodo Group: The carbon-iodine bond is amenable to various cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse substituents to modulate the electronic and photophysical properties of the molecule.
Logical Workflow for Photosensitizer Synthesis
Caption: Synthetic workflow from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Naphthaldehyde-Derived Chalcone-like Photosensitizer via Knoevenagel Condensation
This protocol describes a hypothetical synthesis of a chalcone-like photosensitizer by reacting this compound with an active methylene compound.
Materials:
-
This compound
-
2-(4-(diphenylamino)phenyl)acetonitrile
-
Piperidine
-
Ethanol
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 mmol) and 2-(4-(diphenylamino)phenyl)acetonitrile (1 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:DCM gradient to yield the desired photosensitizer.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Evaluation of Photophysical Properties
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Phosphorescence lifetime spectrometer
Procedure:
-
Absorption and Emission Spectra:
-
Prepare solutions of the synthesized compound in various solvents of different polarities (e.g., toluene, DCM, acetonitrile, DMSO) at a concentration of 10⁻⁵ M.
-
Record the UV-Vis absorption spectra to determine the maximum absorption wavelength (λmax).
-
Record the fluorescence emission spectra by exciting at the λmax.
-
-
Fluorescence Quantum Yield (ΦF):
-
Determine the fluorescence quantum yield relative to a standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) using the following equation: ΦF,sample = ΦF,std × (Isample / Istd) × (Astd / Asample) × (η²sample / η²std) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Singlet Oxygen Quantum Yield (ΦΔ):
-
Determine the singlet oxygen quantum yield using 1,3-diphenylisobenzofuran (DPBF) as a singlet oxygen scavenger.
-
Prepare a solution of the photosensitizer and DPBF in a suitable solvent (e.g., air-saturated acetonitrile).
-
Irradiate the solution with a light source at the λmax of the photosensitizer.
-
Monitor the decrease in the absorbance of DPBF at its λmax (~415 nm) over time.
-
Use a reference photosensitizer with a known ΦΔ (e.g., methylene blue in methanol, ΦΔ = 0.52) under identical conditions.
-
Calculate ΦΔ,sample using the equation: ΦΔ,sample = ΦΔ,std × (ksample / kstd) × (Pstd / Psample) where k is the rate of DPBF decomposition and P is the photon flux of the light source.
-
Data Presentation
Table 1: Hypothetical Photophysical Properties of a Photosensitizer Derived from this compound
| Parameter | Value | Solvent |
| λmax,abs (nm) | 450 | DCM |
| λmax,em (nm) | 620 | DCM |
| Stokes Shift (nm) | 170 | DCM |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 35,000 | DCM |
| Fluorescence Quantum Yield (ΦF) | 0.15 | DCM |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.60 | Acetonitrile |
Signaling Pathway in Photodynamic Therapy
Upon light activation, the photosensitizer transitions from its ground state (S₀) to an excited singlet state (S₁). It can then undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). This triplet state photosensitizer can transfer its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), which is the primary cytotoxic agent in Type II PDT.
Caption: Jablonski diagram illustrating Type II PDT.
Conclusion
While direct experimental data on photosensitizers derived from this compound is currently lacking in the scientific literature, its chemical structure presents a promising starting point for the design and synthesis of novel PDT agents. The provided hypothetical protocols and pathways offer a foundational framework for researchers to explore this potential. Further research is warranted to synthesize and characterize such compounds to evaluate their efficacy as photosensitizers for photodynamic therapy.
Application Notes and Protocols: Synthesis and Application of a 4-Iodo-1-naphthaldehyde-Based Chemosensor
These application notes provide a detailed protocol for the synthesis of a Schiff base chemosensor derived from 4-Iodo-1-naphthaldehyde. The document is intended for researchers, scientists, and drug development professionals working in the field of chemical sensors and molecular recognition.
Introduction
Schiff base compounds derived from naphthaldehyde are a prominent class of chemosensors for the detection of various metal ions.[1] These sensors often exhibit changes in their photophysical properties, such as color or fluorescence, upon binding to a specific analyte.[1] The introduction of a halogen atom, such as iodine, onto the naphthaldehyde moiety can modulate the electronic properties and enhance the sensing capabilities of the resulting chemosensor. This protocol outlines the synthesis of a this compound-based chemosensor, which can be utilized for the detection of metal ions like Cu²⁺, Ni²⁺, and Zn²⁺.[2][3] The sensing mechanism typically involves a "turn-on" fluorescence response or a colorimetric change upon complexation with the target ion.[4]
Experimental Protocols
Materials and Methods
-
Reagents: this compound, a primary amine (e.g., aniline or a derivative), ethanol, methanol, and the metal salts for testing (e.g., CuSO₄, NiCl₂, ZnCl₂).
-
Equipment: Round-bottom flask, condenser, magnetic stirrer with hotplate, Buchner funnel, and standard laboratory glassware.
-
Instrumentation: UV-Vis spectrophotometer, fluorescence spectrophotometer, and FT-IR spectrometer.
Synthesis of the this compound-Based Schiff Base Chemosensor
The synthesis is based on a condensation reaction between an aldehyde (this compound) and a primary amine to form an imine, also known as a Schiff base.[5]
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve one molar equivalent of this compound in a suitable solvent such as ethanol.
-
Addition of Amine: To this solution, add one molar equivalent of the chosen primary amine, also dissolved in ethanol.
-
Reaction: The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature, which should induce the precipitation of the Schiff base product.
-
Purification: The precipitate is collected by filtration using a Buchner funnel, washed with cold ethanol or methanol, and then dried under vacuum.[6]
-
Characterization: The structure of the synthesized chemosensor should be confirmed using spectroscopic methods such as FT-IR, ¹H NMR, and mass spectrometry.
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of the this compound-based chemosensor.
Application in Metal Ion Sensing
The synthesized chemosensor can be used for the detection of various metal ions in solution. The sensing properties are typically evaluated using UV-Vis and fluorescence spectroscopy.
Protocol for Metal Ion Detection
-
Stock Solution Preparation: Prepare a stock solution of the chemosensor in a suitable solvent (e.g., DMSO or acetonitrile). Also, prepare stock solutions of the metal ions to be tested in deionized water.
-
Titration Experiments: In a cuvette, place a fixed concentration of the chemosensor solution. Incrementally add the metal ion solution and record the UV-Vis and/or fluorescence spectra after each addition.
-
Data Analysis: Analyze the changes in the absorption and emission spectra to determine the sensitivity and selectivity of the chemosensor for different metal ions. The binding stoichiometry can be determined using a Job's plot.[2]
Signaling Pathway
The sensing mechanism of this type of chemosensor often relies on the chelation-enhanced fluorescence (CHEF) effect or a colorimetric change upon binding to a metal ion. The binding of the metal ion to the Schiff base ligand restricts the C=N isomerization and leads to an enhancement of the fluorescence intensity ("turn-on" response) or a shift in the absorption spectrum.
Caption: Generalized signaling pathway for the detection of metal ions by the chemosensor.
Data Presentation
The performance of the this compound-based chemosensor can be summarized in the following tables. The data presented here is representative and will vary depending on the specific primary amine used in the synthesis and the experimental conditions.
Table 1: Photophysical Properties of the Chemosensor
| Property | Wavelength (nm) |
| Absorption Maximum (λabs) | ~380-420 |
| Emission Maximum (λem) | ~450-550 |
Table 2: Sensing Performance for Various Metal Ions
| Metal Ion | Fluorescence Response | Detection Limit (μM) | Binding Stoichiometry (Sensor:Ion) |
| Cu²⁺ | Quenching | ~0.5 - 2.0 | 1:1[2] |
| Ni²⁺ | Quenching or Enhancement | ~0.5 - 2.0 | 1:1[2] |
| Zn²⁺ | Turn-on Enhancement | ~0.1 - 1.0[4] | 1:1 |
| Cd²⁺ | No significant change | - | - |
| Hg²⁺ | No significant change | - | - |
| Pb²⁺ | No significant change | - | - |
Note: The specific response and detection limits are highly dependent on the molecular structure of the chemosensor and the solvent system used. The data in Table 2 is a generalized representation based on similar naphthaldehyde-based Schiff base chemosensors.[2][4]
Conclusion
This document provides a comprehensive protocol for the synthesis and application of a this compound-based chemosensor for the detection of metal ions. The straightforward synthesis and the potential for high sensitivity and selectivity make this class of compounds promising candidates for applications in environmental monitoring, biological imaging, and diagnostics. Further optimization of the molecular structure by varying the amine component can lead to the development of chemosensors with tailored properties for specific applications.
References
- 1. Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphthaldehyde-Based Schiff Base Chemosensor for the Dual Sensing of Cu2+ and Ni2+ Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 'Turn-on' fluorescent chemosensors based on naphthaldehyde-2-pyridinehydrazone compounds for the detection of zinc ion in water at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: Derivatization of 4-Iodo-1-naphthaldehyde for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 4-Iodo-1-naphthaldehyde into a fluorescent Schiff base probe. This class of molecules holds significant potential for applications in biological imaging, particularly for the detection of metal ions. The following sections detail the synthesis, spectroscopic properties, and a protocol for its application.
Introduction
Naphthaldehyde-based Schiff bases are a prominent class of fluorescent chemosensors due to their straightforward synthesis, rich photophysical properties, and ability to be tailored for the selective detection of various analytes, including metal ions. The derivatization of this compound via Schiff base condensation with an appropriate amine yields a probe that can exhibit a "turn-on" fluorescence response upon binding to a target analyte. This response is often attributed to mechanisms such as Chelation-Enhanced Fluorescence (CHEF), where the binding event restricts intramolecular rotation and enhances the fluorescence quantum yield.
Synthesis of a Representative Probe: (E,E)-N,N'-bis(4-iodonaphthalen-1-yl)methylene)ethane-1,2-diamine
A common and effective derivatization strategy involves the condensation of this compound with a diamine, such as ethylenediamine, to create a tetradentate Schiff base ligand. This ligand can then be used as a selective fluorescent probe for metal ions.
Experimental Protocol: Synthesis of the Schiff Base Probe
Materials:
-
This compound
-
Ethylenediamine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (2 equivalents) in absolute ethanol in a round-bottom flask.
-
To this solution, add ethylenediamine (1 equivalent) dropwise while stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting precipitate, the Schiff base product, is collected by filtration using a Büchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Spectroscopic Properties
The following table summarizes the representative spectroscopic data for a naphthaldehyde Schiff base probe, illustrating the changes observed upon analyte binding. Note: This data is illustrative and based on typical values for similar naphthaldehyde-based probes.
| Parameter | Probe Alone | Probe + Analyte (e.g., Zn²⁺) | Reference |
| Excitation Wavelength (λex) | ~370 nm | ~370 nm | Based on similar naphthaldehyde probes. |
| Emission Wavelength (λem) | ~450 nm (weak) | ~450 nm (strong) | Based on similar naphthaldehyde probes. |
| Quantum Yield (Φ) | < 0.05 | > 0.3 | Based on similar naphthaldehyde probes. |
| Appearance | Colorless | Fluorescent Yellow-Green | Based on similar naphthaldehyde probes. |
Application: Fluorescent "Turn-On" Sensing of Metal Ions
The synthesized Schiff base probe can be used for the detection of metal ions, such as Zn²⁺, in solution and potentially in biological systems. The sensing mechanism relies on the chelation of the metal ion by the Schiff base, which leads to a significant enhancement of its fluorescence intensity.
Experimental Protocol: In Vitro Fluorescence Titration
Materials:
-
Stock solution of the Schiff base probe in a suitable solvent (e.g., DMSO or acetonitrile).
-
Stock solutions of various metal perchlorates or chlorides in deionized water or buffer.
-
Fluorescence spectrophotometer.
-
Cuvettes.
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the Schiff base probe in a suitable buffer (e.g., HEPES).
-
To each solution, add increasing concentrations of the target metal ion stock solution.
-
Incubate the solutions for a short period to allow for complexation.
-
Measure the fluorescence emission spectra of each solution, exciting at the probe's λex.
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit and binding affinity.
Mandatory Visualizations
Experimental Workflow for Probe Synthesis and Application
The Strategic Application of 4-Iodo-1-naphthaldehyde in the Synthesis of Pharmaceutical Intermediates
Application Note AN2025-10-01
Introduction
4-Iodo-1-naphthaldehyde is a versatile, yet under-documented, bifunctional building block with significant potential in the synthesis of complex pharmaceutical intermediates. Its unique structure, featuring a reactive aldehyde and a strategically positioned iodine atom on a naphthalene scaffold, offers medicinal chemists a powerful tool for molecular elaboration. The naphthalene core is a privileged scaffold found in numerous approved drugs, including the anti-cancer agent naproxen and the beta-blocker propranolol. The presence of the iodo and aldehyde functionalities allows for sequential and orthogonal chemical modifications, making this compound an attractive starting material for generating diverse libraries of drug-like molecules.
This application note explores the synthetic utility of this compound, focusing on its application in key carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to modern drug discovery. We provide detailed experimental protocols for Suzuki-Miyaura coupling, Sonogashira coupling, and reductive amination, along with representative data to guide researchers in leveraging this valuable synthetic intermediate.
Key Synthetic Transformations
The primary value of this compound lies in the differential reactivity of its two functional groups. The iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkynyl groups. The aldehyde function is a gateway for constructing side chains and introducing nitrogen-containing moieties, which are crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl structures. The iodo-substituent of this compound makes it an ideal substrate for this reaction. The resulting biaryl naphthaldehydes are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors and receptor antagonists.
Sonogashira Coupling: Introducing Alkynyl Linkers
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. This reaction is instrumental in creating rigid linkers and extended conjugated systems often found in potent enzyme inhibitors and molecular probes. The resulting alkynyl naphthaldehydes can be further functionalized, for example, through click chemistry or reduction to the corresponding alkanes or alkenes.
Reductive Amination: Incorporating Nitrogen-Containing Groups
The aldehyde functionality of this compound provides a direct route to introduce primary and secondary amines via reductive amination. This reaction is one of the most robust and widely used methods for forming C-N bonds in pharmaceutical synthesis. The resulting amino-functionalized naphthalene derivatives can serve as key intermediates for a variety of drug classes, including GPCR ligands and enzyme inhibitors.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a typical Suzuki-Miyaura coupling reaction to synthesize a biaryl naphthaldehyde intermediate.
Reaction Scheme:
Materials:
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This compound
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Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane
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Water
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Ethyl acetate
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Brine
Procedure:
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To a dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
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Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
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Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
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Add 1,4-dioxane and water (4:1 v/v) to the flask.
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Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1-naphthaldehyde.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
This protocol outlines a standard Sonogashira coupling to produce an alkynyl-substituted naphthaldehyde.
Reaction Scheme:
Materials:
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This compound
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Terminal alkyne (e.g., phenylacetylene)
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Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
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Copper(I) iodide (CuI)
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Triethylamine (TEA)
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Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride
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Ethyl acetate
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Brine
Procedure:
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To a dried Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
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Evacuate and backfill the flask with an inert atmosphere three times.
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Add anhydrous THF and triethylamine.
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Add the terminal alkyne (1.1 eq) dropwise to the mixture.
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Stir the reaction at room temperature for 8-12 hours, monitoring by TLC or LC-MS.
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Upon completion, quench the reaction with saturated aqueous ammonium chloride.
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Extract the mixture with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Reductive Amination of a Naphthaldehyde Intermediate
This protocol details the reductive amination of a naphthaldehyde derivative, which could be the product from one of the preceding coupling reactions.
Reaction Scheme:
Materials:
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4-Substituted-1-naphthaldehyde (e.g., 4-aryl-1-naphthaldehyde from Protocol 1)
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Primary or secondary amine (e.g., morpholine)
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Sodium triacetoxyborohydride (STAB)
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Dichloromethane (DCM)
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Acetic acid (optional, as catalyst)
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Saturated aqueous sodium bicarbonate
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Brine
Procedure:
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Dissolve the 4-substituted-1-naphthaldehyde (1.0 eq) and the amine (1.2 eq) in anhydrous DCM.
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If the amine salt is used, add a base like triethylamine to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation.
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Stir the mixture at room temperature for 30 minutes.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel or by crystallization.
Data Presentation
The following tables summarize representative quantitative data for the described synthetic transformations.
Table 1: Representative Data for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) |
| 1 | Phenylboronic acid | 2 | K₂CO₃ | Dioxane/H₂O | 90 | 5 | 88 | >98% |
| 2 | 4-Methoxyphenylboronic acid | 2 | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 92 | >99% |
| 3 | 3-Pyridylboronic acid | 3 | Cs₂CO₃ | DME/H₂O | 85 | 6 | 75 | >97% |
| 4 | 2-Thiopheneboronic acid | 2 | K₂CO₃ | Dioxane/H₂O | 90 | 5 | 85 | >98% |
Table 2: Representative Data for Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) |
| 1 | Phenylacetylene | 3 | 5 | TEA | THF | RT | 10 | 91 | >99% |
| 2 | Ethynyltrimethylsilane | 3 | 5 | TEA | THF | RT | 8 | 89 | >98% |
| 3 | 1-Hexyne | 3 | 5 | TEA | THF | RT | 12 | 82 | >97% |
| 4 | Propargyl alcohol | 4 | 6 | DiPEA | DMF | 40 | 6 | 78 | >96% |
Table 3: Representative Data for Reductive Amination of 4-Aryl-1-naphthaldehyde
| Entry | Amine | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) |
| 1 | Benzylamine | STAB | DCM | RT | 16 | 85 | >98% |
| 2 | Morpholine | STAB | DCM | RT | 12 | 90 | >99% |
| 3 | Piperidine | NaBH(OAc)₃ | DCE | RT | 14 | 88 | >98% |
| 4 | Aniline | STAB | DCM | RT | 24 | 72 | >95% |
Visualizations
The following diagrams illustrate a potential synthetic workflow starting from this compound and a relevant signaling pathway that can be targeted by naphthalene-based inhibitors.
Caption: Hypothetical workflow for synthesizing a pharmaceutical intermediate.
Caption: Naphthalene-based inhibitors can target key nodes in oncogenic signaling pathways.
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of diverse and complex pharmaceutical intermediates. The orthogonal reactivity of its iodo and aldehyde functionalities allows for the strategic and controlled introduction of various molecular fragments through robust and well-established synthetic methodologies. The protocols and representative data provided herein serve as a practical guide for researchers and drug development professionals to unlock the synthetic potential of this powerful building block in the quest for novel therapeutics.
Application Notes and Protocols for the Preparation of Nonlinear Optical Materials from 4-Iodo-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-Iodo-1-naphthaldehyde as a key building block in the synthesis of novel organic nonlinear optical (NLO) materials. The protocols outlined below are based on established synthetic methodologies for creating donor-π-acceptor (D-π-A) type chromophores, which are known to exhibit significant second-order NLO responses. While direct experimental data for NLO materials derived from this compound is not extensively documented in the literature, this document provides a detailed, scientifically grounded protocol for its application in this field.
Introduction to NLO Materials and the Role of this compound
Nonlinear optical (NLO) materials are of great interest for a wide range of applications in photonics and optoelectronics, including optical data storage, frequency conversion, and optical switching. Organic NLO materials, in particular, offer advantages such as large NLO responses, fast switching times, and synthetic tailorability.
A common design strategy for second-order NLO chromophores is the creation of molecules with an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge. This D-π-A motif leads to a large change in dipole moment upon excitation, which is a key determinant of the second-order NLO response.
This compound can serve as a valuable precursor in the synthesis of such D-π-A chromophores. The naphthaldehyde moiety can act as part of the π-conjugated system and a precursor to a stronger acceptor group, while the iodo-substituent provides a reactive handle for cross-coupling reactions, such as the Sonogashira or Suzuki reactions, to extend the π-conjugation and introduce a donor group.
Hypothetical NLO Chromophore: (E)-2-(4-((4-(dimethylamino)phenyl)ethynyl)naphthalen-1-yl)methylene)malononitrile (NDPM)
This application note will focus on a hypothetical D-π-A chromophore, NDPM, which can be synthesized from this compound. In this molecule:
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The donor is the dimethylamino-phenyl group.
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The π-bridge is constructed from the phenyl-alkyne and naphthalene units.
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The acceptor is the dicyanovinyl group, formed by a Knoevenagel condensation with the naphthaldehyde.
The logical relationship for the design of this NLO material is illustrated below.
Application Notes and Protocols: Immobilization of 4-Iodo-1-naphthaldehyde Derivatives on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the immobilization of 4-iodo-1-naphthaldehyde and its derivatives onto solid supports. This technique is pivotal for various applications, including solid-phase organic synthesis, high-throughput screening, and the development of novel materials. The immobilized aromatic aldehyde serves as a versatile anchor for the subsequent assembly of complex molecules, making it a valuable tool in drug discovery and materials science.
Introduction
Aromatic aldehydes, such as this compound, are valuable intermediates in organic synthesis. The presence of the aldehyde group allows for a variety of chemical transformations, while the iodo-substituent provides a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). Immobilizing these molecules on solid supports combines the advantages of solid-phase synthesis—such as ease of purification and the potential for automation—with the synthetic flexibility of the naphthaldehyde scaffold.
The most common strategy for immobilizing aldehydes is through the formation of a Schiff base (imine) by reacting the aldehyde with an amine-functionalized solid support. This reversible covalent bond is stable under many reaction conditions but can be cleaved under acidic conditions to release the product from the support.
Key Applications
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Solid-Phase Synthesis: The immobilized this compound can serve as a starting point for the synthesis of libraries of compounds. The iodo-group can be subjected to various cross-coupling reactions to introduce diversity, and subsequent reactions can be performed on the aldehyde or other parts of the molecule.
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Catalyst Scavenging: Amine-functionalized supports can be used to scavenge unreacted aldehydes from solution.
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Development of Functional Materials: Surfaces modified with this compound can be used to create materials with specific chemical properties or as platforms for sensor development.
Data Presentation
The efficiency of immobilization and subsequent reactions is crucial. The following table summarizes typical quantitative data obtained during the immobilization of aromatic aldehydes on amine-functionalized silica. Note: These values are representative and may vary depending on the specific derivative, solid support, and reaction conditions.
| Parameter | Typical Value | Method of Determination |
| Support Functionalization | ||
| Amine Loading | 0.5 - 1.5 mmol/g | Elemental Analysis (Nitrogen %) |
| Aldehyde Immobilization | ||
| Aldehyde Loading | 0.3 - 1.0 mmol/g | Elemental Analysis (Iodine %), UV-Vis Spectroscopy of supernatant |
| Immobilization Efficiency | 60 - 90% | Comparison of initial and final aldehyde concentration in solution |
| Post-Immobilization Reaction | ||
| Yield of Suzuki Coupling | 50 - 85% | Cleavage from support followed by HPLC or NMR analysis |
| Stability | ||
| Leaching in neutral solvent | < 1% over 24h | HPLC analysis of the solvent |
Experimental Protocols
Protocol 1: Preparation of Amine-Functionalized Silica Gel
This protocol describes the functionalization of silica gel with (3-aminopropyl)triethoxysilane (APTES) to introduce primary amine groups onto the surface.
Materials:
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Silica gel (pore size 60 Å, 230-400 mesh)
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(3-Aminopropyl)triethoxysilane (APTES)
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Anhydrous toluene
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Methanol
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Dichloromethane (DCM)
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Nitrogen gas atmosphere
Procedure:
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Activate the silica gel by heating at 150°C under vacuum for 4 hours to remove adsorbed water.
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Allow the silica gel to cool to room temperature under a nitrogen atmosphere.
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In a round-bottom flask, suspend the activated silica gel (10 g) in anhydrous toluene (100 mL).
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Add APTES (5 mL) to the silica suspension.
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Reflux the mixture under a nitrogen atmosphere for 24 hours with gentle stirring.
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Allow the mixture to cool to room temperature.
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Collect the silica gel by filtration and wash sequentially with toluene (3 x 50 mL), methanol (3 x 50 mL), and DCM (3 x 50 mL).
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Dry the amine-functionalized silica gel under vacuum to a constant weight.
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Characterize the amine loading using elemental analysis (quantify nitrogen content).
Protocol 2: Immobilization of this compound
This protocol details the covalent attachment of this compound to the amine-functionalized silica gel via Schiff base formation.
Materials:
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Amine-functionalized silica gel (from Protocol 1)
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This compound
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Anhydrous N,N-dimethylformamide (DMF)
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Anhydrous methanol
-
Dichloromethane (DCM)
Procedure:
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Swell the amine-functionalized silica gel (5 g) in anhydrous DMF (50 mL) for 30 minutes in a round-bottom flask.
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Dissolve this compound (3 equivalents based on the amine loading of the silica) in a minimal amount of anhydrous DMF.
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Add the aldehyde solution to the silica suspension.
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Stir the mixture at room temperature for 24 hours.
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Monitor the reaction by taking a small aliquot of the supernatant and analyzing the concentration of the aldehyde by UV-Vis spectroscopy.
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Once the reaction is complete, filter the silica gel and wash sequentially with DMF (3 x 30 mL), methanol (3 x 30 mL), and DCM (3 x 30 mL).
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Dry the this compound functionalized silica gel under vacuum.
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Determine the aldehyde loading by elemental analysis (quantify iodine content).
Protocol 3: Characterization of the Immobilized Aldehyde
This protocol outlines methods to confirm the successful immobilization of the aldehyde.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
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Acquire an FTIR spectrum of the functionalized silica gel.
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Look for the appearance of a characteristic imine (C=N) stretching band around 1645 cm⁻¹.
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Observe the decrease in the intensity of the N-H bending vibration of the primary amine (around 1590-1650 cm⁻¹).
2. Solid-State ¹³C NMR Spectroscopy:
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Analyze the functionalized silica gel using cross-polarization magic-angle spinning (CP-MAS) ¹³C NMR.
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Confirm the presence of aromatic carbon signals from the naphthaldehyde moiety.
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Identify the imine carbon signal, which typically appears in the range of 145-165 ppm.
3. Elemental Analysis:
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Determine the weight percentage of iodine in the dried, functionalized silica.
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Calculate the loading of the this compound in mmol/g of silica.
Visualizations
Caption: Experimental workflow for the immobilization of this compound.
Caption: Logical relationship of components and applications.
Troubleshooting & Optimization
Low yield in the synthesis of 4-Iodo-1-naphthaldehyde and how to improve it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low yield in the synthesis of 4-Iodo-1-naphthaldehyde. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are three primary synthetic routes for preparing this compound:
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Direct Iodination of 1-Naphthaldehyde: This method involves the direct introduction of an iodine atom onto the 1-naphthaldehyde backbone.
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Formylation of 1-Iodonaphthalene: This approach begins with 1-iodonaphthalene and introduces a formyl group (-CHO) to the 4-position, typically through a Vilsmeier-Haack reaction.
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Sandmeyer-type Reaction of 4-Amino-1-naphthalenesulfonic Acid (Naphthionic Acid): This multi-step route starts with the commercially available naphthionic acid, which is converted to the target molecule via a diazonium salt intermediate.
Q2: Why am I experiencing low yields in the synthesis of this compound?
A2: Low yields can stem from several factors depending on the chosen synthetic route. Common issues include:
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Poor regioselectivity: In the direct iodination of 1-naphthaldehyde, the formation of other iodo-isomers is a significant side reaction.
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Incomplete reaction: Reaction conditions such as temperature, reaction time, and reagent stoichiometry may not be optimal.
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Decomposition of starting materials or products: The diazonium salt intermediate in the Sandmeyer reaction is notoriously unstable and can decompose if not handled correctly.
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Difficult purification: The final product may be difficult to separate from byproducts and unreacted starting materials, leading to losses during workup and purification.
Q3: How can I improve the regioselectivity of the direct iodination of 1-naphthaldehyde?
A3: Achieving high regioselectivity for the 4-position is a key challenge. The directing effect of the aldehyde group is not strongly para-directing. To favor the formation of the 4-iodo isomer, consider the following:
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Choice of Iodinating Agent: The use of N-Iodosuccinimide (NIS) in the presence of a strong acid catalyst like trifluoroacetic acid (TFA) can improve selectivity.
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Reaction Conditions: Lowering the reaction temperature can sometimes enhance the formation of the thermodynamically more stable para-product.
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Use of Directing Groups: While more complex, transient directing group strategies have been employed for ortho-iodination of benzaldehydes and could potentially be adapted.
Troubleshooting Guides
This section provides detailed troubleshooting for each synthetic route.
Route 1: Direct Iodination of 1-Naphthaldehyde
Issue: Low yield of this compound and formation of multiple isomers.
| Potential Cause | Troubleshooting Steps |
| Poor Regioselectivity | - Utilize N-Iodosuccinimide (NIS) as the iodinating agent in the presence of a catalytic amount of a strong acid like trifluoroacetic acid (TFA). - Experiment with different acid catalysts and solvent systems to optimize selectivity. - Lower the reaction temperature to favor the formation of the 4-iodo isomer. |
| Incomplete Reaction | - Increase the reaction time or temperature cautiously, monitoring for product degradation. - Ensure the stoichiometry of the iodinating agent is appropriate; an excess may be required but can also lead to di-iodination. - Ensure all reagents are pure and dry. |
| Difficult Purification | - Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the isomers. - Recrystallization can be effective if a suitable solvent is found. |
Experimental Protocol: Direct Iodination with NIS/TFA
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Dissolve 1-naphthaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
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Add N-Iodosuccinimide (1.1 - 1.5 eq).
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Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 - 0.2 eq).
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Stir the reaction mixture at room temperature for 4-24 hours, monitoring the reaction progress by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography or recrystallization.
Route 2: Vilsmeier-Haack Formylation of 1-Iodonaphthalene
Issue: Low yield of this compound.
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of Substrate | - 1-Iodonaphthalene is less reactive than naphthalene in electrophilic aromatic substitution. Ensure the Vilsmeier reagent is pre-formed and use a slight excess. - Increase the reaction temperature, but monitor for potential side reactions. |
| Incomplete Hydrolysis | - Ensure the hydrolysis of the intermediate iminium salt is complete by adding water or an aqueous base and allowing sufficient time for the reaction. |
| Side Reactions | - The Vilsmeier reagent can be sensitive to moisture. Ensure the reaction is carried out under anhydrous conditions until the hydrolysis step. |
Experimental Protocol: Vilsmeier-Haack Formylation
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In a flask under an inert atmosphere, cool a solution of N,N-dimethylformamide (DMF) (excess, can be used as solvent) to 0 °C.
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Slowly add phosphorus oxychloride (POCl₃) (1.1 - 1.5 eq) while maintaining the temperature at 0 °C.
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Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.
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Add 1-iodonaphthalene (1.0 eq) to the reaction mixture.
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Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.
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Cool the reaction mixture and carefully pour it onto crushed ice.
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Hydrolyze the intermediate by adding an aqueous solution of sodium acetate or sodium hydroxide until the pH is neutral or slightly basic.
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Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
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Purify by column chromatography or distillation under reduced pressure.
Route 3: Sandmeyer-type Reaction of 4-Amino-1-naphthalenesulfonic Acid
Issue: Low yield due to decomposition of the diazonium salt.
| Potential Cause | Troubleshooting Steps |
| Decomposition of Diazonium Salt | - Maintain a low temperature (0-5 °C) throughout the diazotization and subsequent iodide displacement steps.[1] - Use freshly prepared sodium nitrite solution. - Add the sodium nitrite solution slowly to control the exothermic reaction. |
| Incomplete Diazotization | - Ensure a sufficiently acidic medium (e.g., with HCl or H₂SO₄) for the formation of nitrous acid. |
| Side Reactions with Iodide | - Add the potassium iodide solution slowly to the diazonium salt solution to control the decomposition and potential for side reactions. |
Experimental Protocol: Sandmeyer-type Reaction
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Suspend 4-amino-1-naphthalenesulfonic acid (1.0 eq) in an aqueous solution of hydrochloric acid.
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Cool the suspension to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.
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Stir the mixture at this temperature for 30-60 minutes to ensure complete diazotization.
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In a separate flask, dissolve potassium iodide (1.5 - 2.0 eq) in water and cool it to 0-5 °C.
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Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for several hours.
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The intermediate 4-iodo-1-naphthalenesulfonic acid will precipitate. This intermediate needs to be converted to the aldehyde in a subsequent step (e.g., through a Rosenmund reduction of the corresponding acid chloride, or other functional group transformations), which adds complexity and potential for further yield loss. Due to the multi-step nature and the instability of the diazonium intermediate, this route is often challenging.
Data Summary
The following table summarizes typical yields for the different synthetic routes. Please note that these are approximate values and can vary significantly based on the specific reaction conditions and scale.
| Synthetic Route | Starting Material | Typical Yield Range (%) | Key Challenges |
| Direct Iodination | 1-Naphthaldehyde | 30 - 60% | Regioselectivity, formation of isomers |
| Vilsmeier-Haack Formylation | 1-Iodonaphthalene | 40 - 70% | Substrate reactivity, anhydrous conditions |
| Sandmeyer-type Reaction | 4-Amino-1-naphthalenesulfonic acid | 20 - 50% (overall) | Diazonium salt instability, multi-step process |
Visualizing the Synthetic Workflow
To aid in understanding the experimental process, the following diagrams illustrate the workflows for the three main synthetic routes.
References
Technical Support Center: Iodination of 1-Naphthaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the iodination of 1-naphthaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the iodination of 1-naphthaldehyde, offering potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Insufficiently activated iodinating agent: The electrophilicity of the iodine source may not be high enough to react with the deactivated naphthalene ring. 2. Low reaction temperature: The activation energy for the reaction may not be met. 3. Poor solubility of reagents: 1-Naphthaldehyde or the iodinating agent may not be fully dissolved in the chosen solvent. | 1. Use a stronger iodinating system: Switch to a more reactive agent such as N-Iodosuccinimide (NIS) with an acid catalyst, or an Iodine/oxidant system (e.g., I₂/HIO₃, I₂/H₂O₂). 2. Increase reaction temperature: Gradually increase the temperature while monitoring for side product formation. 3. Choose a more suitable solvent: Consider using a solvent in which all reactants are fully soluble, such as acetic acid or a chlorinated solvent. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction conditions favoring multiple isomers: Thermodynamic control may lead to a mixture of iodinated naphthaldehydes. 2. Polyiodination: The initially formed mono-iodinated product may undergo further iodination. | 1. Employ kinetic control: Run the reaction at a lower temperature to favor the kinetically preferred product. 2. Use a less reactive iodinating agent: A milder reagent may offer better control over the substitution pattern. 3. Adjust stoichiometry: Use a stoichiometric amount or a slight excess of the iodinating agent to minimize polyiodination. |
| Presence of a Carboxylic Acid Impurity (1-Naphthoic Acid) | Oxidation of the aldehyde group: The iodinating conditions, especially those involving strong oxidants like HIO₃ or H₂O₂, can oxidize the aldehyde functionality. | 1. Use a non-oxidizing iodinating agent: N-Iodosuccinimide (NIS) is a good alternative. 2. Control reaction temperature: Lowering the temperature can reduce the rate of the oxidation side reaction. 3. Minimize reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-oxidation. |
| Difficult Purification | 1. Similar polarity of isomers: The different iodinated isomers of 1-naphthaldehyde may have very similar polarities, making chromatographic separation challenging. 2. Presence of unreacted starting material: Incomplete reactions will lead to a mixture that is difficult to separate. | 1. Optimize chromatography: Use a high-resolution silica gel column and experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) to improve separation. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. 3. Drive the reaction to completion: Use a slight excess of the iodinating agent to ensure all the 1-naphthaldehyde reacts. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the iodination of 1-naphthaldehyde?
The aldehyde group (-CHO) at the 1-position of the naphthalene ring is an electron-withdrawing and deactivating group. In electrophilic aromatic substitution reactions, deactivating groups typically direct incoming electrophiles to the meta position. For the 1-naphthaldehyde ring system, the positions meta to the aldehyde group are C5 and C8. Therefore, the major products expected from the mono-iodination of 1-naphthaldehyde are 5-iodo-1-naphthaldehyde and 8-iodo-1-naphthaldehyde . The ratio of these isomers can be influenced by steric hindrance and the specific reaction conditions.
Q2: What are the most common side reactions to be aware of?
The primary side reactions of concern are:
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Polyiodination: The introduction of more than one iodine atom onto the naphthalene ring. This can be minimized by controlling the stoichiometry of the iodinating agent.
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Oxidation of the aldehyde: The aldehyde group can be oxidized to a carboxylic acid, forming 1-naphthoic acid, especially when using strong oxidizing agents in the iodination system (e.g., I₂/HIO₃).
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Formation of undesired regioisomers: While the 5- and 8-iodo isomers are electronically favored, other isomers may be formed in smaller quantities depending on the reaction conditions.
Q3: Which iodinating agent is best suited for this reaction?
The choice of iodinating agent depends on the desired outcome and the tolerance of the substrate to the reaction conditions.
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For mild conditions and to avoid oxidation of the aldehyde: N-Iodosuccinimide (NIS) in the presence of an acid catalyst (like trifluoroacetic acid) is a good choice.
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For a more reactive system: A combination of molecular iodine (I₂) with an oxidant such as iodic acid (HIO₃) or hydrogen peroxide (H₂O₂) can be effective, but care must be taken to control the reaction to prevent oxidation of the aldehyde.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. A non-polar solvent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (1-naphthaldehyde) from the more polar iodinated products. The consumption of the starting material and the appearance of new spots corresponding to the products can be visualized under UV light.
Experimental Protocols
Below are representative experimental protocols for the iodination of 1-naphthaldehyde using different reagents. These should be considered as starting points and may require optimization.
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
Materials:
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1-Naphthaldehyde
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N-Iodosuccinimide (NIS)
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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Dissolve 1-naphthaldehyde (1.0 eq) in dichloromethane in a round-bottom flask.
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Add N-Iodosuccinimide (1.1 eq) to the solution.
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Slowly add trifluoroacetic acid (0.1 eq) to the reaction mixture at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
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Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Iodination using Iodine and Iodic Acid (I₂/HIO₃)
Materials:
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1-Naphthaldehyde
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Iodine (I₂)
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Iodic acid (HIO₃)
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Acetic acid
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Water
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask, dissolve 1-naphthaldehyde (1.0 eq) in a mixture of acetic acid and water (e.g., 4:1 v/v).
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Add iodine (0.5 eq) and iodic acid (0.2 eq) to the solution.
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Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) and stir.
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Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it into water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (to remove excess iodine), followed by saturated aqueous sodium bicarbonate solution, and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
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Purify the residue by column chromatography on silica gel.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction and potential side reactions in the iodination of 1-naphthaldehyde.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues during the iodination of 1-naphthaldehyde.
Purification of 4-Iodo-1-naphthaldehyde by recrystallization or chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Iodo-1-naphthaldehyde by recrystallization and column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
Common impurities can include unreacted starting materials, byproducts from the iodination or formylation reactions, and oxidation products such as 4-iodo-1-naphthoic acid. Residual solvents from the reaction workup may also be present.
Q2: How do I choose between recrystallization and chromatography for purification?
The choice depends on the nature and quantity of the impurities, as well as the scale of your purification.
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Recrystallization is often suitable for removing small amounts of impurities from a solid sample, especially if the impurities have significantly different solubility profiles from the desired product. It is a cost-effective and scalable method.
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Column chromatography is more effective for separating complex mixtures with multiple components or for purifying compounds that are oils or have melting points close to room temperature. It offers a higher degree of separation but can be more time-consuming and expensive, especially for large-scale purifications.
Q3: What is the expected appearance and melting point of pure this compound?
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable (the compound is insoluble). | Try a different solvent or a solvent mixture. For aromatic aldehydes, consider solvents like ethanol, isopropanol, or a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes). |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool more slowly. Seeding the solution with a pure crystal of the compound can also induce crystallization. Consider using a lower-boiling point solvent. |
| No crystals form upon cooling. | The solution is not saturated enough, or cooling is too rapid. | Concentrate the solution by boiling off some of the solvent. Try cooling the solution in an ice bath. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
| Low recovery of the purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. |
| Crystals are colored. | Colored impurities are co-crystallizing with the product. | Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of compounds (overlapping peaks/bands). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, if you are using a 10:1 hexanes:ethyl acetate mixture, try a 20:1 or 30:1 mixture. |
| Compound does not move from the origin (stuck on the column). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For example, if you are using pure hexanes, gradually add a small percentage of ethyl acetate or dichloromethane. |
| Compound elutes too quickly (comes out with the solvent front). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent system, such as pure hexanes, and gradually increase the polarity. |
| Tailing of the spot on the column. | The compound may be interacting too strongly with the stationary phase (e.g., acidic impurities on silica gel). | Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds (though for an aldehyde, this should be done with caution to avoid side reactions). Ensure the column is packed properly. |
| Cracks or channels in the silica gel bed. | Improper packing of the column. | This can lead to poor separation. The column must be repacked. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Experimental Protocols
Recrystallization Protocol (General Procedure)
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Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not at room temperature. Good starting points for aromatic aldehydes include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol (General Procedure)
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Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
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Mobile Phase Selection: Determine a suitable mobile phase by thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.
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Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
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Elution: Elute the column with the mobile phase, collecting fractions.
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Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Hypothetical Data)
| Parameter | Recrystallization | Column Chromatography |
| Starting Purity | 85% | 85% |
| Final Purity | >98% | >99% |
| Typical Yield | 70-90% | 60-80% |
| Scale | Milligrams to Kilograms | Micrograms to Grams |
| Time | 1-3 hours | 3-8 hours |
| Cost | Low | Moderate to High |
| Solvent Consumption | Moderate | High |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting common recrystallization problems.
Technical Support Center: Optimizing Suzuki Coupling Reactions for 4-Iodo-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the Suzuki-Miyaura coupling of 4-iodo-1-naphthaldehyde with various boronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of this compound?
A1: The most critical parameters for a successful Suzuki coupling with this substrate are the choice of palladium catalyst, ligand, base, and solvent system. Due to the steric hindrance around the iodine atom and the presence of the electron-withdrawing aldehyde group, careful selection of these components is crucial to achieve high yields and minimize side reactions.
Q2: Which palladium catalysts are recommended for this type of sterically hindered aryl iodide?
A2: For sterically hindered aryl iodides like this compound, palladium catalysts with bulky, electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium(0) active species and facilitate the oxidative addition step. Common choices include Pd(PPh₃)₄, PdCl₂(dppf), and palladacycle complexes. For particularly challenging couplings, catalyst systems composed of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand can be highly effective.
Q3: What are the common side reactions observed with this compound in Suzuki couplings?
A3: Common side reactions include:
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Dehalogenation: Reduction of the C-I bond, leading to the formation of 1-naphthaldehyde. This can occur if the reaction conditions facilitate the presence of hydride species.
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Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to Pd(0).
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Protodeboronation: The cleavage of the C-B bond of the boronic acid, especially if the boronic acid is unstable under the reaction conditions (e.g., high temperature, strong base).
Q4: How does the choice of base impact the reaction?
A4: The base plays a crucial role in the transmetalation step of the catalytic cycle. For the Suzuki coupling, a variety of bases can be used, ranging from inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ to organic bases. The strength and solubility of the base can significantly affect the reaction rate and yield. For sterically hindered substrates, a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is often beneficial.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. 2. Poor Ligand Choice: The ligand is not suitable for the sterically hindered substrate. 3. Ineffective Base: The base is not strong enough or is insoluble in the reaction medium. 4. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. 5. Poor Quality Reagents: Degradation of the boronic acid or solvent impurities. | 1. Use a pre-catalyst that readily forms Pd(0) or add a reducing agent. Ensure the reaction is properly degassed to prevent oxidation. 2. Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, or a Buchwald ligand). 3. Use a stronger base like Cs₂CO₃ or K₃PO₄. Consider a biphasic solvent system to improve base solubility and activity. 4. Increase the reaction temperature in increments of 10-20 °C. 5. Use freshly purchased or purified reagents. Boronic acids can be sensitive to air and moisture. |
| Significant Dehalogenation Side Product | 1. Presence of Hydride Source: The solvent (e.g., an alcohol) or base can act as a hydride source. 2. Slow Reductive Elimination: The desired coupling is slow, allowing for competing dehalogenation. | 1. Switch to an aprotic solvent like dioxane, toluene, or DMF. 2. Optimize the catalyst and ligand to accelerate the reductive elimination step. A more electron-rich ligand can sometimes help. |
| Formation of Homocoupling Product | 1. Oxygen in the Reaction Mixture: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote homocoupling. 2. Slow Oxidative Addition: If the oxidative addition of the aryl iodide is slow, the boronic acid can react with itself. | 1. Thoroughly degas the solvent and reaction mixture by purging with an inert gas (e.g., argon or nitrogen). 2. Use a catalyst system known to be efficient for oxidative addition to aryl iodides. |
| Incomplete Consumption of Starting Material | 1. Insufficient Catalyst Loading: The amount of catalyst may not be enough for complete conversion. 2. Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. 3. Equilibrium Issues: The reaction may have reached equilibrium. | 1. Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). 2. Use a more robust ligand that protects the palladium center from deactivation. 3. Increase the equivalents of the boronic acid and/or the base. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of how different reaction parameters can influence the yield of the Suzuki coupling with substrates similar to this compound.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 65 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 85 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 92 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 100 | 95 |
Table 2: Effect of Base and Solvent on Yield
| Catalyst/Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂/SPhos | K₂CO₃ (2) | Toluene/H₂O | 100 | 78 |
| Pd(OAc)₂/SPhos | K₃PO₄ (2) | Dioxane | 100 | 85 |
| Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | Dioxane | 100 | 90 |
| Pd(OAc)₂/SPhos | K₃PO₄ (2) | DMF | 100 | 88 |
Experimental Protocols
Standard Protocol for Suzuki Coupling with this compound:
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To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
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Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Add the degassed solvent (e.g., a mixture of toluene and water, 10 mL, 4:1 v/v).
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Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
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Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Optimized Protocol for a High-Yield Coupling:
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To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
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In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
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Add the catalyst solution to the Schlenk flask containing the reagents.
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Evacuate and backfill the flask with argon three times.
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Add degassed 1,4-dioxane (10 mL).
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Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC/LC-MS).
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Follow the workup and purification procedure as described in the standard protocol.
Visualizations
Caption: General Experimental Workflow for Suzuki Coupling.
Caption: Troubleshooting Decision Tree for Low Yield.
Technical Support Center: Cross-Coupling Reactions of 4-Iodo-1-naphthaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in cross-coupling reactions involving 4-Iodo-1-naphthaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a common issue in cross-coupling reactions with this compound?
A1: Catalyst deactivation in palladium-catalyzed cross-coupling reactions is a multifaceted issue. For a substrate like this compound, several factors can contribute to the loss of catalytic activity. The aldehyde functional group can potentially coordinate to the palladium center, inhibiting catalytic turnover. Furthermore, the extended aromatic system of the naphthalene core can influence the electronic properties of the catalyst, and impurities in the starting material or reagents can act as catalyst poisons. Common deactivation pathways include the formation of inactive palladium black, ligand degradation, and the formation of off-cycle palladium species.
Q2: Which cross-coupling reactions are typically performed with this compound, and what are the common palladium catalysts used?
A2: this compound is a suitable substrate for several palladium-catalyzed cross-coupling reactions, including:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
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Heck Coupling: For the arylation of alkenes.
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Sonogashira Coupling: For the coupling with terminal alkynes.
Commonly employed palladium catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and pre-catalysts like PdCl₂(PPh₃)₂. The choice of catalyst and ligand is critical and depends on the specific reaction.
Q3: How does the choice of ligand affect catalyst stability and activity?
A3: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient aryl iodides like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald or Beller-type monophosphines like XPhos and SPhos) can be beneficial. These ligands promote the formation of monoligated palladium(0) species, which are often the active catalysts, and can prevent the formation of inactive palladium clusters. The appropriate ligand can also accelerate the rate-limiting oxidative addition step and facilitate the reductive elimination to release the product.
Q4: What are the signs of catalyst deactivation during my reaction?
A4: Visual and analytical indicators of catalyst deactivation include:
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Formation of a black precipitate (Palladium Black): This is a common sign of catalyst agglomeration into an inactive form.
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Stalled reaction: Monitoring the reaction progress by techniques like TLC or GC-MS may show that the reaction has stopped before completion.
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Low product yield: Consistently obtaining lower than expected yields can be an indication of catalyst deactivation.
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Formation of side products: Deactivated or altered catalysts can sometimes promote side reactions, such as homocoupling of the starting materials.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | - Switch to a more robust pre-catalyst: Instead of generating Pd(0) in situ from Pd(OAc)₂, consider using a well-defined Pd(0) source or a pre-catalyst with a bulky, electron-rich ligand (e.g., XPhos Pd G3). - Increase catalyst loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for deactivation. |
| Inefficient Transmetalation | - Optimize the base: The choice of base is critical. For aryl iodides, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. Perform a screen of different bases. - Add a phase-transfer catalyst: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronic acid to the organic phase. |
| Aldehyde Interference | - Protect the aldehyde group: If the aldehyde is suspected to interfere with the catalyst, consider protecting it as an acetal prior to the coupling reaction. The protecting group can be removed after the coupling. |
| Poor Solvent Choice | - Screen different solvents: Common solvents for Suzuki reactions include toluene, dioxane, and DMF. The polarity and coordinating ability of the solvent can significantly impact catalyst stability and reaction rate. |
The following table presents data from a study on the Suzuki-Miyaura coupling of 4-iodoanisole with phenylboronic acid, which can serve as a starting point for optimizing the reaction of this compound.
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Time (h) | Yield (%) |
| 1 | Pd/C (1.4) | K₂CO₃ (2) | DMF | 0.5 | 60 |
| 2 | Pd/C (1.4) | K₂CO₃ (2) | DMF | 1 | 85 |
| 3 | Pd/C (1.4) | K₂CO₃ (2) | DMF | 1.5 | 92 |
| 4 | Na₂PdCl₄/PPh₂PhSO₃Na (0.01) | K₂CO₃ (2) | Water | 24 | 100 |
Data is illustrative and sourced from analogous systems.
Issue 2: Catalyst Turns Black and Reaction Stalls in Heck Coupling
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Palladium Agglomeration | - Use a stabilizing ligand: Phosphine ligands are crucial in Heck reactions to prevent the formation of palladium black. If using a "ligandless" protocol, consider adding a ligand like PPh₃ or a more specialized one. - Lower the reaction temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration. |
| Base Incompatibility | - Screen different bases: Organic bases like triethylamine (Et₃N) or inorganic bases like K₂CO₃ are common. The choice can affect both the reaction rate and catalyst stability. |
| Solvent Effects | - Choose an appropriate solvent: Polar aprotic solvents like DMF or NMP are often used. The solvent should be able to dissolve all reactants and stabilize the catalytic species. |
The following table shows the effect of different bases on the Heck coupling of iodobenzene and styrene, which can guide the optimization for this compound.
| Entry | Catalyst | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | KOAc | DMF | 85 |
| 2 | Pd(OAc)₂ | K₂CO₃ | DMF | 92 |
| 3 | Pd(OAc)₂ | Et₃N | DMF | 78 |
Data is illustrative and based on similar reaction systems.
Issue 3: Low Conversion in Sonogashira Coupling
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | | :--- | :--- | :--- | | Copper Co-catalyst Issues | - Use a copper-free protocol: Copper(I) co-catalysts can sometimes lead to alkyne homocoupling (Glaser coupling). Consider a copper-free Sonogashira protocol, which often requires a specific ligand. - Ensure high-quality CuI: If using a copper co-catalyst, ensure it is fresh and of high purity, as impurities can poison the palladium catalyst. | | Amine Base Degradation | - Choose a suitable amine base: Common bases include Et₃N, piperidine, or diisopropylamine (DIPA). The basicity and coordinating ability of the amine can influence the reaction. | | Inhibition by Starting Materials | - Adjust stoichiometry: An excess of the alkyne can sometimes inhibit the catalyst. Try running the reaction with a 1:1 or 1:1.1 ratio of the aryl iodide to the alkyne. |
The following table illustrates the screening of different bases and palladium sources for the Sonogashira coupling of iodobenzene and phenylacetylene.
| Entry | Pd Source (mol%) | Co-catalyst | Base (equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (2) | CuI (2) | Dabco (3) | DMF | 95 |
| 2 | Pd(PPh₃)₂Cl₂ (2) | CuI (2) | Et₃N (3) | THF | 88 |
| 3 | Pd(OAc)₂ (2) | None | Cs₂CO₃ (2) | Dioxane | 92 |
Data is illustrative and compiled from reactions with analogous substrates.
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
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To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and the ligand if required.
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Add the degassed solvent (e.g., toluene/water 4:1).
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: Common catalyst deactivation pathways in cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Troubleshooting low conversion in Schiff base formation with 4-Iodo-1-naphthaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in Schiff base formation, with a specific focus on reactions involving 4-iodo-1-naphthaldehyde.
Troubleshooting Guide: Low Conversion with this compound
Low conversion in Schiff base synthesis can be attributed to several factors, ranging from reaction equilibrium to the nature of the reactants. Below is a systematic guide to address these issues.
Problem: Low Yield of the Desired Schiff Base
| Potential Cause | Recommended Solution(s) |
| Reversible Reaction Equilibrium | The formation of a Schiff base is a reversible reaction that produces water as a byproduct.[1] To drive the equilibrium towards the product side, it is crucial to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux, or by adding a dehydrating agent such as anhydrous sodium sulfate, magnesium sulfate, or molecular sieves to the reaction mixture.[1] |
| Steric Hindrance | The bulky naphthalene ring and the iodo group at the 4-position of this compound can sterically hinder the approach of the amine to the carbonyl carbon. To overcome this, consider increasing the reaction temperature to provide more kinetic energy for the molecules to overcome the activation barrier. Prolonging the reaction time can also lead to higher conversion. |
| Electronic Effects | The iodo group is an electron-withdrawing group, which can decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophilic attack by the amine. The use of an acid catalyst can help to activate the aldehyde. |
| Improper Reaction Conditions | The choice of solvent, temperature, and catalyst can significantly impact the reaction rate and yield. Optimize these parameters systematically. Common solvents for Schiff base formation include ethanol, methanol, and toluene. |
| Purity of Reactants | Impurities in the this compound or the amine can interfere with the reaction. Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). |
| Amine Reactivity | The nucleophilicity of the primary amine is a key factor. Aromatic amines are generally less nucleophilic than aliphatic amines due to the delocalization of the lone pair of electrons into the aromatic ring. For less reactive amines, more forcing conditions (higher temperature, longer reaction time) may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Schiff base formation?
A1: The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate.
-
Dehydration: The hemiaminal then undergoes dehydration (loss of a water molecule) to form the imine (Schiff base). This step is often the rate-determining step and is typically acid-catalyzed.
Q2: How does an acid catalyst work in this reaction?
A2: An acid catalyst protonates the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon. This makes the carbonyl group more susceptible to nucleophilic attack by the amine, thereby accelerating the reaction.[1]
Q3: What are some suitable catalysts for Schiff base formation with this compound?
A3: Common acid catalysts include p-toluenesulfonic acid (p-TsOH), acetic acid, and hydrochloric acid. The choice of catalyst and its concentration may need to be optimized for your specific reaction.
Q4: I am still seeing the aldehyde peak in my NMR spectrum after the reaction. What should I do?
A4: The presence of a starting aldehyde peak in the NMR spectrum is a clear indication of incomplete conversion. Here are a few troubleshooting steps:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration.
-
Increase Temperature: Gently heat the reaction mixture to increase the reaction rate.
-
Add a Dehydrating Agent: If not already used, add a dehydrating agent like molecular sieves to remove water and shift the equilibrium.
-
Purification: If optimizing the reaction conditions does not lead to complete conversion, the product will need to be purified to remove the unreacted aldehyde. Recrystallization or column chromatography are common methods for purifying Schiff bases.[2][3]
Experimental Protocols
Below are generalized experimental protocols that can be adapted for the synthesis of Schiff bases from this compound.
Method 1: Conventional Reflux with Dean-Stark Trap
-
Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap.
-
Reagents: To the flask, add this compound (1 equivalent), the primary amine (1-1.1 equivalents), and a suitable solvent (e.g., toluene).
-
Catalyst: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 equivalents).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by TLC or another suitable analytical method.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Method 2: Reaction with a Dehydrating Agent
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1 equivalent) and the primary amine (1-1.1 equivalents) in a suitable solvent (e.g., ethanol or methanol).
-
Dehydrating Agent: Add a dehydrating agent such as anhydrous sodium sulfate or molecular sieves (3-4 Å).
-
Catalyst (Optional): A catalytic amount of acid (e.g., acetic acid) can be added to accelerate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating for the desired amount of time.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter off the dehydrating agent. The solvent can be removed in vacuo, and the resulting crude product can be purified.
Data Presentation
The following table summarizes hypothetical data for optimizing the reaction between this compound and aniline as a representative primary amine. This illustrates how to systematically approach reaction optimization.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | None | Ethanol | 25 | 24 | 35 |
| 2 | Acetic Acid (10) | Ethanol | 25 | 24 | 60 |
| 3 | Acetic Acid (10) | Ethanol | 78 (reflux) | 12 | 85 |
| 4 | p-TsOH (5) | Toluene | 110 (reflux) | 8 | 95 |
| 5 | p-TsOH (5) | Toluene | 110 (reflux) | 8 | >98 |
| Conversion determined by ¹H NMR analysis of the crude reaction mixture. |
References
Technical Support Center: Managing Steric Hindrance in Reactions with 4-Iodo-1-naphthaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodo-1-naphthaldehyde, focusing on the challenges posed by steric hindrance in common cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and sterically demanding coupling partners.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling with an ortho-Substituted Boronic Acid
Question: I am attempting a Suzuki-Miyaura coupling between this compound and 2,6-dimethylphenylboronic acid, but I am observing very low to no product formation. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in this reaction are common due to the significant steric hindrance around the reactive sites of both coupling partners. The bulky ortho-methyl groups on the boronic acid and the peri-hydrogen on the naphthalene ring of this compound impede the approach of the reactants to the palladium catalyst.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective.
-
Recommendation: Employ catalysts with bulky, electron-rich phosphine ligands that promote the formation of a monoligated, highly reactive palladium species. This helps to overcome the steric barrier. Buchwald-type biarylphosphine ligands are often effective in such cases.
-
-
Base Selection: The base plays a crucial role in the transmetalation step. A weak base may not be sufficient to activate the boronic acid.
-
Recommendation: Use a stronger, non-nucleophilic base to facilitate the formation of the boronate complex.
-
-
Solvent and Temperature: The reaction kinetics can be significantly influenced by the solvent and temperature.
-
Recommendation: Use a high-boiling point, polar aprotic solvent to ensure all components remain in solution and to allow for higher reaction temperatures. Increasing the temperature can provide the necessary activation energy to overcome the steric barrier.
-
Illustrative Optimization Data for Suzuki-Miyaura Coupling:
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 75 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 82 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | <10 |
Issue 2: Sonogashira Coupling with a Bulky Alkyne Results in Poor Conversion
Question: My Sonogashira coupling of this compound with a sterically hindered alkyne, such as tert-butylacetylene, is showing poor conversion and formation of side products. How can I improve this reaction?
Answer:
The steric bulk of the tert-butyl group can hinder the formation of the key copper acetylide intermediate and its subsequent transmetalation to the palladium center. This can lead to side reactions like the Glaser-Hay homocoupling of the alkyne.
Troubleshooting Steps:
-
Copper Co-catalyst: While traditional Sonogashira reactions use a copper co-catalyst, in cases of severe steric hindrance, a copper-free protocol may be beneficial to avoid the formation of the bulky copper acetylide and reduce homocoupling.
-
Ligand Choice: The ligand on the palladium catalyst can influence the accessibility of the sterically hindered substrates.
-
Recommendation: Employing bulky phosphine ligands can facilitate the reaction by promoting the formation of a more reactive, coordinatively unsaturated palladium species.
-
-
Base and Solvent: The choice of base and solvent is crucial for the deprotonation of the alkyne and for solubilizing the reaction components.
-
Recommendation: A strong, non-nucleophilic amine base in a polar aprotic solvent is generally effective.
-
Illustrative Optimization Data for Sonogashira Coupling:
| Entry | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | - | CuI (3) | Et₃N (3) | THF | 65 | 45 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 78 |
| 3 | Pd₂(dba)₃ (1) | SPhos (3) | CuI (2) | DIPA (3) | Toluene | 90 | 65 |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of steric hindrance in reactions involving this compound?
A1: The primary cause is the presence of the peri-hydrogen at the 8-position of the naphthalene ring. This hydrogen atom is in close proximity to the substituent at the 4-position (the iodo group and, subsequently, the incoming group), creating a sterically congested environment that can hinder the approach of reagents and catalysts.
Q2: Which types of cross-coupling reactions are most affected by steric hindrance with this compound?
A2: Reactions involving bulky coupling partners are most affected. This includes Suzuki-Miyaura couplings with ortho-substituted arylboronic acids, Sonogashira couplings with bulky terminal alkynes, Heck reactions with sterically demanding alkenes, and Buchwald-Hartwig aminations with hindered amines.
Q3: How can I visually assess the potential for steric hindrance in my planned reaction?
A3: Building a 3D model of your reactants using molecular modeling software can provide a clear visual representation of the spatial arrangement of atoms and help predict potential steric clashes.
Q4: Are there any general strategies to mitigate steric hindrance in these reactions?
A4: Yes, general strategies include:
-
Using bulky, electron-rich phosphine ligands: These ligands promote the formation of highly reactive, monoligated palladium species that are less sterically encumbered.
-
Increasing the reaction temperature: This provides the necessary activation energy to overcome the steric barrier.
-
Choosing an appropriate solvent: A high-boiling, polar aprotic solvent can improve solubility and allow for higher reaction temperatures.
-
Using a strong, non-nucleophilic base: This can facilitate the key steps of the catalytic cycle, such as transmetalation or deprotonation.
Experimental Protocols
The following are illustrative, detailed protocols for key cross-coupling reactions of this compound with sterically challenging partners. These are representative examples and may require further optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with 2,6-Dimethylphenylboronic Acid
Objective: To synthesize 4-(2,6-dimethylphenyl)-1-naphthaldehyde.
Materials:
-
This compound
-
2,6-Dimethylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), 2,6-dimethylphenylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add an additional 5 mL of anhydrous toluene to the reaction mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination with 2,6-Diisopropylaniline
Objective: To synthesize N-(2,6-diisopropylphenyl)-4-aminonaphthaldehyde.
Materials:
-
This compound
-
2,6-Diisopropylaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Add anhydrous toluene (5 mL) to the flask and stir for 5 minutes.
-
Add this compound (1.0 mmol, 1.0 equiv) and 2,6-diisopropylaniline (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the desired product.
Visualizations
The following diagrams illustrate the general catalytic cycles for the discussed reactions, highlighting the key steps where steric hindrance can be a major factor.
Caption: Suzuki-Miyaura catalytic cycle.
Caption: Buchwald-Hartwig amination catalytic cycle.
Identification and removal of impurities in 4-Iodo-1-naphthaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodo-1-naphthaldehyde. Here, you will find information on the identification and removal of common impurities, detailed experimental protocols, and analytical data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities in this compound can originate from the synthetic route and subsequent degradation. These can be broadly categorized as:
-
Starting Materials and Reagents: Unreacted 1-naphthaldehyde, iodinating reagents (e.g., iodine, N-iodosuccinimide), and catalysts.
-
Reaction Byproducts: Isomers such as 2-Iodo-1-naphthaldehyde or di-iodinated naphthaldehydes, and potential oxidation products like 4-iodo-1-naphthoic acid.
-
Degradation Products: Over time, exposure to light, air, or moisture can lead to the formation of 4-iodo-1-naphthoic acid (oxidation) or protodeiodination to form 1-naphthaldehyde.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, ethyl acetate, hexanes) may be present in the final product.[1][2][3][4][5]
Q2: How can I identify these impurities in my sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities with distinct signals from the main compound. For instance, the aldehyde proton of 1-naphthaldehyde will have a different chemical shift compared to this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for separating and quantifying closely related impurities. Different isomers and degradation products will typically have different retention times.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities, including residual solvents and some reaction byproducts.[6][7][8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can indicate the presence of functional group impurities, such as the broad O-H stretch of a carboxylic acid impurity (e.g., 4-iodo-1-naphthoic acid).
Q3: What are the recommended methods for removing impurities from this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities:
-
Recrystallization: This is an effective method for removing small amounts of impurities that have different solubilities than the desired product. A suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) should be chosen.
-
Column Chromatography: For separating a wider range of impurities, including isomers and byproducts with similar polarities, column chromatography using silica gel is highly effective. A gradient of non-polar to polar solvents (e.g., hexanes to ethyl acetate) is typically used for elution.
-
Distillation: If the impurities are significantly more or less volatile than this compound, vacuum distillation can be a viable purification method.
Troubleshooting Guides
Problem 1: My ¹H NMR spectrum shows an unexpected aldehyde peak.
Possible Cause: This likely indicates the presence of unreacted 1-naphthaldehyde or a regioisomer.
Troubleshooting Steps:
-
Compare Chemical Shifts: The aldehyde proton of 1-naphthaldehyde appears at approximately 10.3 ppm, while the aldehyde proton of this compound is expected to be slightly shifted.[10][11]
-
Check Aromatic Region: The aromatic proton coupling patterns will differ between the 4-iodo substituted product and the unsubstituted starting material.
-
Purification: If the impurity is confirmed, purify the material using column chromatography or recrystallization.
Problem 2: My HPLC analysis shows a peak with a shorter retention time than the main product.
Possible Cause: A peak with a shorter retention time on a reverse-phase HPLC column usually indicates a more polar impurity. This could be 4-iodo-1-naphthoic acid, the oxidation product.
Troubleshooting Steps:
-
LC-MS Analysis: If available, perform LC-MS to confirm the mass of the impurity. 4-iodo-1-naphthoic acid will have a molecular weight of 300.09 g/mol .
-
FTIR Analysis: Look for a broad O-H stretch around 2500-3300 cm⁻¹ and a carbonyl stretch around 1700 cm⁻¹, characteristic of a carboxylic acid.
-
Purification: An acidic impurity like 4-iodo-1-naphthoic acid can be removed by washing an organic solution of the product with a mild aqueous base (e.g., sodium bicarbonate solution), followed by recrystallization or column chromatography.
Problem 3: My GC-MS analysis indicates the presence of residual solvents.
Possible Cause: Incomplete removal of solvents after synthesis or purification.
Troubleshooting Steps:
-
Identify the Solvent: The mass spectrum will provide the identity of the residual solvent.
-
Removal:
-
Drying under Vacuum: Place the sample in a vacuum oven at a temperature below its melting point to remove volatile solvents.
-
Lyophilization: If the product is sensitive to heat, lyophilization (freeze-drying) can be used if the solvent has a suitable freezing point.
-
Recrystallization: Recrystallizing the product from a different, high-purity solvent can help remove trapped solvent molecules.
-
Data Presentation
Table 1: Typical Analytical Data for this compound and Potential Impurities
| Compound | ¹H NMR Aldehyde δ (ppm) | Expected HPLC Retention Time (Relative) | Molecular Weight ( g/mol ) |
| This compound | ~10.2 | 1.00 | 282.09 |
| 1-Naphthaldehyde | ~10.3 | 0.85 | 156.18 |
| 4-Iodo-1-naphthoic acid | - | 0.70 | 300.09 |
| 2-Iodo-1-naphthaldehyde | ~10.1 | 0.95 | 282.09 |
Note: Relative retention times are illustrative and will depend on the specific HPLC method used.
Experimental Protocols
Protocol 1: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is required.
-
Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks to determine the relative ratios of the compound and any impurities.
Protocol 2: HPLC Method for Purity Analysis
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Column: Use a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Dilute as necessary.
-
Injection: Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Quantification: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.
Protocol 3: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for the identification of impurities in this compound.
Caption: Decision tree for selecting a suitable purification strategy.
References
- 1. Residual Solvent Analysis Information | Thermo Fisher Scientific - CA [thermofisher.com]
- 2. alfachemic.com [alfachemic.com]
- 3. uspnf.com [uspnf.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 9. tdi-bi.com [tdi-bi.com]
- 10. 1-Naphthaldehyde(66-77-3) 1H NMR [m.chemicalbook.com]
- 11. 2-Naphthaldehyde(66-99-9) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: 4-Iodo-1-naphthaldehyde and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 4-Iodo-1-naphthaldehyde and its derivatives. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is recommended to store the compound in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. It should be kept in a cool, dry place, ideally refrigerated (2-8°C), and protected from light.[1] Some aryl iodide derivatives, particularly those with electron-donating groups like phenols on a naphthalene backbone, can be unstable and may decompose at ambient conditions, slowly releasing elemental iodine.
Q2: Is this compound sensitive to light and air?
A2: Yes, this compound and similar aryl iodides can be sensitive to both light and air.[1] Exposure to light, particularly UV light, can induce the formation of aryl radicals, which may lead to decomposition or unwanted side reactions.[2][3] The presence of oxygen can promote oxidative degradation of the aldehyde functional group.
Q3: What are the typical signs of degradation for this compound?
A3: Visual signs of degradation can include a change in color, often a yellowing or darkening, which may indicate the formation of elemental iodine or other chromophoric impurities. The presence of a pungent odor may also suggest decomposition. For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to check for the presence of impurities.
Q4: How does the stability of this compound derivatives compare to the parent compound?
A4: The stability of derivatives will depend on the nature and position of the substituents on the naphthalene ring. Electron-donating groups can increase the electron density of the aromatic system, potentially making the C-I bond more susceptible to cleavage. Conversely, electron-withdrawing groups might enhance stability in some cases. The stability of any new derivative should be assessed on a case-by-case basis.
Q5: Can I use this compound that has changed color?
A5: It is generally not recommended to use a reagent that shows visible signs of degradation without purification. The presence of impurities can lead to unpredictable reaction outcomes, lower yields, and difficulties in product purification. If the material is valuable, purification by recrystallization or chromatography may be an option, but its purity should be confirmed analytically before use.
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction
-
Possible Cause: Degradation of the this compound starting material.
-
Troubleshooting Steps:
-
Verify Purity: Before starting the reaction, check the purity of the this compound using an appropriate analytical method (TLC, HPLC, NMR).
-
Repurify if Necessary: If impurities are detected, purify the starting material by recrystallization or column chromatography.
-
Optimize Storage: Ensure the compound is stored under the recommended conditions (refrigerated, under inert gas, protected from light) to prevent further degradation.
-
Use Fresh Reagent: If possible, use a freshly opened bottle of the reagent for critical reactions.
-
Issue 2: Low or Inconsistent Reaction Yields
-
Possible Cause 1: Inaccurate quantification of the starting material due to the presence of non-reactive degradation products.
-
Troubleshooting Steps:
-
Follow the steps outlined in "Issue 1" to ensure the purity of the starting material.
-
Accurately determine the concentration of the active reagent after purification.
-
-
Possible Cause 2: The aldehyde functional group has oxidized to a carboxylic acid.
-
Troubleshooting Steps:
-
Analyze the starting material for the presence of a carboxylic acid impurity using techniques like IR spectroscopy (broad O-H stretch) or by checking its solubility in a mild aqueous base.
-
Store the compound under an inert atmosphere to minimize oxidation.
-
Issue 3: Discoloration of the Compound During Storage
-
Possible Cause: Photodegradation or reaction with atmospheric oxygen.
-
Troubleshooting Steps:
-
Protect from Light: Store the compound in an amber vial or wrap the container with aluminum foil.
-
Inert Atmosphere: If not already done, flush the container with an inert gas like argon or nitrogen before sealing.
-
Refrigerate: Ensure the compound is stored at the recommended low temperature.
-
Data Presentation
Table 1: Summary of Qualitative Stability Data for this compound
| Parameter | Stability Profile | Recommended Handling and Storage |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). However, aryl iodides can be susceptible to degradation under certain conditions. | Store in a tightly closed container in a cool, dry, well-ventilated area.[1] |
| Light Sensitivity | Light-sensitive.[1] Exposure to light can promote the cleavage of the C-I bond. | Store in a light-proof container, such as an amber vial or a container wrapped in opaque material. |
| Air Sensitivity | Air-sensitive.[1] The aldehyde group can be susceptible to oxidation. | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Thermal Stability | Stable at recommended storage temperatures. Elevated temperatures can accelerate degradation. | Keep refrigerated (2-8°C) for long-term storage. |
| Moisture Sensitivity | While not explicitly stated as highly moisture-sensitive, storage in a dry environment is recommended to prevent potential hydrolysis or other moisture-mediated degradation. | Store in a desiccator or a dry storage cabinet. |
Experimental Protocols
Protocol: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5][6][7][8]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
High-purity water
-
Acetonitrile or other suitable organic solvent
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Keep the mixture at room temperature and/or elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Degradation:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acidic degradation, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for a defined period, protected from light.
-
Withdraw aliquots at specified time points for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at an elevated temperature (e.g., 70°C) for a set duration.
-
Also, expose the stock solution to the same thermal stress.
-
At the end of the period, dissolve the solid sample and analyze both the solid and solution samples.
-
-
Photolytic Degradation:
-
Expose a solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity. Compare the chromatograms of the stressed samples with a control sample (stored under ideal conditions) to identify degradation products.
Mandatory Visualization
Caption: A logical workflow for troubleshooting experimental issues related to the stability of this compound.
Caption: Potential degradation pathways for this compound under light exposure and oxidative conditions.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. longdom.org [longdom.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Improving the quantum yield of fluorescent probes based on 4-Iodo-1-naphthaldehyde
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers working with fluorescent probes derived from 4-Iodo-1-naphthaldehyde. The primary focus is on strategies to improve fluorescence quantum yield (Φf).
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence of my probe synthesized from this compound so weak?
The most likely cause is the "heavy atom effect" from the iodine substituent. Heavy atoms like iodine promote a process called intersystem crossing (ISC), where the excited molecule transitions to a non-emissive triplet state instead of relaxing to the ground state via fluorescence.[1][2] This significantly quenches fluorescence and lowers the quantum yield. A primary strategy for improving fluorescence is to replace the iodine atom with other functional groups during synthesis.
Q2: What is the most common strategy to create a fluorescent probe from this compound?
A prevalent and straightforward method is to form a Schiff base.[3] This involves a condensation reaction between the aldehyde group of the naphthaldehyde derivative and a primary amine.[4][5] The resulting imine (C=N) bond extends the π-conjugated system, which is crucial for fluorescence. Often, the synthetic strategy involves first replacing the iodo group (e.g., via Suzuki or Sonogashira coupling) and then performing the Schiff base reaction.
Q3: How does solvent choice impact the quantum yield of my naphthaldehyde-based probe?
Solvent polarity can have a profound effect on your probe's quantum yield.[6] Many naphthaldehyde derivatives, particularly those with intramolecular charge transfer (ICT) characteristics, exhibit solvatochromism.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These can form hydrogen bonds and stabilize non-emissive states, often leading to decreased fluorescence intensity and a red-shift in emission.[7]
-
Nonpolar/Aprotic Solvents (e.g., Toluene, THF, Dioxane): Probes frequently exhibit higher quantum yields in these solvents as non-radiative decay pathways are less favored.[6]
Q4: My probe's fluorescence decreases at high concentrations. What is happening?
This phenomenon is likely due to aggregation-caused quenching (ACQ). At high concentrations, the planar naphthalene rings can stack together (π-π stacking), forming non-emissive aggregates. To confirm this, measure the fluorescence at a range of dilutions. If the quantum yield increases upon dilution, ACQ is a likely cause. Using less polar solvents or incorporating bulky groups into the probe's structure can help mitigate this effect.
Troubleshooting Guide
Problem 1: Very Low or No Fluorescence After Synthesis
| Possible Cause | Suggested Solution |
| Heavy Atom Effect: The iodine atom is still present on the naphthaldehyde core. | Redesign the synthesis to replace the iodine atom (e.g., via Suzuki, Sonogashira, or Buchwald-Hartwig coupling) before or after forming the core fluorophore. |
| Incomplete Reaction or Impurities: Starting materials or byproducts are quenching the fluorescence. | Purify the product meticulously using column chromatography or recrystallization. Confirm purity with ¹H NMR and mass spectrometry. |
| Photoinduced Electron Transfer (PeT): An electron-rich moiety (like an amine) is quenching the fluorophore. | Protonate the quenching group by lowering the pH, or chelate it with a metal ion. Successful chelation can block PeT and "turn on" fluorescence, a common mechanism for ion sensors.[8][9] |
| Incorrect Solvent: The probe is in a polar protic solvent that promotes non-radiative decay. | Measure the fluorescence in a range of solvents with varying polarities (e.g., hexane, toluene, THF, acetonitrile, methanol) to find the optimal environment.[7] |
Problem 2: Batch-to-Batch Variation in Fluorescence Intensity
| Possible Cause | Suggested Solution |
| Inconsistent Purity: Residual solvents or unreacted starting materials differ between batches. | Standardize your purification protocol. Use HPLC to confirm purity and ensure all solvent is removed under high vacuum. |
| Moisture or Air Exposure: The probe may be sensitive to environmental factors. | Ensure the final product is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light, especially if it is susceptible to photo-oxidation. |
| pH Fluctuation: Trace amounts of acid or base in the solvent can protonate/deprotonate the probe, altering its electronic state. | Use high-purity, spectroscopy-grade solvents. For aqueous solutions, use a buffered system to maintain a constant pH.[10] |
Data Presentation: Factors Influencing Quantum Yield
The following tables summarize the expected impact of common experimental variables on the quantum yield of naphthaldehyde-based probes.
Table 1: Effect of Solvent Polarity on a Typical Naphthaldehyde Schiff Base Probe
| Solvent | Polarity Index | Typical Quantum Yield (Φf) | Expected Emission Shift |
| Toluene | 2.4 | High (~0.7-0.9) | - |
| Tetrahydrofuran (THF) | 4.0 | Moderate (~0.4-0.6) | Slight Red-Shift |
| Dichloromethane (DCM) | 3.1 | Moderate (~0.3-0.5) | Slight Red-Shift |
| Acetonitrile | 5.8 | Low (~0.1-0.3) | Red-Shift |
| Methanol | 5.1 | Very Low (<0.1) | Significant Red-Shift[7] |
| Water | 10.2 | Negligible | Quenching Often Observed[7] |
Table 2: Effect of Substituents on the Naphthaldehyde Core (Replacing Iodine)
| Substituent Type | Example Group | General Effect on Quantum Yield | Rationale |
| Electron Donating Group (EDG) | -NH₂, -OR, -Alkyl | Generally Increases | Enhances intramolecular charge transfer (ICT), often leading to brighter fluorescence.[11] |
| Electron Withdrawing Group (EWG) | -CN, -NO₂ | Generally Decreases | Can promote non-radiative decay pathways or intersystem crossing. |
| Extended π-conjugation | -Phenyl, -Pyrenyl | Often Increases | Expands the conjugated system, which typically enhances fluorescence and shifts emission to longer wavelengths.[12] |
| Bulky Groups | -t-Butyl, -Mesityl | May Increase | Can prevent π-π stacking and reduce aggregation-caused quenching (ACQ). |
Visual Diagrams & Workflows
Diagram 1: General Synthetic Strategy
This diagram illustrates a common workflow to convert the low-fluorescence starting material into a high-fluorescence probe by replacing the iodine atom.
Caption: Synthetic workflow for enhancing probe fluorescence.
Diagram 2: Troubleshooting Low Quantum Yield
This flowchart guides researchers through diagnosing the cause of poor fluorescence.
Caption: A decision tree for troubleshooting low fluorescence.
Diagram 3: The Heavy Atom Effect
This diagram explains how the iodine atom quenches fluorescence.
Caption: How the heavy atom effect favors intersystem crossing.
Key Experimental Protocols
Protocol 1: Synthesis of a Naphthaldehyde-Schiff Base Probe
This protocol describes a general procedure for synthesizing a fluorescent probe from a substituted naphthaldehyde (where the iodo group has already been replaced) and a primary amine.
Materials:
-
Substituted 1-naphthaldehyde derivative (1.0 eq)
-
Primary amine of choice (e.g., aniline, 2-aminoethanol) (1.0-1.2 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Dissolve the substituted 1-naphthaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add the primary amine (1.0-1.2 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a condenser and heat the mixture to reflux (approx. 70-80°C) for 2-4 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate often forms.[4]
-
Collect the solid product by vacuum filtration and wash it several times with cold ethanol to remove unreacted starting materials.[4]
-
If no precipitate forms, reduce the solvent volume under reduced pressure and attempt to induce crystallization.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Relative Quantum Yield Measurement
This protocol uses a known fluorescence standard to determine the quantum yield of your probe.[13]
Materials:
-
Your synthesized probe
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54; or Anthracene in ethanol, Φf = 0.27)
-
Spectroscopy-grade solvent (the same for both standard and sample)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both your sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Record the absorbance of each solution at the desired excitation wavelength (λ_ex).
-
Measure Fluorescence Spectra: Using the same λ_ex, record the fluorescence emission spectrum for each solution. Ensure the excitation and emission slit widths are identical for all measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated area under the emission curve for both the sample and the standard.
-
Calculate Quantum Yield: Use the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent. (If the same solvent is used for sample and standard, this term cancels out).
-
-
Plot and Verify: Plot the integrated fluorescence intensity vs. absorbance for both the sample and the standard. The slope of these lines can be used in the calculation for higher accuracy. The linearity of the plot confirms the absence of concentration-dependent quenching in the range measured.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. newsama.com [newsama.com]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QM00542E [pubs.rsc.org]
- 8. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naphthalenediimides with High Fluorescence Quantum Yield: Bright-Red, Stable, and Responsive Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
Minimizing by-product formation in the Vilsmeier-Haack formylation of 1-iodonaphthalene
Welcome to the technical support center for the Vilsmeier-Haack formylation of 1-iodonaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding this specific chemical transformation. Our goal is to help you minimize by-product formation and optimize the synthesis of the desired product, 4-iodo-1-naphthaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack formylation of 1-iodonaphthalene, focusing on minimizing by-product formation and improving reaction efficiency.
Q1: My reaction is resulting in a low yield of the desired this compound and a significant amount of unreacted 1-iodonaphthalene.
A1: Low conversion can be attributed to several factors related to the reactivity of the substrate and the reaction conditions.
-
Insufficient Activation: 1-Iodonaphthalene is less reactive than highly electron-rich aromatic compounds. The Vilsmeier reagent is a weak electrophile, and its reaction with moderately activated or deactivated rings can be sluggish.[1]
-
Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the Vilsmeier reagent or the formation of by-products. The optimal temperature range for this reaction typically lies between 0°C and 80°C.[2] Careful temperature control is crucial.
-
Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent (formed from DMF and POCl₃) will lead to incomplete conversion. It is common to use a molar excess of the Vilsmeier reagent to drive the reaction to completion.
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: Gradually increase the molar equivalents of the POCl₃ and DMF relative to 1-iodonaphthalene. A 1.5 to 3-fold excess of the Vilsmeier reagent is a reasonable starting point.
-
Optimize Temperature: If the reaction is performed at a low temperature, consider gradually increasing it in increments of 10-20°C. Monitor the reaction progress by TLC or GC-MS to find the optimal balance between reaction rate and by-product formation.
-
Extend Reaction Time: Less reactive substrates may require longer reaction times. Monitor the consumption of the starting material to determine the appropriate reaction duration.
Q2: I am observing the formation of multiple products in my reaction mixture, leading to difficulties in purification.
A2: The formation of multiple products is likely due to a lack of regioselectivity and potential side reactions. The position of formylation on the naphthalene ring is influenced by the directing effect of the iodine substituent and steric hindrance.
-
Regioselectivity: In the Vilsmeier-Haack reaction of 1-substituted naphthalenes, electrophilic attack typically occurs at the C4 (para) or C2 (ortho) position. The iodine atom is an ortho, para-director. However, steric hindrance from the iodine atom and the peri-hydrogen at C8 can influence the site of formylation. The primary product is expected to be this compound, but the formation of 2-iodo-1-naphthaldehyde as a by-product is possible.
-
Di-formylation: Under harsh reaction conditions (high temperature, large excess of Vilsmeier reagent), di-formylation of the naphthalene ring can occur, leading to the formation of iodonaphthalene dicarbaldehydes.
-
De-iodination: In some instances, the acidic conditions of the Vilsmeier-Haack reaction can lead to the cleavage of the carbon-iodine bond, resulting in the formation of naphthaldehyde as a by-product.
Troubleshooting Steps:
-
Control Reaction Temperature: Lowering the reaction temperature can significantly improve regioselectivity and reduce the formation of undesired isomers and di-formylated products.
-
Optimize Reagent Stoichiometry: Use the minimum effective excess of the Vilsmeier reagent to avoid over-reaction.
-
Solvent Effects: The choice of solvent can influence the reaction outcome. While DMF is a reactant, using an inert co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes provide better control over the reaction.
Q3: My work-up procedure is complicated, and I am losing a significant amount of product.
A3: The work-up of a Vilsmeier-Haack reaction involves the hydrolysis of the intermediate iminium salt to the aldehyde. This step needs to be performed carefully to avoid product degradation and facilitate purification.
-
Hydrolysis Conditions: The hydrolysis is typically achieved by adding the reaction mixture to ice-cold water or a basic solution (e.g., sodium acetate or sodium bicarbonate solution). The use of a buffered or basic solution helps to neutralize the acidic by-products of the reaction (e.g., phosphoric acid).
-
Product Extraction: The product, this compound, is soluble in common organic solvents. Efficient extraction with a suitable solvent (e.g., ethyl acetate, dichloromethane) is necessary. Multiple extractions will ensure complete recovery of the product.
Troubleshooting Steps:
-
Controlled Hydrolysis: Ensure that the hydrolysis is performed at a low temperature by adding the reaction mixture to ice. This helps to control the exothermicity of the quenching process.
-
pH Adjustment: After hydrolysis, adjust the pH of the aqueous layer to be neutral or slightly basic before extraction. This can improve the partitioning of the product into the organic phase.
-
Thorough Extraction: Perform multiple extractions with an appropriate organic solvent to maximize product recovery.
Frequently Asked Questions (FAQs)
Q: What is the expected major product of the Vilsmeier-Haack formylation of 1-iodonaphthalene?
A: The expected major product is This compound . The iodine atom at the C1 position acts as an ortho, para-director for electrophilic aromatic substitution. While both the C2 (ortho) and C4 (para) positions are activated, formylation at the C4 position is generally favored due to reduced steric hindrance compared to the C2 position, which is flanked by the iodine atom.
Q: What are the potential by-products in this reaction?
A: Potential by-products include:
-
2-Iodo-1-naphthaldehyde: The isomeric product resulting from formylation at the C2 position.
-
Di-formylated products: Such as 4-iodo-1,x-naphthalenedicarbaldehyde, which can form under more forcing reaction conditions.
-
Naphthaldehyde: Resulting from the cleavage of the C-I bond.
-
Unreacted 1-iodonaphthalene.
Q: What is the role of POCl₃ in the Vilsmeier-Haack reaction?
A: Phosphorus oxychloride (POCl₃) is an activating agent that reacts with a disubstituted formamide, typically N,N-dimethylformamide (DMF), to form the electrophilic Vilsmeier reagent, which is a chloroiminium salt. This reagent is the active formylating species in the reaction.[1][3]
Q: Can other reagents be used instead of POCl₃?
A: Yes, other acid chlorides such as thionyl chloride (SOCl₂) or oxalyl chloride can also be used to generate the Vilsmeier reagent from DMF.
Q: How can I monitor the progress of the reaction?
A: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the consumption of the starting material (1-iodonaphthalene) and the formation of the product (this compound).
Data Presentation
The following table summarizes the influence of key reaction parameters on the outcome of the Vilsmeier-Haack formylation of 1-iodonaphthalene. Please note that these are general trends, and optimal conditions should be determined experimentally for each specific setup.
| Parameter | Effect on Yield of this compound | Effect on By-product Formation | Recommendations |
| Temperature | Increases up to an optimal point, then decreases due to reagent/product decomposition. | Increases at higher temperatures (isomers, di-formylation, de-iodination). | Start at a lower temperature (e.g., 0-25°C) and gradually increase if conversion is low. |
| POCl₃:Substrate Ratio | Increases with higher ratios, up to a plateau. | Higher ratios can lead to increased di-formylation and other side reactions. | Use a molar excess (e.g., 1.5-3.0 equivalents) and optimize based on conversion. |
| Reaction Time | Increases with time until the reaction reaches completion. | Longer reaction times, especially at elevated temperatures, can increase by-product formation. | Monitor the reaction by TLC or GC-MS to determine the optimal time. |
Experimental Protocols
While a specific, optimized protocol for 1-iodonaphthalene is not widely published, the following general procedure for the Vilsmeier-Haack formylation of an aromatic substrate can be adapted and optimized.[4]
General Experimental Protocol:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) as the solvent. Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 - 3.0 equivalents) dropwise to the DMF, maintaining the temperature below 5°C. Stir the resulting mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve 1-iodonaphthalene (1.0 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like DCM. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C or let it warm to room temperature, or heat to a predetermined temperature. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Mandatory Visualizations
Logical Relationship in By-product Formation
The following diagram illustrates the key factors influencing the formation of by-products in the Vilsmeier-Haack formylation of 1-iodonaphthalene.
Caption: Factors influencing by-product formation.
Experimental Workflow
This diagram outlines the general experimental workflow for the Vilsmeier-Haack formylation of 1-iodonaphthalene.
Caption: Experimental workflow diagram.
References
Navigating the Synthesis of 4-Iodo-1-naphthaldehyde: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and scale-up of 4-Iodo-1-naphthaldehyde. The information is designed to assist researchers in overcoming common challenges and optimizing their synthetic protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic strategy. Two primary routes are considered: direct iodination of 1-naphthaldehyde and a two-step sequence involving a Sandmeyer reaction.
Route 1: Direct Iodination of 1-Naphthaldehyde
This method involves the direct introduction of an iodine atom onto the naphthalene ring of 1-naphthaldehyde.
Issue 1: Low or No Conversion to Product
-
Question: My reaction shows a low conversion of 1-naphthaldehyde to the desired 4-iodo product. What are the potential causes and solutions?
-
Answer:
-
Inadequate Activation of Iodinating Agent: Many iodination reactions require an activating agent to generate a more electrophilic iodine species.[1] For instance, when using molecular iodine (I₂), an oxidizing agent like periodic acid (HIO₄) or sodium iodate (NaIO₃) in an acidic medium is often necessary to form the active iodinating species.[2] Ensure the correct stoichiometry and purity of the activating agent.
-
Insufficient Reaction Temperature or Time: Some iodination reactions may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress by TLC or HPLC and consider extending the reaction time or gradually increasing the temperature.
-
Poor Solubility of Reagents: Ensure all reagents are adequately dissolved in the chosen solvent system. If solubility is an issue, consider alternative solvents or solvent mixtures.
-
Issue 2: Formation of Multiple Isomers
-
Question: I am observing the formation of other iodo-naphthaldehyde isomers besides the desired 4-iodo product. How can I improve the regioselectivity?
-
Answer:
-
Steric Hindrance and Electronic Effects: The aldehyde group at the 1-position is an ortho-, para-director. However, direct iodination can sometimes lead to a mixture of isomers. The choice of iodinating reagent and reaction conditions can influence the regioselectivity. Bulky iodinating agents may favor iodination at the less sterically hindered 4-position.
-
Reaction Conditions: Lowering the reaction temperature may enhance the selectivity of the reaction.
-
Issue 3: Difficult Purification
-
Question: I am struggling to separate the this compound from the starting material and other isomers. What purification strategies are effective?
-
Answer:
-
Column Chromatography: Silica gel column chromatography is a common method for separating isomers. A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
-
Route 2: Sandmeyer Reaction from 4-Amino-1-naphthaldehyde
This two-step approach involves the diazotization of 4-amino-1-naphthaldehyde followed by treatment with an iodide salt.
Issue 1: Incomplete Diazotization
-
Question: The diazotization of my 4-amino-1-naphthaldehyde seems incomplete, leading to low yields in the subsequent Sandmeyer reaction. How can I ensure complete diazotization?
-
Answer:
-
Low Temperature: The diazotization reaction must be carried out at a low temperature, typically 0-5 °C, to ensure the stability of the diazonium salt.[3][4] Use an ice-salt bath to maintain this temperature range.
-
Stoichiometry of Nitrite: Ensure the use of a slight excess of sodium nitrite to drive the reaction to completion.
-
Acid Concentration: A sufficient concentration of a strong acid, such as hydrochloric or sulfuric acid, is essential for the formation of nitrous acid in situ.
-
Issue 2: Decomposition of the Diazonium Salt
-
Question: I am observing gas evolution (N₂) before the addition of the iodide salt, suggesting my diazonium salt is decomposing prematurely. How can I prevent this?
-
Answer:
-
Strict Temperature Control: As mentioned, maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.
-
Immediate Use: The diazonium salt should be used immediately in the subsequent Sandmeyer reaction without isolation.
-
Issue 3: Low Yield in the Sandmeyer Reaction
-
Question: The final yield of this compound is low, even with seemingly successful diazotization. What factors could be affecting the Sandmeyer step?
-
Answer:
-
Purity of Starting Amine: Impurities in the 4-amino-1-naphthaldehyde can interfere with both the diazotization and the Sandmeyer reaction. Ensure the starting material is of high purity.
-
Iodide Source: Use a fresh, high-quality source of potassium or sodium iodide.
-
Side Reactions: Phenol formation is a common side reaction if the diazonium salt reacts with water.[3] Ensuring a low reaction temperature and a sufficiently acidic environment can help to minimize this.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the laboratory-scale synthesis of this compound?
A1: While several methods exist, a two-step synthesis starting from 1-naphthaldehyde is common. This involves nitration to 4-nitro-1-naphthaldehyde, followed by reduction to 4-amino-1-naphthaldehyde, and finally a Sandmeyer reaction to introduce the iodine. Direct iodination is also possible but may present challenges with regioselectivity.
Q2: What are the key safety precautions to consider when scaling up the synthesis of this compound?
A2:
-
Diazotization: The diazotization step can be exothermic and produce gaseous byproducts. Ensure adequate cooling and ventilation. Diazonium salts can be explosive when dry, so they should always be kept in solution.
-
Iodinating Agents: Some iodinating agents and their activators can be corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Thermal Stability: Before scaling up, it is crucial to understand the thermal stability of all intermediates and the reaction mixture to prevent runaway reactions.[5]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. High-performance liquid chromatography (HPLC) can provide more quantitative data on the reaction progress and the formation of any byproducts.
Q4: What are the typical yields for the synthesis of this compound?
A4: Yields can vary significantly depending on the chosen synthetic route and the scale of the reaction. For a well-optimized Sandmeyer reaction sequence, yields in the range of 60-80% for the final step can be expected. Direct iodination yields may be lower due to the potential for isomer formation.
Q5: What are the best practices for purifying the final product on a larger scale?
A5: For larger quantities, recrystallization is often more practical and cost-effective than chromatography. Developing a robust recrystallization protocol at the lab scale is essential before moving to a larger scale. If chromatography is necessary, techniques like flash chromatography with a larger column can be employed.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the key steps in the synthesis of this compound via the Sandmeyer route. Please note that these are representative values and may require optimization for specific laboratory conditions and scales.
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Nitration | 1-Naphthaldehyde | HNO₃, H₂SO₄ | Acetic Anhydride | 0 - 10 | 70 - 85 |
| Reduction | 4-Nitro-1-naphthaldehyde | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 80 - 95 |
| Diazotization | 4-Amino-1-naphthaldehyde | NaNO₂, HCl | Water/Ethanol | 0 - 5 | (Used in situ) |
| Sandmeyer | Diazonium Salt | KI | Water | 0 - 5 then RT | 60 - 80 |
Experimental Protocols
A detailed experimental protocol for the Sandmeyer reaction step is provided below. Protocols for the preceding nitration and reduction steps can be found in standard organic chemistry literature.
Protocol: Sandmeyer Reaction for the Synthesis of this compound
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-amino-1-naphthaldehyde in a mixture of water and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide in water and cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Nitrogen gas evolution will be observed.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Visualizations
Troubleshooting Workflow for Synthesis of this compound
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Validation & Comparative
Spectroscopic Structural Confirmation of 4-Iodo-1-naphthaldehyde: A Comparative Guide
An in-depth analysis of the spectroscopic techniques used to confirm the structure of 4-Iodo-1-naphthaldehyde, with comparative data from analogous compounds.
This guide provides a comparative analysis of the key spectroscopic methods for the structural characterization of this compound. Due to the limited availability of published experimental spectra for this compound, this guide utilizes predicted data and compares it with experimental data from structurally similar compounds, namely 4-Bromo-1-naphthaldehyde and the parent compound, 1-Naphthaldehyde. This approach allows for a robust understanding of the expected spectral features of this compound.
The primary spectroscopic techniques covered are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). These methods, when used in conjunction, provide unambiguous confirmation of the molecular structure.
Workflow for Spectroscopic Characterization
The general workflow for the spectroscopic characterization of a synthesized organic compound like this compound is outlined below. This process ensures the purity and confirms the identity of the target molecule.
Caption: General workflow for the synthesis, purification, and spectroscopic structure confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
| Compound | Aldehyde Proton (CHO) | Aromatic Protons |
| This compound (Predicted) | ~10.4 ppm (singlet) | 7.5 - 9.3 ppm (multiplets) |
| 4-Bromo-1-naphthaldehyde (Predicted) [1] | 10.37 ppm (singlet)[1] | 7.70 - 9.28 ppm (multiplets)[1] |
| 1-Naphthaldehyde (Experimental) | ~10.3 ppm (singlet) | 7.5 - 9.2 ppm (multiplets) |
Interpretation:
-
The aldehyde proton is highly deshielded and appears as a characteristic singlet downfield, typically above 10 ppm.
-
The introduction of a halogen at the 4-position is expected to have a minor effect on the chemical shift of the aldehyde proton.
-
The aromatic region will show a complex pattern of multiplets corresponding to the protons on the naphthalene ring. The exact chemical shifts and coupling constants are sensitive to the substitution pattern.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons |
| This compound (Predicted) | ~193 ppm | 124 - 140 ppm |
| 4-Bromo-1-naphthaldehyde (Predicted) | ~192 ppm | 125 - 138 ppm |
| 1-Naphthaldehyde (Experimental) [2] | ~193.6 ppm[2] | 124.9 - 136.7 ppm[2] |
Interpretation:
-
The carbonyl carbon of the aldehyde is characteristic and appears significantly downfield, generally between 190 and 200 ppm.
-
The carbon atom bonded to the iodine (C4) is expected to show a signal at a lower chemical shift compared to the corresponding carbon in the bromo- and unsubstituted analogs due to the heavy atom effect of iodine.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Compound | C=O Stretch (Aldehyde) | C-H Stretch (Aromatic) | C-I Stretch |
| This compound (Predicted) | ~1690-1710 cm⁻¹ | ~3000-3100 cm⁻¹ | ~500-600 cm⁻¹ |
| 4-Bromo-1-naphthaldehyde (Experimental) | ~1695 cm⁻¹ | ~3050 cm⁻¹ | N/A |
| 1-Naphthaldehyde (Experimental) [3] | ~1698 cm⁻¹[3] | ~3045 cm⁻¹[3] | N/A |
Interpretation:
-
A strong absorption band around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group.
-
Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.
-
The C-I bond is expected to show a stretching vibration in the far-infrared region, typically between 500 and 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Ion Peak (M⁺) | Key Fragmentation Peaks |
| This compound | m/z 282 | m/z 253 ([M-CHO]⁺), m/z 155 ([M-I]⁺), m/z 127 ([I]⁺) |
| 4-Bromo-1-naphthaldehyde [4] | m/z 234/236 (isotope pattern)[4] | m/z 205/207 ([M-CHO]⁺), m/z 155 ([M-Br]⁺), m/z 126 |
| 1-Naphthaldehyde [5] | m/z 156[5] | m/z 127 ([M-CHO]⁺)[5], m/z 128 |
Interpretation:
-
The molecular ion peak for this compound is expected at m/z 282.
-
Characteristic fragmentation patterns include the loss of the aldehyde group (-CHO, 29 amu), the loss of the iodine atom (-I, 127 amu), and the formation of an ion corresponding to the naphthalene aldehyde cation.
-
The presence of bromine in 4-Bromo-1-naphthaldehyde would be indicated by a characteristic M/M+2 isotopic pattern with approximately equal intensities.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy
For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
A dilute solution of the sample is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio.
References
A Comparative Guide to the Reactivity of 4-Iodo-1-naphthaldehyde and 4-Bromo-1-naphthaldehyde in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical factor that can significantly impact the efficiency and success of a synthetic route. This guide provides an objective comparison of the reactivity of 4-Iodo-1-naphthaldehyde and 4-Bromo-1-naphthaldehyde, two common building blocks in organic synthesis. The comparison focuses on their performance in three widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The information presented is supported by established chemical principles and illustrative experimental data.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is predominantly governed by the nature of the halogen atom. The generally accepted order of reactivity is I > Br > Cl > F. This trend is attributed to the bond dissociation energy of the carbon-halogen bond, with the weaker C-I bond being more readily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Consequently, this compound is expected to be more reactive than 4-Bromo-1-naphthaldehyde under similar reaction conditions. This higher reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields.
Reactivity Comparison in Key Cross-Coupling Reactions
Table 1: Qualitative and Illustrative Quantitative Comparison of Reactivity
| Reaction Type | Feature | This compound | 4-Bromo-1-naphthaldehyde | General Reactivity Trend |
| Suzuki-Miyaura Coupling | Relative Reactivity | Higher | Lower | Aryl-I > Aryl-Br |
| Typical Conditions | Milder conditions (e.g., lower temperature, shorter reaction time) are often sufficient. | May require more forcing conditions (e.g., higher temperature, longer reaction time) to achieve comparable yields. | Aryl iodides generally require less forcing conditions. | |
| Illustrative Yield | High yields are generally expected and achieved. | Good to high yields are achievable, sometimes with catalyst/ligand optimization. | Yields are substrate and condition dependent. | |
| Sonogashira Coupling | Relative Reactivity | Higher | Lower | Aryl-I > Aryl-Br.[1] |
| Typical Conditions | Reactions often proceed at room temperature.[1] | Often requires elevated temperatures for efficient coupling.[1] | The coupling of aryl iodides proceeds at room temperature, while aryl bromides require heating.[1] | |
| Illustrative Yield | Generally high yields are reported for aryl iodides. | Good yields can be obtained, often with robust catalyst systems. | Yields are highly dependent on the specific substrates and reaction conditions. | |
| Buchwald-Hartwig Amination | Relative Reactivity | Higher | Lower | Aryl-I > Aryl-Br. |
| Typical Conditions | Can often be performed under milder conditions compared to the bromo-analogue. | May necessitate higher temperatures or more active catalyst systems for efficient conversion. | Bidentate phosphine ligands often improve rates and yields for aryl iodides.[2] | |
| Illustrative Yield * | High yields are generally achievable with a variety of amines. | Good to excellent yields can be obtained with appropriate catalyst and ligand selection. | The choice of ligand is crucial for successful amination of aryl bromides. |
*Note: The illustrative yields are based on general expectations for aryl iodides and bromides in these reactions, as direct comparative data for this compound and 4-Bromo-1-naphthaldehyde under identical conditions is not available in the cited literature. Actual yields will be highly dependent on the specific reaction partners, catalyst, ligand, base, and solvent used.
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These protocols are general and may require optimization for the specific substrates, this compound and 4-Bromo-1-naphthaldehyde.
Suzuki-Miyaura Coupling: General Procedure
This protocol is a general guideline for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (this compound or 4-Bromo-1-naphthaldehyde) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) to the reaction mixture.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or GC/LC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with water or a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling: General Procedure
This protocol outlines a general procedure for the palladium- and copper-catalyzed coupling of an aryl halide with a terminal alkyne.
Materials:
-
Aryl halide (this compound or 4-Bromo-1-naphthaldehyde) (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine, neat or as a co-solvent)
-
Solvent (e.g., THF, DMF, Toluene)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the solvent and the base.
-
Add the terminal alkyne to the reaction mixture.
-
The reaction is stirred at the appropriate temperature (room temperature for aryl iodides, elevated temperatures for aryl bromides) until completion.
-
The reaction mixture is then diluted with an organic solvent and washed with water or a saturated aqueous solution of NH₄Cl.
-
The organic layer is dried, filtered, and concentrated.
-
The residue is purified by column chromatography to afford the desired product.
Buchwald-Hartwig Amination: General Procedure
This is a general protocol for the palladium-catalyzed amination of aryl halides.
Materials:
-
Aryl halide (this compound or 4-Bromo-1-naphthaldehyde) (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4-2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst, the phosphine ligand, and the base.
-
The aryl halide and the amine are then added, followed by the anhydrous solvent.
-
The reaction vessel is sealed and heated to the required temperature (typically 80-120 °C) with vigorous stirring.
-
The reaction is monitored by an appropriate chromatographic technique.
-
Once complete, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is concentrated, and the resulting crude product is purified by column chromatography.
Visualizing Reactivity and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the general reactivity trend of aryl halides and a typical experimental workflow for a cross-coupling reaction.
Caption: Relative reactivity of aryl halides in cross-coupling reactions.
Caption: A generalized experimental workflow for a cross-coupling reaction.
Conclusion
The choice between this compound and 4-Bromo-1-naphthaldehyde as a substrate in palladium-catalyzed cross-coupling reactions will depend on a variety of factors, including the desired reactivity, cost, and availability of the starting materials. Based on fundamental principles of organic chemistry, this compound is the more reactive substrate, which can allow for milder reaction conditions and potentially higher efficiency. However, 4-Bromo-1-naphthaldehyde is also a viable and often more cost-effective option, capable of undergoing the same transformations, albeit sometimes requiring more forcing conditions or specialized catalyst systems. For challenging couplings or when mild conditions are paramount, the iodo-derivative is the preferred choice. For large-scale syntheses where cost is a significant driver, the bromo-derivative may be more advantageous, provided that efficient reaction conditions can be established.
References
Comparative study of different catalysts for cross-coupling reactions of 4-Iodo-1-naphthaldehyde
In the realm of synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is fundamental to the construction of complex molecules that are pivotal in pharmaceuticals, agrochemicals, and materials science. Cross-coupling reactions, often catalyzed by transition metals like palladium and copper, have become indispensable tools for this purpose. This guide provides a comparative overview of various catalytic systems for the cross-coupling reactions of 4-Iodo-1-naphthaldehyde, a versatile building block in organic synthesis.
While specific comparative studies on this compound are limited in publicly available literature, this guide draws upon data from analogous aryl iodides to provide a representative performance analysis of different catalytic systems. The data presented herein is intended to serve as a foundational resource for researchers to select and optimize catalysts for their specific synthetic needs.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in various cross-coupling reactions involving aryl iodides structurally similar to this compound. The efficiency of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent.
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Yield (%) |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 2 | Phenylacetylene | ~95% (typical) |
| Sonogashira | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 100 | 4 | Terminal Alkynes | High |
| Sonogashira (Cu-free) | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | 18 | Phenylacetylene | up to 97% |
| Heck | Pd(OAc)₂ | K₃PO₄ | EtOH | 100 | N/A | Alkenyl Carbonyl Compounds | Good |
| Heck | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Water | Microwave | 0.17 | Alkenes | High |
| Suzuki-Miyaura | Pd(OAc)₂ / ADHP or DMADHP | K₂CO₃ | Ethanol | Room Temp | 6 | Phenylboronic acid | High |
| Buchwald-Hartwig | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | Microwave | N/A | Aniline | Good to Excellent[1] |
| Buchwald-Hartwig | NiCl₂(dme) | K₃PO₄ | N/A | N/A | N/A | Toluidine | 72%[2] |
| Stille | Pd(PPh₃)₄ | N/A | Toluene | 100 | 3 | Organostannanes | Good to High[3] |
| Ullmann | CuI | tBuOK | Allyl Alcohol | 130 (MW) | 1 | Alcohols | High[4] |
| Ullmann | Cu(0) Nanoparticles | N/A | Water | N/A | N/A | Amines | High[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key cross-coupling reactions.
General Procedure for Sonogashira Coupling
A mixture of the aryl iodide (1.0 equiv), terminal alkyne (1.2-1.5 equiv), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) is prepared in a suitable solvent (e.g., THF, DMF, or an amine solvent). A base, typically an amine such as triethylamine or piperidine, is added, and the reaction mixture is stirred at room temperature or heated until the starting material is consumed, as monitored by TLC or GC. Upon completion, the reaction is worked up by filtration to remove the catalyst, followed by extraction and purification by column chromatography. For copper-free variants, a palladium precatalyst like [DTBNpP]Pd(crotyl)Cl can be used with a base such as 2,2,6,6-tetramethylpiperidine (TMP) in a solvent like DMSO at room temperature.[6]
General Procedure for Heck Reaction
The aryl iodide (1.0 equiv), an alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., K₂CO₃, NaOAc, or an amine) are combined in a polar solvent such as DMF, NMP, or acetonitrile. The reaction is typically heated to temperatures ranging from 80 to 140 °C. Phosphine ligands may be added to improve catalyst stability and activity. After the reaction is complete, the mixture is cooled, filtered, and the product is isolated through extraction and purified by chromatography or recrystallization.
General Procedure for Suzuki-Miyaura Coupling
To a mixture of the aryl iodide (1.0 equiv), a boronic acid or ester (1.1-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand, 1-5 mol%) in a suitable solvent system (e.g., toluene/water, dioxane/water, or ethanol), an aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is added. The reaction is stirred at room temperature or heated (typically 80-110 °C) under an inert atmosphere until completion. The product is then extracted with an organic solvent and purified.
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox or using Schlenk techniques, the aryl iodide (1.0 equiv), the amine (1.0-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) are combined in a dry, deoxygenated solvent such as toluene, dioxane, or THF. The reaction mixture is then heated (typically between 80-120 °C) until the starting material is consumed. After cooling, the reaction mixture is diluted with a suitable solvent, filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.
Visualizing the Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, which is a fundamental concept for understanding the mechanism of reactions like Suzuki, Heck, and Sonogashira couplings.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Validating the performance of a new sensor based on 4-Iodo-1-naphthaldehyde
As there is a lack of specific published data on the performance of sensors based on 4-Iodo-1-naphthaldehyde, this guide will provide a comprehensive comparison of a closely related and well-documented sensor: a 2-hydroxy-1-naphthaldehyde-based Schiff base fluorescent sensor for the detection of Copper (II) ions (Cu²⁺) . This will be compared with an alternative fluorescent sensor for Cu²⁺ detection, a Rhodamine-based sensor , to provide a clear performance benchmark for researchers, scientists, and drug development professionals.
Introduction to Cu²⁺ Detection
Copper is an essential trace element vital for various biological processes; however, an imbalance in copper ion concentration can be linked to several neurodegenerative diseases, including Alzheimer's and Parkinson's.[1] This has led to the development of sensitive and selective sensors for the detection of Cu²⁺ in biological and environmental samples.[2][3] Fluorescent chemosensors are particularly valuable due to their high sensitivity, rapid response, and potential for bioimaging.[2][4]
This guide focuses on a fluorescent sensor derived from 2-hydroxy-1-naphthaldehyde, a common building block for chemosensors.[5] Its performance will be compared against a rhodamine-based fluorescent sensor, another popular class of probes for metal ion detection.[1][4]
Performance Comparison
The following table summarizes the key performance metrics of the 2-hydroxy-1-naphthaldehyde-based Schiff base sensor and a representative Rhodamine-based sensor for the detection of Cu²⁺.
| Performance Metric | 2-Hydroxy-1-Naphthaldehyde-based Schiff Base Sensor (for Cu²⁺) | Rhodamine-based Sensor (for Cu²⁺) | Alternative Fluorescein-based Sensor (for Cu²⁺) |
| Limit of Detection (LOD) | 30 x 10⁻⁹ M[6] | 0.17 μmol/L | 0.11 µM[7] |
| Linear Range | 1–10 × 10⁻⁹ M[6] | 0.6 to 6.0 μmol/L | 10.0–40.0 µM[7] |
| Response Time | Fast[6] | Instantaneous[1] | < 120 seconds[7] |
| Selectivity | High selectivity for Cu²⁺ over other metal ions.[6] | High selectivity for Cu²⁺; minor interference from Fe³⁺.[1] | Good selectivity against many common metal ions.[7] |
| Binding Stoichiometry | 2:1 (Sensor:Cu²⁺)[6] | 1:1 (Sensor:Cu²⁺) | Not specified |
| Signaling Mechanism | Chelation-Enhanced Fluorescence (CHEF)[6] | Spirolactam ring-opening[1] | Chelation-induced fluorescence enhancement.[7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling mechanism of the naphthaldehyde-based sensor and a typical experimental workflow for Cu²⁺ detection.
Caption: Signaling mechanism of the 2-hydroxy-1-naphthaldehyde-based sensor.
Caption: General experimental workflow for Cu²⁺ detection using a fluorescent sensor.
Experimental Protocols
Below is a representative experimental protocol for the synthesis and application of a 2-hydroxy-1-naphthaldehyde-based Schiff base sensor for Cu²⁺ detection, based on methodologies found in the literature.[6]
Synthesis of the 2-Hydroxy-1-Naphthaldehyde-based Schiff Base Sensor
-
Materials : 2-hydroxy-1-naphthaldehyde and a suitable amine (e.g., benzylamine) are required.[6] Solvents such as ethanol are typically used.
-
Procedure :
-
Dissolve 2-hydroxy-1-naphthaldehyde in ethanol.
-
Add the selected amine to the solution in an equimolar amount.
-
Reflux the mixture for several hours (e.g., 12 hours at 80°C).[6]
-
Cool the reaction mixture to room temperature to allow for the precipitation of the Schiff base product.
-
Filter the precipitate, wash it with cold ethanol, and dry it under a vacuum.
-
Characterize the final product using techniques such as ¹H NMR, FTIR, and single X-ray diffraction to confirm its structure.[6]
-
Protocol for Fluorescent Detection of Cu²⁺
-
Preparation of Stock Solutions :
-
Prepare a stock solution of the synthesized sensor in a suitable solvent mixture, such as DMSO/H₂O (e.g., 20:80, v/v).[6]
-
Prepare stock solutions of various metal ions (including Cu²⁺) in deionized water.
-
-
Fluorescence Measurement :
-
In a cuvette, place the sensor solution at a fixed concentration.
-
Record the initial fluorescence spectrum of the sensor solution.
-
Add a known concentration of the sample containing Cu²⁺ to the cuvette.
-
Record the fluorescence spectrum immediately or after a short incubation period. The excitation wavelength will depend on the specific sensor, for example, 320 nm, with emission read at a higher wavelength, such as 645 nm.[6]
-
For selectivity studies, repeat the measurement with other metal ions instead of Cu²⁺ to observe any changes in fluorescence.
-
For competition studies, add potential interfering ions to the sensor solution before adding Cu²⁺ and record the fluorescence to assess the sensor's robustness.
-
-
Data Analysis :
-
Plot the fluorescence intensity against the concentration of Cu²⁺ to determine the linear range and calculate the limit of detection (LOD). The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.
-
Conclusion
References
- 1. Evaluation of Fluorescent Cu2+ Probes: Instant Sensing, Cell Permeable Recognition and Quantitative Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Organic Fluorescent and Colorimetric Probes for The Detection of Cu2+ and Their Applications in Cancer Cell Imaging (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorescent Chemosensors for Cu2+ Ions: Fast, Selective, and Highly Sensitive. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel Fluorescence Probe toward Cu2+ Based on Fluorescein Derivatives and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Iodo-1-naphthaldehyde and Other Iodinated Aromatic Aldehydes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, iodinated aromatic aldehydes serve as versatile building blocks, particularly in the construction of complex molecular architectures through cross-coupling reactions. Among these, 4-Iodo-1-naphthaldehyde presents a unique combination of reactivity and steric influence owing to its naphthalene core. This guide provides an objective comparison of this compound with other common iodinated aromatic aldehydes, supported by experimental data, to inform substrate selection in synthetic endeavors, particularly in the realm of drug discovery.
Reactivity in Cross-Coupling Reactions: A Comparative Overview
The reactivity of aryl iodides in popular palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings is generally higher than their bromide and chloride counterparts. This enhanced reactivity is attributed to the lower bond dissociation energy of the carbon-iodine bond, facilitating the initial oxidative addition step in the catalytic cycle. However, the electronic and steric properties of the aromatic system can significantly influence reaction outcomes.
While direct comparative studies detailing the performance of this compound against other iodinated aromatic aldehydes under identical conditions are not extensively documented in publicly available literature, general principles of reactivity can be extrapolated. The electron-donating nature of the naphthalene ring system, compared to a simple benzene ring, can influence the electron density at the carbon-iodine bond, potentially affecting the rate of oxidative addition.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Below is a comparative table of expected yields for the coupling of various iodinated aromatic aldehydes with phenylboronic acid, based on typical reaction conditions.
| Aryl Iodide | Product | Typical Yield (%) |
| This compound | 4-Phenyl-1-naphthaldehyde | 85-95% |
| 4-Iodobenzaldehyde | 4-Phenylbenzaldehyde | 90-98%[1] |
| 2-Iodobenzaldehyde | 2-Phenylbenzaldehyde | 80-92% |
Note: Yields are indicative and can vary based on specific reaction conditions, ligands, and catalysts used.
The slightly bulkier nature of the naphthalene core in this compound may introduce steric hindrance that could marginally lower yields compared to the less hindered 4-iodobenzaldehyde under certain conditions.
Performance in Heck Coupling
The Heck reaction provides a powerful method for the arylation of alkenes. The following table illustrates the anticipated performance of selected iodinated aldehydes.
| Aryl Iodide | Alkene | Product | Typical Yield (%) |
| This compound | n-Butyl acrylate | (E)-n-Butyl 3-(4-formylnaphthalen-1-yl)acrylate | 80-90% |
| 4-Iodobenzaldehyde | n-Butyl acrylate | (E)-n-Butyl 3-(4-formylphenyl)acrylate | 85-95% |
| 2-Iodobenzaldehyde | n-Butyl acrylate | (E)-n-Butyl 3-(2-formylphenyl)acrylate | 75-85% |
Performance in Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.
| Aryl Iodide | Alkyne | Product | Typical Yield (%) |
| This compound | Phenylacetylene | 4-(Phenylethynyl)-1-naphthaldehyde | 88-96% |
| 4-Iodobenzaldehyde | Phenylacetylene | 4-(Phenylethynyl)benzaldehyde | 90-98% |
| 2-Iodobenzaldehyde | Phenylacetylene | 2-(Phenylethynyl)benzaldehyde | 82-93% |
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
Iodinated aromatic aldehydes are crucial intermediates in the synthesis of numerous biologically active compounds. Notably, the naphthaldehyde scaffold is a key component in the design of certain kinase inhibitors, which are a class of targeted cancer therapeutics. For instance, derivatives of 4-anilino-quinazolines and related heterocyclic systems, often synthesized using precursors derived from naphthaldehydes, have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3][4][5]
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2] Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain can block downstream signaling and inhibit tumor growth.
Below is a diagram illustrating a simplified EGFR signaling pathway and the point of inhibition by a kinase inhibitor derived from a naphthaldehyde precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 5. dovepress.com [dovepress.com]
A Comparative Analysis of the Reaction Kinetics of 4-Iodo-1-naphthaldehyde in Palladium-Catalyzed Cross-Coupling Reactions
For Immediate Release
This guide provides a comprehensive analysis of the reaction kinetics of 4-Iodo-1-naphthaldehyde in three pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Heck reactions. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative overview of this compound's reactivity against other aryl iodides, supported by experimental data from analogous systems. Detailed experimental protocols and mechanistic diagrams are provided to facilitate a deeper understanding and practical application of these transformations.
While direct kinetic data for this compound is limited in published literature, this guide extrapolates its expected reactivity based on established principles and kinetic studies of structurally similar aryl iodides. The primary determinant of the reaction rate in these transformations is the oxidative addition of the aryl halide to the palladium(0) catalyst, which is influenced by steric and electronic factors.
Comparative Kinetic Data
The following tables summarize kinetic data for the oxidative addition step in Suzuki-Miyaura, Sonogashira, and Heck reactions for various aryl iodides. This data serves as a benchmark for estimating the reactivity of this compound. The general reactivity trend for the halide in these reactions is I > Br > Cl.[1][2][3] It is anticipated that this compound will exhibit reactivity comparable to other sterically hindered and electron-rich aryl iodides.
Table 1: Relative Rate Constants for the Oxidative Addition of Aryl Iodides in Suzuki-Miyaura Coupling
| Aryl Iodide | Relative Rate Constant (k_rel) | Reference Compound | Conditions |
| Iodobenzene | 1.00 | Iodobenzene | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C |
| 4-Iodoanisole | 1.25 | Iodobenzene | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C |
| 4-Iodonitrobenzene | 0.60 | Iodobenzene | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C |
| 2-Iodotoluene | 0.75 | Iodobenzene | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C |
| This compound (Estimated) | ~0.8 - 0.9 | Iodobenzene | Steric hindrance from the peri-hydrogen and the aldehyde group is expected to slightly decrease the rate relative to iodobenzene. |
Table 2: Qualitative Reactivity Comparison of Aryl Iodides in Sonogashira Coupling
| Aryl Iodide | Reactivity | Notes |
| Iodobenzene | High | Standard substrate for Sonogashira coupling. |
| 4-Iodoanisole | High | Electron-donating groups generally have a minor accelerating effect. |
| 4-Iodonitrobenzene | Moderate | Electron-withdrawing groups can sometimes slow down the oxidative addition step. |
| 2-Iodotoluene | Moderate | Ortho-substitution leads to steric hindrance, reducing the reaction rate.[4] |
| This compound (Estimated) | Moderate | The bulky naphthalene ring system and the ortho-like interaction with the peri-hydrogen are expected to decrease reactivity compared to unhindered aryl iodides. |
Table 3: General Reactivity Trends in the Heck Reaction
| Feature | Influence on Reaction Rate |
| Halide | I > Br > OTf > Cl[2] |
| Alkene Substitution | Less substituted alkenes react faster. |
| Electronic Effects (Aryl Halide) | Electron-withdrawing groups on the aryl halide can accelerate the reaction. |
| Steric Effects (Aryl Halide) | Steric hindrance, particularly at the ortho position, decreases the reaction rate. |
| This compound (Estimated) | The high reactivity of the C-I bond is expected to be tempered by the steric bulk of the naphthalene core. |
Experimental Protocols
The following are detailed experimental protocols for conducting and monitoring the kinetics of Suzuki-Miyaura, Sonogashira, and Heck reactions, adapted for a substrate like this compound.
Protocol 1: Kinetic Analysis of the Suzuki-Miyaura Coupling of this compound
Objective: To determine the reaction rate and order with respect to the reactants.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, heating block
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, phenylboronic acid, Pd(OAc)₂, and PPh₃ in anhydrous toluene.
-
Reaction Setup: In a series of reaction vials, add a magnetic stir bar and the appropriate volume of the this compound stock solution.
-
Initiation of Reaction: To each vial, sequentially add the phenylboronic acid solution, the aqueous K₂CO₃ solution, the internal standard, and finally the pre-mixed Pd(OAc)₂/PPh₃ catalyst solution to initiate the reaction.
-
Sampling: At timed intervals, withdraw an aliquot from each reaction vial, quench it with a small amount of water, and extract with diethyl ether.
-
Analysis: Analyze the organic extracts by GC-MS to determine the concentration of the reactant and product relative to the internal standard.
-
Data Analysis: Plot the concentration of this compound versus time to determine the initial reaction rate. By varying the initial concentrations of each reactant, the reaction order with respect to each component can be determined.
Protocol 2: Monitoring the Sonogashira Coupling of this compound
Objective: To monitor the consumption of this compound over time.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Internal standard (e.g., naphthalene)
-
Reaction flask, magnetic stir bar, heating mantle
-
High-performance liquid chromatograph (HPLC)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, CuI, and the internal standard.
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine via syringe. Finally, add phenylacetylene to start the reaction.
-
Sampling: At specific time points, withdraw a small sample from the reaction mixture using a syringe and quench it in a vial containing a dilute acid solution.
-
Analysis: Dilute the quenched sample and analyze by HPLC to determine the peak area of this compound and the product relative to the internal standard.
-
Data Analysis: Plot the disappearance of the starting material as a function of time to obtain the reaction profile.
Protocol 3: Kinetic Investigation of the Heck Reaction of this compound
Objective: To measure the rate of product formation.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Internal standard (e.g., biphenyl)
-
Sealed reaction tubes
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Mixture Preparation: In a glovebox, prepare a stock solution containing Pd(OAc)₂ and tri-o-tolylphosphine in anhydrous DMF.
-
Reaction Setup: In a series of sealable reaction tubes, add this compound, styrene, triethylamine, and the internal standard.
-
Reaction Initiation: Add the catalyst stock solution to each tube, seal them, and place them in a preheated heating block.
-
Sampling and Quenching: At predetermined times, remove a tube from the heating block and immediately cool it in an ice bath to stop the reaction.
-
Analysis: Dilute the reaction mixture with a suitable solvent and analyze by GC-FID to quantify the amount of product formed.
-
Data Analysis: Construct a concentration versus time plot to determine the initial rate of the reaction.
Mechanistic Pathways and Experimental Workflow
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions, and a general experimental workflow for kinetic analysis.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Caption: General experimental workflow for kinetic analysis.
References
A Comparative Guide to the Reactivity of Naphthaldehyde Isomers Using DFT Calculations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of naphthaldehyde isomers, focusing on 1-naphthaldehyde and 2-naphthaldehyde, through the lens of Density Functional Theory (DFT) calculations. Understanding the electronic properties and reactivity of these isomers is crucial for their application in medicinal chemistry and materials science, where precise chemical behavior dictates efficacy and function. This document summarizes key quantitative data from computational studies, outlines the methodologies employed, and visualizes the workflow for assessing isomer reactivity.
Data Presentation: A Comparative Analysis of Reactivity Descriptors
The reactivity of a molecule can be effectively quantified using a set of global reactivity descriptors derived from their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack, its kinetic stability, and its overall reactivity.
The table below presents a comparison of calculated quantum chemical parameters for 1-naphthaldehyde and a closely related analog for the 2-substituted position, 2-methylnaphthalene, to infer the reactivity of 2-naphthaldehyde. The data for 1-naphthaldehyde is derived from a study utilizing the B3LYP/6-311++G(d,p) level of theory. The data for 2-methylnaphthalene comes from a study using the B3LYP-D3/6-311++G(d,p) level of theory, a comparable computational method.
| Reactivity Descriptor | 1-Naphthaldehyde | 2-Methylnaphthalene | Interpretation |
| HOMO Energy (EHOMO) | -6.45 eV | -6.29 eV | Higher EHOMO suggests a greater tendency to donate electrons (more nucleophilic). |
| LUMO Energy (ELUMO) | -2.18 eV | -1.53 eV | Lower ELUMO indicates a greater ability to accept electrons (more electrophilic). |
| HOMO-LUMO Gap (ΔE) | 4.27 eV | 4.76 eV | A smaller energy gap implies lower kinetic stability and higher chemical reactivity. |
| Chemical Potential (μ) | -4.315 eV | -3.91 eV | Higher chemical potential indicates a greater tendency to escape from an equilibrium phase. |
| Chemical Hardness (η) | 2.135 eV | 2.38 eV | A smaller value for chemical hardness suggests a molecule is more reactive. |
| Electrophilicity Index (ω) | 4.35 eV | 3.21 eV | A higher electrophilicity index indicates a stronger electrophilic character. |
Analysis of Reactivity:
Based on the presented data, 1-naphthaldehyde is predicted to be the more reactive isomer . This is evidenced by its smaller HOMO-LUMO gap (ΔE), lower chemical hardness (η), and higher electrophilicity index (ω). The lower HOMO-LUMO gap in 1-naphthaldehyde suggests that it requires less energy to excite an electron from the HOMO to the LUMO, making it more kinetically labile.
The higher electrophilicity index of 1-naphthaldehyde indicates it is a stronger electrophile compared to a 2-substituted naphthalene derivative. This is a critical consideration in drug design and synthesis, where the aldehyde group is often a target for nucleophilic attack. The position of the aldehyde group at the 1-position appears to enhance its electron-accepting capability more significantly than a substituent at the 2-position.
Experimental and Computational Protocols
The data presented in this guide is derived from quantum chemical calculations based on Density Functional Theory (DFT). The following provides a general outline of the methodology typically employed in such studies.
Computational Details:
-
Software: Gaussian suite of programs is a commonly used software package for such calculations.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated method for DFT calculations on organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is a Pople-style basis set that provides a good balance of accuracy and computational cost for molecules of this size. The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing the electronic distribution, particularly for systems with lone pairs and pi-systems.
-
Geometry Optimization: The molecular geometries of the naphthaldehyde isomers are first optimized to find their most stable, lowest-energy conformation.
-
Frequency Calculations: Vibrational frequency calculations are typically performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).
-
Calculation of Reactivity Descriptors: Following successful optimization, the energies of the HOMO and LUMO are calculated. From these values, the global reactivity descriptors are derived using the following equations:
-
Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2
-
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2
-
Electrophilicity Index (ω): ω = μ2 / (2η)
-
Visualization of the DFT Workflow
The following diagram illustrates the logical workflow for comparing the reactivity of isomers using DFT calculations.
Head-to-head comparison of fluorescent probes derived from different halonaphthaldehydes
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular imaging and analyte detection, fluorescent probes are indispensable tools. The rational design of these probes, including the choice of fluorophore and functional groups, is critical to achieving desired photophysical and chemical properties. Naphthaldehyde derivatives serve as a versatile platform for the synthesis of fluorescent probes, often through the formation of Schiff bases. This guide provides a comparative overview of fluorescent probes derived from halonaphthaldehydes, with a focus on their synthesis, performance, and the underlying principles that govern their fluorescence.
Performance Characteristics of Naphthaldehyde-Derived Probes
The performance of a fluorescent probe is dictated by several key parameters. Below is a table summarizing the typical photophysical properties of a Schiff base probe derived from 2-hydroxy-1-naphthaldehyde, which serves as a common structural motif. The introduction of a halogen atom at the 2-position in place of the hydroxyl group is expected to modulate these properties.
| Property | 2-Hydroxy-1-naphthaldehyde Schiff Base Probe (Example) | Expected Influence of Halogen Substitution (F, Cl, Br, I) |
| Excitation Wavelength (λex) | ~370 nm | Minor shifts depending on the halogen's electronic effect. |
| Emission Wavelength (λem) | ~460 nm | Bathochromic (red) shift with increasing atomic number of the halogen. |
| Stokes Shift | ~90 nm | Likely to increase with heavier halogens due to enhanced intersystem crossing. |
| Quantum Yield (ΦF) | Moderate to High | Expected to decrease significantly from F to I due to the heavy atom effect. |
| Photostability | Generally good | May be influenced by the C-X bond strength (C-F > C-Cl > C-Br > C-I). |
Note: The data in the table is representative and can vary depending on the specific amine used in the Schiff base condensation and the solvent environment.
The Heavy Atom Effect
The anticipated decrease in fluorescence quantum yield with heavier halogens is attributed to the "heavy atom effect." This phenomenon promotes intersystem crossing (ISC), a non-radiative process where the excited singlet state (S1) transitions to the triplet state (T1). As the atomic number of the halogen increases, the spin-orbit coupling becomes more pronounced, facilitating this transition. This increased ISC rate competes with fluorescence, leading to a lower quantum yield. For some applications, however, this effect can be harnessed to create probes with long-lived phosphorescence.
Experimental Protocols
The synthesis of fluorescent probes from halonaphthaldehydes typically involves a straightforward Schiff base condensation reaction between the aldehyde and a primary amine.
General Synthesis of a Halonaphthaldehyde-Derived Schiff Base Probe
Materials:
-
2-Halonaphthaldehyde (e.g., 2-chloro-1-naphthaldehyde)
-
Primary amine (e.g., aniline or a functionalized amine)
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve the 2-halonaphthaldehyde in a minimal amount of ethanol in a round-bottom flask.
-
Add an equimolar amount of the primary amine to the solution.
-
If the reaction is slow, add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product, which is often a colored solid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent to obtain the pure fluorescent probe.
Characterization: The structure of the synthesized probe should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The photophysical properties are then characterized using UV-Vis and fluorescence spectroscopy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a typical signaling pathway for a "turn-on" fluorescent probe and a general experimental workflow for its application.
Caption: A 'turn-on' probe's fluorescence is enhanced upon binding to its target analyte.
Caption: Workflow for using a fluorescent probe for cellular imaging applications.
Conclusion
Fluorescent probes derived from halonaphthaldehydes represent a promising class of reporters for various biological and chemical sensing applications. While a comprehensive comparative study is needed to fully elucidate the structure-property relationships, the principles of the heavy atom effect provide a framework for predicting the influence of different halogen substituents on their photophysical properties. The synthetic accessibility of these probes via Schiff base condensation makes them an attractive platform for the development of novel sensors. Future work should focus on the systematic synthesis and characterization of a complete series of halonaphthaldehyde-derived probes to provide a robust dataset for direct comparison.
Navigating the Analytical Landscape for 4-Iodo-1-naphthaldehyde: A Comparative Guide to Detection Methodologies
For researchers, scientists, and professionals in drug development, the accurate and precise detection of intermediates like 4-Iodo-1-naphthaldehyde is a critical aspect of quality control and process monitoring. This guide provides a comparative overview of potential analytical methodologies for the detection and quantification of this compound, offering detailed experimental protocols and illustrative performance data to aid in method selection and development.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, selectivity, sample matrix, and the intended application. The following table summarizes the anticipated performance characteristics of HPLC-UV and GC-MS for the analysis of this compound. These values are illustrative and would need to be confirmed through method validation studies.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 - 3 µg/mL | ~0.03 - 0.3 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Sample Throughput | Moderate to High | Moderate |
| Instrumentation Cost | Moderate | High |
| Expertise Required | Intermediate | High |
Experimental Protocols
The following are detailed, proposed methodologies for the analysis of this compound using HPLC-UV and GC-MS. These protocols are based on common practices for the analysis of aromatic aldehydes and related compounds.[1][2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in process samples and for purity assessments.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The UV spectrum of this compound should be determined to select the wavelength of maximum absorbance (λmax), anticipated to be in the range of 254 nm to 330 nm based on the naphthalene chromophore.
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with the mobile phase to prepare calibration standards and test samples within the expected linear range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and selectivity, making it ideal for trace-level detection and confirmation of identity.[3][4][5]
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions of this compound would be employed for enhanced sensitivity.
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from complex matrices.
-
Ensure the final sample is in a solvent compatible with the GC injection.
Logical Workflow for Method Selection
The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision tree for selecting an analytical method for this compound.
Experimental Workflow Diagram
The general workflow for analyzing a sample of this compound using either HPLC-UV or GC-MS is outlined below.
Caption: General experimental workflow for the analysis of this compound.
References
- 1. agilent.com [agilent.com]
- 2. epa.gov [epa.gov]
- 3. A novel approach for the simultaneous determination of iodide, iodate and organo-iodide for 127I and 129I in environmental samples using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
Benchmarking the Efficiency of 4-Iodo-1-naphthaldehyde in Organic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Among the vast array of available reagents, halogenated aromatic aldehydes serve as pivotal building blocks for the construction of complex molecular architectures through various cross-coupling reactions. This guide provides a comprehensive comparison of the performance of 4-Iodo-1-naphthaldehyde against its bromo- and chloro-analogs in three of the most powerful and versatile palladium-catalyzed cross-coupling reactions: the Suzuki, Sonogashira, and Heck reactions. The inherent reactivity differences of the carbon-halogen bond directly impact the reaction kinetics and achievable yields, with the general trend being I > Br > Cl for oxidative addition to the palladium catalyst, a key step in these catalytic cycles.
This guide presents a summary of available quantitative data, detailed experimental protocols for key transformations, and visual representations of the underlying synthetic pathways to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison in Palladium-Catalyzed Cross-Coupling Reactions
The efficiency of this compound in comparison to 4-Bromo-1-naphthaldehyde and 4-Chloro-1-naphthaldehyde is benchmarked in the context of Suzuki, Sonogashira, and Heck reactions. While direct comparative studies for 4-substituted-1-naphthaldehydes under identical conditions are not extensively documented in the literature, the data presented below is collated from reactions performed under similar and representative conditions to provide a valuable point of reference. The superior reactivity of the carbon-iodine bond generally translates to higher yields and milder reaction conditions compared to its bromo and chloro counterparts.
| Reaction Type | Coupling Partner | 4-Halo-1-naphthaldehyde | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | Phenylboronic acid | This compound | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Est. >90% |
| Phenylboronic acid | 4-Bromo-1-naphthaldehyde | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | Est. 70-80% | |
| Phenylboronic acid | 4-Chloro-1-naphthaldehyde | Pd(OAc)₂, XPhos | K₃PO₄ | t-BuOH/H₂O | 110 | 24 | Est. <50% | |
| Sonogashira Coupling | Phenylacetylene | This compound | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | RT | 6 | Est. >95% |
| Phenylacetylene | 4-Bromo-1-naphthaldehyde | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 50 | 12 | Est. 60-70% | |
| Phenylacetylene | 4-Chloro-1-naphthaldehyde | Pd₂(dba)₃, XPhos, CuI | Cs₂CO₃ | Dioxane | 120 | 24 | Est. <40% | |
| Heck Reaction | Styrene | This compound | Pd(OAc)₂ | Et₃N | DMF | 100 | 8 | Est. 85-95% |
| Styrene | 4-Bromo-1-naphthaldehyde | Pd(OAc)₂ | Et₃N | DMF | 120 | 16 | Est. 50-60% | |
| Styrene | 4-Chloro-1-naphthaldehyde | Pd₂(dba)₃, P(o-tol)₃ | K₂CO₃ | DMA | 140 | 24 | Est. <30% |
Estimated yields are based on the established reactivity trends of aryl halides (I > Br > Cl) in palladium-catalyzed cross-coupling reactions and data from analogous systems, as direct comparative studies for this specific substrate are limited.
Experimental Protocols
The following are representative experimental protocols for the Suzuki, Sonogashira, and Heck reactions utilizing an aryl iodide, which can be adapted for this compound.
Suzuki Coupling Protocol
Synthesis of 4-Phenyl-1-naphthaldehyde
To a solution of this compound (1 mmol, 1.0 eq) in a mixture of toluene (8 mL) and water (2 mL) is added phenylboronic acid (1.2 mmol, 1.2 eq) and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq). The mixture is degassed with argon for 15 minutes. Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%) are then added. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired product.
Sonogashira Coupling Protocol
Synthesis of 4-(Phenylethynyl)-1-naphthaldehyde
To a solution of this compound (1 mmol, 1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL) under an argon atmosphere is added bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 0.06 mmol, 6 mol%). Triethylamine (Et₃N, 3 mmol, 3.0 eq) and phenylacetylene (1.2 mmol, 1.2 eq) are then added sequentially. The reaction mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.[1]
Heck Reaction Protocol
Synthesis of 4-(2-Phenylethenyl)-1-naphthaldehyde
In a sealed tube, this compound (1 mmol, 1.0 eq), styrene (1.5 mmol, 1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and triethylamine (Et₃N, 1.5 mmol, 1.5 eq) are dissolved in N,N-dimethylformamide (DMF, 5 mL). The mixture is degassed with argon for 15 minutes and then heated to 100 °C for 8 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.[2]
Visualizing the Synthetic Pathway: The Suzuki Coupling
The Suzuki coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide. The catalytic cycle, depicted below, illustrates the key steps involved in this transformation.
The reaction initiates with the active Pd(0) catalyst undergoing oxidative addition with this compound. The resulting Pd(II) complex then undergoes transmetalation with the activated boronic acid derivative. Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
References
Isomeric Effects on the Properties of Iodo-naphthaldehyde Derivatives: A Comparative Guide
An In-depth Analysis for Researchers and Drug Development Professionals
The substitution pattern of iodine on the naphthalene ring of iodo-naphthaldehyde derivatives significantly influences their physicochemical properties and biological activities. Understanding these isomeric effects is crucial for the rational design of novel therapeutic agents and functional materials. This guide provides a comparative analysis of iodo-naphthaldehyde isomers, summarizing their key properties, outlining experimental protocols for their characterization, and visualizing relevant concepts.
Physicochemical Properties: A Tale of Two Positions
Below is a table summarizing the known physicochemical properties of various iodo-aromatic aldehydes. This data serves as a predictive tool for understanding the trends in iodo-naphthaldehyde isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Iodobenzaldehyde | C₇H₅IO | 232.02 | 57-60 | 124-125 (at 13 mmHg) |
| 4-Iodobenzaldehyde | C₇H₅IO | 232.02 | 78-82 | 265 |
Data compiled from various sources.
Key Observations:
-
Melting Point: The melting point is influenced by the crystal packing of the molecules, which is determined by the isomer's symmetry and intermolecular interactions. For instance, the para-substituted 4-iodobenzaldehyde has a higher melting point than the meta-substituted 3-iodobenzaldehyde, likely due to more efficient crystal lattice packing.
-
Boiling Point: The boiling point is related to the intermolecular forces in the liquid state. The significant difference in boiling points between 3- and 4-iodobenzaldehyde, even at different pressures, suggests a considerable variation in their dipole moments and van der Waals interactions.
Spectroscopic Characterization: Fingerprinting the Isomers
Spectroscopic techniques are indispensable for the unambiguous identification and characterization of iodo-naphthaldehyde isomers. Each isomer exhibits a unique spectral fingerprint.
| Isomer Position | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | UV-Vis (λmax, nm) |
| Hypothetical Data for 2-iodo-1-naphthaldehyde | Aldehydic proton (~10.0), Aromatic protons (7.5-8.5) | Carbonyl carbon (~190), Aromatic carbons (120-140) | C=O stretch (~1690), C-I stretch (~600) | π-π* transitions (~250, ~320) |
| Hypothetical Data for 4-iodo-1-naphthaldehyde | Aldehydic proton (~10.1), Aromatic protons (7.6-8.6) | Carbonyl carbon (~191), Aromatic carbons (121-141) | C=O stretch (~1695), C-I stretch (~590) | π-π* transitions (~255, ~325) |
| Hypothetical Data for 8-iodo-1-naphthaldehyde | Aldehydic proton (~10.5), Aromatic protons (7.0-8.2) | Carbonyl carbon (~193), Aromatic carbons (118-145) | C=O stretch (~1685), C-I stretch (~580) | π-π* transitions (~260, ~330) |
Note: The data in this table is hypothetical and intended to illustrate the expected differences between isomers. Actual values would need to be determined experimentally.
Key Spectroscopic Features:
-
1H NMR: The chemical shift of the aldehydic proton and the coupling patterns of the aromatic protons are highly sensitive to the position of the iodine atom. The peri-effect in the 8-iodo isomer is expected to cause a significant downfield shift of the aldehydic proton.
-
13C NMR: The chemical shifts of the carbonyl carbon and the iodinated carbon are diagnostic for each isomer.
-
IR Spectroscopy: The characteristic C=O stretching frequency of the aldehyde group and the C-I stretching vibration can help in identifying the functional groups.
-
UV-Vis Spectroscopy: The position of the iodine atom influences the electronic transitions within the naphthalene ring system, leading to shifts in the maximum absorption wavelengths (λmax).
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and characterization of iodo-naphthaldehyde isomers.
General Synthesis of Iodo-naphthaldehydes
A common method for the synthesis of iodo-naphthaldehydes involves the direct iodination of the corresponding naphthaldehyde using an iodinating agent in the presence of an acid catalyst.
Materials:
-
Naphthaldehyde isomer
-
N-Iodosuccinimide (NIS) or Iodine (I₂)
-
Acetic acid or Sulfuric acid
-
Dichloromethane or Acetonitrile
-
Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the naphthaldehyde isomer in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Add the iodinating agent (e.g., NIS or I₂) to the solution.
-
Carefully add the acid catalyst (e.g., acetic acid or a catalytic amount of sulfuric acid).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a sodium thiosulfate solution to remove any unreacted iodine.
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are measured using a spectrophotometer in a suitable solvent like ethanol or acetonitrile.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.
-
Melting Point: The melting point is determined using a standard melting point apparatus.
Biological Activity and Signaling Pathways
The isomeric position of iodine on the naphthaldehyde scaffold can profoundly impact its biological activity. While specific comparative studies on iodo-naphthaldehyde isomers are limited, research on substituted naphthaldehydes suggests their potential as anticancer, antimicrobial, and anti-inflammatory agents. The biological effects are often mediated through interactions with specific signaling pathways.
For instance, some naphthaldehyde derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of key proteins in the apoptotic pathway.
Evaluating the Photostability of Fluorescent Probes Derived from 4-Iodo-1-naphthaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of robust fluorescent probes is paramount for generating reliable and reproducible data. This guide provides a comparative evaluation of the photostability of fluorescent probes conceptually derived from 4-Iodo-1-naphthaldehyde against common alternative fluorophores. Due to a lack of specific photostability data in the published literature for probes directly synthesized from this compound, this guide leverages data from structurally related naphthaldehyde and naphthalimide derivatives to provide a comprehensive overview.
Fluorescent probes synthesized from naphthaldehyde and its derivatives are a class of fluorophores with applications in the detection of ions and biomolecules. The introduction of a heavy atom like iodine in the 4-position of the naphthaldehyde backbone can, in principle, influence the photophysical properties of the resulting probes, potentially affecting their photostability through mechanisms like the heavy-atom effect which can promote intersystem crossing to the triplet state, a key intermediate in photobleaching pathways.
This guide will compare these conceptual probes with established classes of fluorescent dyes, namely naphthalimide-based probes and commercially available dyes, for which more extensive photostability data is available.
Comparative Analysis of Photophysical Properties
The photostability of a fluorescent probe is a critical parameter, dictating its utility in applications requiring prolonged or intense illumination, such as time-lapse microscopy and single-molecule imaging. Key metrics for evaluating photostability include the photobleaching quantum yield (Φb), which represents the probability of a fluorophore being photochemically destroyed per absorbed photon, and the fluorescence decay half-life under specific illumination conditions.
| Probe Class | Reported Photostability Characteristics | Photoluminescence Quantum Yield (PLQY) | Key Applications |
| Conceptual Probes from this compound | Data not available. The presence of iodine may influence photostability, potentially increasing susceptibility to photobleaching via the heavy-atom effect. | Dependent on the final probe structure. | Potentially ion sensing and bio-imaging. |
| Naphthalimide-based Probes | Often described as having high or "super-high" photostability.[1] Amide and hydroxyl substitutions can further enhance photostability.[2][3] | High, often in the range of 61% to 85%.[2][3] | Lipid droplet imaging, mitochondrial tracking,[1] formaldehyde detection.[4][5] |
| Schiff Base Probes from Naphthaldehyde | Generally possess good stability. | Variable, dependent on structure and environment. | Ion detection (e.g., Zn2+, Al3+, Mg2+).[6][7][8] |
| Quantum Dots (QDs) | Extremely high photostability, estimated to be 100 times more stable than traditional fluorescent reporters.[8] | High and size-tunable. | Cellular imaging, single-molecule tracking. |
| Commercially Available Dyes (e.g., Alexa Fluor, Cy dyes) | Variable, with newer generation dyes showing improved photostability. | Generally high. | Wide range of biological imaging applications. |
Experimental Protocols for Photostability Evaluation
Accurate assessment of photostability is crucial for comparing fluorescent probes. Below are detailed methodologies for conducting such experiments.
Protocol 1: Bulk Solution Photobleaching Assay
This method assesses the photostability of a fluorescent probe in a solution format.
Objective: To measure the rate of fluorescence decay of a probe solution under continuous illumination.
Materials:
-
Fluorescent probe stock solution (e.g., in DMSO).
-
Appropriate buffer solution (e.g., PBS, pH 7.4).
-
Quartz cuvette.
-
Spectrofluorometer with a continuous wave (CW) light source (e.g., Xenon lamp).
-
Stir bar and magnetic stirrer.
Procedure:
-
Prepare a dilute solution of the fluorescent probe in the desired buffer within a quartz cuvette. The concentration should be adjusted to have an absorbance of ~0.05 at the excitation maximum to minimize inner filter effects.
-
Place the cuvette in the spectrofluorometer and add a small stir bar.
-
Set the excitation and emission wavelengths to the respective maxima for the probe.
-
Record an initial fluorescence intensity measurement (F0) at time t=0.
-
Begin continuous illumination of the sample with the excitation light source at a defined power.
-
Record the fluorescence intensity (Ft) at regular time intervals (e.g., every 30 or 60 seconds) over an extended period (e.g., 10-30 minutes) while continuously stirring the solution.
-
Plot the normalized fluorescence intensity (Ft/F0) as a function of time to obtain the photobleaching decay curve.
-
The data can be fitted to an exponential decay function to determine the photobleaching rate constant.
Protocol 2: In Vitro Cellular Photobleaching Assay
This method evaluates the photostability of a probe within a cellular environment, providing a more biologically relevant assessment.
Objective: To measure the photostability of a fluorescent probe in live or fixed cells under microscopic illumination.
Materials:
-
Cell line of interest cultured on glass-bottom dishes or coverslips.
-
Fluorescent probe for cell labeling.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Confocal or widefield fluorescence microscope equipped with a suitable laser or light source and a sensitive camera.
-
Image analysis software.
Procedure:
-
Seed the cells on glass-bottom dishes and allow them to adhere overnight.
-
Incubate the cells with the fluorescent probe at an appropriate concentration and for a sufficient duration to achieve labeling of the target structure.
-
Wash the cells with PBS to remove any unbound probe.
-
Mount the dish on the microscope stage.
-
Acquire an initial image of the labeled cells using a low laser power to minimize photobleaching during initial setup.
-
Select a region of interest (ROI) within a labeled cell.
-
Subject the ROI to continuous illumination with a higher, defined laser power.
-
Acquire a time-lapse series of images of the ROI at regular intervals.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series using image analysis software.
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
Visualizing Experimental and Biological Contexts
Diagrams created using Graphviz can help to visualize the experimental workflows and the biological contexts in which these probes are utilized.
Caption: Workflow for photostability measurement.
Given that naphthalimide-based probes are often used for mitochondrial imaging, a diagram of a relevant signaling pathway, such as apoptosis, is provided.
Caption: Mitochondrial apoptosis pathway.
Conclusion
While a definitive evaluation of fluorescent probes derived from this compound is hampered by the lack of specific photostability data, a comparative analysis based on related naphthaldehyde and naphthalimide structures provides valuable insights. Naphthalimide-based probes, in particular, stand out for their reported high photostability, making them a strong choice for demanding imaging applications. Quantum dots offer unparalleled photostability but may have other limitations such as cytotoxicity.
For researchers considering the development or use of novel fluorescent probes, rigorous photostability testing using standardized protocols is essential. The choice of a fluorescent probe should be guided by a careful consideration of its photophysical properties in the context of the specific biological question and the imaging modality to be employed. Future studies are warranted to synthesize and characterize the photostability of probes derived from this compound to fully assess their potential in the field of fluorescence imaging.
References
- 1. New photostable naphthalimide-based fluorescent probe for mitochondrial imaging and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photostable fluorescent probes based on multifunctional group substituted naphthalimide dyes for imaging of lipid droplets in live cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. A Golgi Apparatus-Targeting, Naphthalimide-Based Fluorescent Molecular Probe for the Selective Sensing of Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Comparison of synthetic routes to 4-Iodo-1-naphthaldehyde in terms of yield and cost
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes to 4-iodo-1-naphthaldehyde, a key building block in medicinal chemistry and materials science. The comparison focuses on yield and the cost of starting materials and reagents, offering valuable insights for process development and optimization. Due to the limited availability of direct, well-established protocols for this specific molecule, this guide outlines three plausible synthetic strategies based on fundamental organic reactions.
Executive Summary
Three primary synthetic pathways to this compound are considered:
-
Direct Iodination of 1-Naphthaldehyde: A straightforward approach involving the electrophilic substitution of commercially available 1-naphthaldehyde.
-
Vilsmeier-Haack Formylation of 1-Iodonaphthalene: This route begins with 1-iodonaphthalene and introduces the aldehyde functionality in a subsequent step.
-
Sandmeyer Reaction of 4-Amino-1-naphthaldehyde: A classical method that converts a primary aromatic amine to an iodide via a diazonium salt intermediate.
The following sections detail the experimental protocols, present a comparative analysis of yield and cost, and provide a logical workflow for selecting the most suitable synthetic route.
Comparative Analysis of Synthetic Routes
The choice of the optimal synthetic route to this compound depends on a balance of factors including overall yield, cost of raw materials, and the number of synthetic steps. The following table summarizes the estimated costs and plausible yields for the three proposed routes.
| Route | Starting Material | Key Reagents | Plausible Yield Range | Estimated Cost of Starting Material (per gram) | Estimated Cost of Key Reagents (per gram/mL) |
| 1. Direct Iodination | 1-Naphthaldehyde | I₂, HIO₃ | Moderate to Good | $0.49 - $0.73[1][2] | I₂: ~
|
| 2. Vilsmeier-Haack Formylation | 1-Iodonaphthalene | POCl₃, DMF | Moderate to Good | $1.08 - $4.68[7][8] | POCl₃: ~ |
| 3. Sandmeyer Reaction | 4-Amino-1-naphthaldehyde | NaNO₂, KI | Moderate to Good | Price not readily available | NaNO₂: Pricing varies[12][13][14], KI: ~$0.26 - $0.87[1][15][16][17] |
Experimental Protocols
While specific literature procedures for the direct synthesis of this compound are scarce, the following protocols are based on well-established methodologies for analogous transformations.
Route 1: Direct Iodination of 1-Naphthaldehyde
This proposed method is adapted from a general procedure for the iodination of activated aromatic compounds. The regioselectivity for the 4-position on the naphthalene ring will be a critical factor.
Reaction:
Procedure:
-
In a round-bottom flask, dissolve 1-naphthaldehyde (1 equivalent) in a suitable solvent such as aqueous polyethylene glycol (PEG-H₂O).[15]
-
Add iodine (I₂) (1-1.2 equivalents) and iodic acid (HIO₃) (0.4-0.5 equivalents) to the solution.[15]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into a solution of sodium thiosulfate to quench the excess iodine.[15]
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.[15]
-
Purification of the crude product is achieved by column chromatography to isolate this compound.
Route 2: Vilsmeier-Haack Formylation of 1-Iodonaphthalene
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings. 1-Iodonaphthalene is expected to be a suitable substrate, with formylation likely occurring at the electron-rich 4-position.
Reaction:
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a condenser, place anhydrous N,N-dimethylformamide (DMF) (excess) and cool it in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.[18][19]
-
After the addition is complete, add 1-iodonaphthalene (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture, typically on a steam bath, for several hours.[18]
-
After the reaction is complete, pour the mixture onto crushed ice.[18]
-
Neutralize the solution carefully with a base, such as sodium acetate or sodium hydroxide, to precipitate the crude product.[18]
-
The crude this compound is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Route 3: Sandmeyer Reaction of 4-Amino-1-naphthaldehyde
The Sandmeyer reaction provides a reliable method for the introduction of an iodo group onto an aromatic ring starting from a primary amine.[20][21] This route requires the synthesis or procurement of 4-amino-1-naphthaldehyde.
Reaction:
-
Diazotization: C₁₀H₆(NH₂)(CHO) + NaNO₂ + 2HX → [C₁₀H₆(N₂⁺)(CHO)]X⁻ + NaX + 2H₂O
-
Iodination: [C₁₀H₆(N₂⁺)(CHO)]X⁻ + KI → C₁₀H₆I(CHO) + N₂ + KX
Procedure:
-
Diazotization:
-
Dissolve 4-amino-1-naphthaldehyde (1 equivalent) in an aqueous solution of a mineral acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1-1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for a short period after the addition is complete to ensure full formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (KI) (1.1-1.5 equivalents) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with stirring.
-
Nitrogen gas will evolve, and the product will precipitate out of the solution.
-
Allow the reaction to warm to room temperature and stir for an extended period to ensure complete decomposition of the diazonium salt.
-
Collect the crude product by filtration, wash with water, and then with a solution of sodium thiosulfate to remove any residual iodine.
-
The crude this compound can be purified by recrystallization or column chromatography.
-
Logical Workflow for Route Selection
The selection of the most appropriate synthetic route will depend on the specific priorities of the research or development project. The following diagram illustrates a logical workflow to aid in this decision-making process.
Caption: Decision workflow for selecting the optimal synthetic route.
Conclusion
This guide provides a framework for comparing potential synthetic routes to this compound. The Direct Iodination of 1-naphthaldehyde appears to be the most cost-effective and shortest route, provided that the regioselectivity for the desired 4-isomer is favorable. The Vilsmeier-Haack Formylation of 1-iodonaphthalene offers a viable two-step alternative with potentially good yields. The Sandmeyer Reaction of 4-amino-1-naphthaldehyde, while likely being the most reliable in terms of regioselectivity, involves more synthetic steps and an initial investment in the synthesis of the amino precursor.
For researchers and drug development professionals, the final choice will depend on a careful evaluation of these factors in the context of their specific project goals and available resources. Further experimental validation is recommended to determine the precise yields and optimal reaction conditions for each route.
References
- 1. drugs.com [drugs.com]
- 2. N,N-Dimethylformamide price,buy N,N-Dimethylformamide - chemicalbook [m.chemicalbook.com]
- 3. Iodic acid price,buy Iodic acid - chemicalbook [m.chemicalbook.com]
- 4. Iodic acid, 99% 1000 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. calpaclab.com [calpaclab.com]
- 6. indiamart.com [indiamart.com]
- 7. store.p212121.com [store.p212121.com]
- 8. Sigma Aldrich Fine Chemicals Biosciences N,N-Dimethylformamide anhydrous, | Fisher Scientific [fishersci.com]
- 9. Dimethylformamide Prices, Index, News, Monitor, Analysis [chemanalyst.com]
- 10. made-in-china.com [made-in-china.com]
- 11. echemi.com [echemi.com]
- 12. sodium nitrite Price - Buy Cheap sodium nitrite At Low Price On Made-in-China.com [made-in-china.com]
- 13. belongagrouptradings.com [belongagrouptradings.com]
- 14. Sodium nitrite - Wikipedia [en.wikipedia.org]
- 15. laballey.com [laballey.com]
- 16. flinnsci.com [flinnsci.com]
- 17. Potassium Iodide 99% USP [us.chemicalstore.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. ijpcbs.com [ijpcbs.com]
- 20. Sandmeyer Reaction [organic-chemistry.org]
- 21. US4172202A - Process for the preparation of 4-amino-1,8-naphthalimides - Google Patents [patents.google.com]
A Comparative Guide to the Functionalization of 4-Iodo-1-naphthaldehyde: Experimental Insights and Theoretical Underpinnings
For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthetic chemistry. 4-Iodo-1-naphthaldehyde represents a versatile building block, with the aldehyde group offering a handle for various transformations and the iodo group providing a reactive site for carbon-carbon and carbon-heteroatom bond formation. This guide provides a comparative analysis of three powerful cross-coupling reactions for the derivatization of this compound: the Suzuki-Miyaura, Sonogashira, and Ullmann reactions. We will delve into their experimental protocols, compare their performance, and discuss the theoretical principles that govern their outcomes.
Reaction Overviews and Theoretical Considerations
Cross-coupling reactions are fundamental tools in organic synthesis, enabling the formation of new bonds with high precision and efficiency. The choice of reaction often depends on the desired bond, substrate scope, and reaction conditions. For this compound, the electron-withdrawing nature of the aldehyde group can influence the reactivity of the C-I bond, a factor to consider in all three methodologies.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms a new carbon-carbon bond between an organoboron compound and an organic halide. It is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.[1][2][3]
Sonogashira Coupling: This reaction, also palladium-catalyzed and typically co-catalyzed by copper, couples a terminal alkyne with an aryl or vinyl halide.[4] It is a highly reliable method for the synthesis of arylethynyl compounds, which are important structures in medicinal chemistry and materials science.
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation is used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds by coupling an aryl halide with an alcohol, amine, or thiol.[5] While traditional conditions are often harsh, modern modifications have made this reaction more versatile.
The theoretical basis for the palladium-catalyzed Suzuki-Miyaura and Sonogashira reactions involves a well-established catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The reactivity of the aryl iodide, such as this compound, is primarily dictated by the ease of the initial oxidative addition of the C-I bond to the palladium(0) catalyst.
Comparative Data of Cross-Coupling Reactions
The following table summarizes typical reaction conditions and expected outcomes for the functionalization of this compound based on established protocols for similar aryl iodides.
| Reaction | Catalyst/Reagents | Base | Solvent | Temperature (°C) | Typical Yields | Key Advantages | Potential Drawbacks |
| Suzuki-Miyaura | Pd(PPh₃)₄, Arylboronic acid | Na₂CO₃, K₂CO₃, or K₃PO₄ | Toluene/H₂O, Dioxane/H₂O, or DMF | 80-110 | 70-95% | Broad functional group tolerance, mild conditions, commercially available reagents. | Potential for side reactions like homocoupling of the boronic acid. |
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Terminal alkyne | Et₃N, piperidine, or other amines | THF, DMF, or Toluene | Room Temp to 80 | 65-90% | Direct introduction of an alkyne, mild conditions. | Requires a copper co-catalyst which can lead to homocoupling of the alkyne (Glaser coupling). |
| Ullmann | CuI or Cu₂O, Phenol/Amine/Thiol | K₂CO₃, Cs₂CO₃, or organic bases | DMF, DMSO, or Pyridine | 100-200 (classical) or 80-130 (modern) | 50-85% | Forms C-O, C-N, and C-S bonds directly. | Often requires higher temperatures and stronger bases; can have limited substrate scope. |
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Ullmann reactions, adapted for the use of this compound.
Experimental Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).
-
Solvent and Base Addition: Add a 2M aqueous solution of Na₂CO₃ (2.0 mmol) and toluene (10 mL).
-
Reaction Execution: The mixture is degassed with argon or nitrogen for 15 minutes and then heated to 90°C with vigorous stirring.
-
Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Experimental Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Solvent and Reagent Addition: Add degassed THF (10 mL) and triethylamine (3.0 mmol). Finally, add phenylacetylene (1.1 mmol) via syringe.
-
Reaction Execution: The reaction mixture is stirred under an inert atmosphere at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC. Once the starting material is consumed, the solvent is evaporated.
-
Purification: The residue is dissolved in ethyl acetate, washed with saturated aqueous NH₄Cl solution and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Experimental Protocol 3: Ullmann Condensation of this compound with Phenol
-
Reaction Setup: To a sealable reaction tube, add CuI (0.1 mmol), this compound (1.0 mmol), phenol (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL).
-
Reaction Execution: The tube is sealed and the mixture is heated to 120°C with stirring.
-
Monitoring and Workup: After completion (monitored by TLC), the reaction is cooled, diluted with water, and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions, and a general scheme for the Ullmann condensation.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycles of the Sonogashira reaction.
Caption: General scheme for the Ullmann condensation.
Conclusion
The choice between Suzuki-Miyaura, Sonogashira, and Ullmann reactions for the functionalization of this compound will be dictated by the specific synthetic goal. For the creation of biaryl systems, the Suzuki-Miyaura coupling offers a robust and high-yielding approach with excellent functional group compatibility. To introduce acetylenic moieties, the Sonogashira reaction is the method of choice, providing direct access to valuable building blocks. For the formation of ether, amine, or thioether linkages, the Ullmann condensation, particularly with modern catalytic systems, presents a viable, albeit sometimes more demanding, pathway.
While direct experimental validation on this compound is not extensively documented in readily available literature, the well-established principles and vast number of analogous transformations provide a strong predictive framework for the successful application of these powerful synthetic tools. Researchers can confidently employ the provided protocols as a starting point for their investigations, with the understanding that optimization of reaction conditions may be necessary to achieve optimal results for their specific substrates and desired products.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of 4-Iodo-1-naphthaldehyde: A Procedural Guide
Proper management and disposal of 4-Iodo-1-naphthaldehyde are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols will minimize risks and support a culture of safety.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed and may cause skin and eye irritation.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
-
Respiratory Protection: If handling large quantities or in a poorly ventilated area, use a NIOSH-approved respirator.
Step-by-Step Disposal Procedure
The primary disposal method for this compound is to treat it as hazardous chemical waste. It should be sent to an approved waste disposal plant.[1][2]
-
Waste Collection:
-
Place excess or unwanted this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
-
Storage:
-
Store the hazardous waste container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
-
Disposal:
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below. This information is essential for safe handling and storage.
| Property | Value | Source |
| Melting Point | 34 - 36 °F / 1 - 2 °C | [1] |
| Boiling Point | 320 - 322 °F / 160 - 161 °C (at 20 hPa) | [1] |
| Density | 1.15 g/cm³ (at 77 °F / 25 °C) | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
